molecular formula C7H9Cl2N3 B560199 4-Chlorophenylguanidine hydrochloride CAS No. 14279-91-5

4-Chlorophenylguanidine hydrochloride

カタログ番号: B560199
CAS番号: 14279-91-5
分子量: 206.07 g/mol
InChIキー: RMFZXBDENVVLSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potent and specific inhibitor of urokinase.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-chlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.ClH/c8-5-1-3-6(4-2-5)11-7(9)10;/h1-4H,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFZXBDENVVLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657531
Record name N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14279-91-5
Record name N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)guanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorophenylguanidine hydrochloride is a small molecule of significant interest in biomedical research due to its distinct dual mechanism of action. It functions as a potent inhibitor of the serine protease urokinase-type plasminogen activator (uPA) and as a positive allosteric modulator and agonist of the acid-sensing ion channel 3 (ASIC3). This dual activity presents unique opportunities for therapeutic development in indications where both pathways are implicated, such as oncology and pain management. This technical guide provides a comprehensive overview of the core mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanisms of Action

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

This compound is a potent and selective inhibitor of urokinase (uPA), a key enzyme in the plasminogen activation system. uPA plays a critical role in extracellular matrix degradation, cell migration, and tissue remodeling, processes that are fundamental in both normal physiology and pathological conditions such as cancer metastasis.

The inhibitory action of this compound on uPA is competitive in nature. The guanidine (B92328) group of the molecule is crucial for its interaction with the S1 pocket of the enzyme, forming a salt bridge with the carboxylate side chain of a key aspartate residue (Asp189) within the active site. This interaction blocks the substrate from binding and prevents the catalytic conversion of plasminogen to plasmin.

Positive Allosteric Modulation of Acid-Sensing Ion Channel 3 (ASIC3)

In addition to its effects on uPA, this compound acts on the acid-sensing ion channel 3 (ASIC3), a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1] ASIC3 is predominantly expressed in peripheral sensory neurons and is involved in nociception, particularly in the context of acidic and inflammatory pain.

This compound functions as both an agonist and a positive allosteric modulator of ASIC3.[1] As a positive allosteric modulator, it increases the sensitivity of the channel to protons, meaning the channel can be activated at a less acidic pH. Furthermore, it has been shown to reverse the effects of ASIC3 desensitization, leading to a sustained inward current. This modulation of ASIC3 activity can significantly impact neuronal excitability and pain signaling.

It is crucial to distinguish this compound (CAS: 14279-91-5) from the related biguanide (B1667054) compound, 1-(4-chlorophenyl)biguanide hydrochloride (CAS: 4022-81-5). The latter is primarily recognized as an inhibitor of dihydrofolate reductase (DHFR) and possesses a different pharmacological profile.

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound.

TargetParameterValueSpeciesReference
Urokinase (uPA)IC506-7 µMHuman[2]

Signaling Pathways

The dual action of this compound impacts two distinct signaling cascades: the uPA/uPAR pathway and the ASIC3-mediated pathway.

Urokinase (uPA/uPAR) Signaling Pathway

Inhibition of uPA by this compound disrupts the downstream signaling initiated by the binding of uPA to its receptor, uPAR. This complex network influences cell migration, proliferation, and survival.

uPA_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4-CPG 4-Chlorophenylguanidine hydrochloride uPA uPA 4-CPG->uPA Inhibition uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Activation Integrins Integrins uPAR->Integrins Interaction Jak_Stat Jak/Stat Pathway Integrins->Jak_Stat MAPK_ERK MAPK/ERK Pathway Integrins->MAPK_ERK PI3K_AKT PI3K/AKT Pathway Integrins->PI3K_AKT NF_kB NF-κB Pathway Integrins->NF_kB Plasmin Plasmin Plasminogen->Plasmin Cell_Response Cell Migration, Proliferation, Survival Jak_Stat->Cell_Response MAPK_ERK->Cell_Response PI3K_AKT->Cell_Response NF_kB->Cell_Response

Caption: Inhibition of the uPA/uPAR signaling cascade by this compound.

Acid-Sensing Ion Channel 3 (ASIC3) Signaling Pathway

As a positive allosteric modulator and agonist, this compound enhances the activity of ASIC3, leading to increased intracellular calcium and subsequent modulation of downstream signaling pathways involved in pain perception.

ASIC3_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4-CPG 4-Chlorophenylguanidine hydrochloride ASIC3 ASIC3 Channel 4-CPG->ASIC3 Modulation/ Agonism Protons H+ Protons->ASIC3 Activation Ca_influx Ca²⁺ Influx ASIC3->Ca_influx Ca_intracellular [Ca²⁺]i ↑ Ca_influx->Ca_intracellular ERK_Modulation Modulation of p-ERK levels Ca_intracellular->ERK_Modulation Neuronal_Response Neuronal Excitability, Pain Signaling Ca_intracellular->Neuronal_Response ERK_Modulation->Neuronal_Response

Caption: Modulation of the ASIC3 signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for assessing the activity of this compound on its primary targets are provided below.

Urokinase Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of this compound against human urokinase using a fluorogenic substrate.

Materials:

  • Human Urokinase (uPA)

  • Urokinase Assay Buffer (e.g., 50 mM Tris, pH 8.5, 0.01% Tween-20)

  • Fluorogenic uPA substrate (e.g., a peptide substrate linked to 7-amino-4-methylcoumarin (B1665955) (AMC))

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~450 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in Urokinase Assay Buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute human urokinase in Urokinase Assay Buffer to the desired working concentration.

  • Assay Reaction: a. To each well of the 96-well plate, add the appropriate volume of the this compound dilutions or vehicle control. b. Add the diluted human urokinase solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic uPA substrate to each well.

  • Data Acquisition: Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Urokinase_Assay_Workflow A Prepare serial dilutions of This compound B Add compound dilutions and human urokinase to 96-well plate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction with fluorogenic substrate C->D E Measure fluorescence kinetically D->E F Calculate reaction rates and % inhibition E->F G Determine IC50 value F->G

Caption: Experimental workflow for the urokinase inhibition assay.

ASIC3 Functional Assay (Whole-Cell Patch Clamp)

This protocol describes the use of the whole-cell patch-clamp technique to investigate the modulatory effects of this compound on ASIC3 channels expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

  • CHO or HEK293 cells stably expressing human ASIC3

  • External solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM MES, pH adjusted to various values)

  • Internal solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.3)

  • This compound

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

Procedure:

  • Cell Preparation: Culture the ASIC3-expressing cells on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: a. Obtain a giga-ohm seal between the patch pipette and the cell membrane. b. Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition: a. Clamp the cell at a holding potential of -60 mV. b. Apply a series of acidic external solutions (e.g., pH 7.0, 6.8, 6.5) to elicit ASIC3 currents. c. Perfuse the cells with various concentrations of this compound in the external solution and repeat the acid applications.

  • Data Analysis: a. Measure the peak and sustained components of the ASIC3 currents in the absence and presence of the compound. b. To assess allosteric modulation, construct pH-response curves by plotting the normalized current amplitude against the pH of the external solution and compare the curves with and without the compound to determine any shift in pH sensitivity. c. To assess agonism, apply the compound at neutral pH and measure any elicited current.

Patch_Clamp_Workflow A Culture ASIC3-expressing cells on coverslips B Establish whole-cell patch-clamp configuration A->B C Record baseline ASIC3 currents with acidic pH application B->C D Perfuse with 4-Chlorophenylguanidine hydrochloride C->D E Record ASIC3 currents in the presence of the compound D->E F Analyze changes in current amplitude, kinetics, and pH sensitivity E->F G Determine modulatory and agonistic effects F->G

Caption: Experimental workflow for the ASIC3 whole-cell patch-clamp assay.

Conclusion

This compound presents a compelling profile with its dual inhibitory action on urokinase and modulatory effects on ASIC3. This guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and detailed experimental approaches. Further research into the synergistic potential of targeting these two pathways with a single compound could unlock novel therapeutic strategies for a range of complex diseases. The provided protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to explore the full potential of this intriguing molecule.

References

Biological Activity of 4-Chlorophenylguanidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a synthetic small molecule that has garnered interest in pharmacological research due to its activity as a modulator of key physiological enzymes and ion channels. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its inhibitory action on urokinase and its modulatory effects on the acid-sensing ion channel 3 (ASIC3). This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its mechanistic pathways.

Core Biological Activities

This compound exhibits two primary, well-documented biological activities:

  • Inhibition of Urokinase: It acts as a potent inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in processes such as fibrinolysis, cell migration, and tumor invasion.

  • Modulation of Acid-Sensing Ion Channel 3 (ASIC3): It functions as a positive allosteric modulator and agonist of ASIC3, a proton-gated cation channel predominantly expressed in peripheral sensory neurons and implicated in pain sensation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

TargetActivityParameterValueReference
Urokinase (uPA)InhibitionIC506-7 µM[1][2][3]
Acid-Sensing Ion Channel 3 (ASIC3)Positive Allosteric Modulator & AgonistEC50Not Reported

Experimental Protocols

Urokinase Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of this compound against urokinase using a fluorogenic substrate.

1. Materials and Reagents:

  • Human Urokinase (uPA), recombinant

  • Fluorogenic urokinase substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • This compound (test compound)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~380/460 nm for AMC)

2. Experimental Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the human urokinase stock solution in ice-cold Assay Buffer to the desired working concentration.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted this compound solution or vehicle control (Assay Buffer with DMSO). b. Add 25 µL of the diluted urokinase solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme. d. Initiate the enzymatic reaction by adding 25 µL of the fluorogenic urokinase substrate to each well.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes using a microplate reader.

  • Data Analysis: a. Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot. b. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)) c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow_urokinase cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Compound Prep Prepare 4-CPG dilutions Incubate 1. Add 4-CPG & Urokinase 2. Incubate (15 min, 37°C) Compound Prep->Incubate Enzyme Prep Prepare Urokinase solution Enzyme Prep->Incubate Substrate Prep Prepare Substrate solution React 3. Add Substrate (Initiate Reaction) Substrate Prep->React Incubate->React Pre-incubation Measure 4. Measure Fluorescence React->Measure Kinetic reading Calculate 5. Calculate % Inhibition Measure->Calculate Determine 6. Determine IC50 Calculate->Determine

ASIC3 Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol provides a generalized method for evaluating the modulatory effects of this compound on ASIC3 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Materials and Reagents:

  • HEK293 cells stably or transiently expressing human or rat ASIC3

  • Cell culture medium and reagents

  • External solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM MES, pH adjusted to various values with NMDG or HCl)

  • Internal solution (e.g., 110 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.5 mM Na-GTP, pH 7.3 with KOH)

  • This compound

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

2. Experimental Procedure:

  • Cell Preparation: Culture HEK293 cells expressing ASIC3 on glass coverslips.

  • Electrophysiological Recording: a. Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution at a physiological pH (e.g., 7.4). b. Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution. c. Establish a whole-cell patch-clamp configuration on an isolated, healthy-looking cell. Clamp the membrane potential at a holding potential of -60 mV.

  • ASIC3 Current Elicitation: a. To assess agonistic activity, apply the external solution containing this compound at a physiological pH. An inward current in the absence of an acidic stimulus indicates agonism. b. To assess positive allosteric modulation, first apply a sub-maximal acidic stimulus (e.g., pH 6.8) to elicit a baseline ASIC3 current. c. After washout and recovery, co-apply the same acidic stimulus with various concentrations of this compound. An enhancement of the current amplitude or a slowing of the desensitization rate indicates positive allosteric modulation.

  • Data Analysis: a. Measure the peak amplitude of the elicited currents. b. For agonism, plot the current amplitude against the concentration of this compound to determine the EC50. c. For positive allosteric modulation, calculate the percentage potentiation of the current at each concentration relative to the baseline current and plot against the logarithm of the concentration to determine the EC50 for potentiation.

signaling_pathway_asic3 cluster_membrane Cell Membrane ASIC3 ASIC3 Channel Potentiation Potentiation of Proton-Gated Current ASIC3->Potentiation Modulated by CPG Protons H+ (Acidic pH) Protons->ASIC3 Activates Protons->Potentiation CPG 4-Chlorophenyl- guanidine CPG->ASIC3 Binds (Allosteric Site) Activation Channel Activation CPG->Activation Agonist Effect Influx Na+ Influx Activation->Influx Potentiation->Influx Depolarization Membrane Depolarization Influx->Depolarization Pain Pain Signal Transduction Depolarization->Pain

Mechanism of Action

Urokinase Inhibition

4-Chlorophenylguanidine belongs to the class of phenylguanidines which are known to be competitive inhibitors of urokinase. The positively charged guanidinium (B1211019) group is thought to interact with the negatively charged aspartate residue (Asp189) in the S1 pocket of the urokinase active site, a common binding motif for guanidine- and amidine-containing inhibitors. The phenyl ring and its substituent likely engage in additional interactions within the active site, contributing to the binding affinity and selectivity.

ASIC3 Modulation

The precise mechanism of 4-Chlorophenylguanidine's action on ASIC3 is not fully elucidated but is believed to involve binding to an allosteric site on the channel protein. As a positive allosteric modulator, it is hypothesized to increase the channel's sensitivity to protons, leading to channel opening at less acidic pH values or enhancing the current elicited by a given acidic stimulus. Its agonistic activity suggests that it can also directly induce a conformational change in the channel, leading to its opening even at physiological pH.

logical_relationship cluster_compound 4-Chlorophenylguanidine HCl cluster_targets Molecular Targets cluster_effects Biological Effects cluster_outcomes Potential Therapeutic Outcomes CPG 4-CPG uPA Urokinase (uPA) CPG->uPA Inhibits ASIC3 ASIC3 CPG->ASIC3 Modulates Inhibition Inhibition of Proteolysis uPA->Inhibition Modulation Modulation of Ion Channel Activity ASIC3->Modulation AntiTumor Anti-tumor Invasion Inhibition->AntiTumor Analgesia Analgesia Modulation->Analgesia

Conclusion

This compound is a valuable pharmacological tool for studying the roles of urokinase and ASIC3 in various physiological and pathological processes. Its dual activity presents an interesting profile for potential therapeutic development, particularly in the areas of oncology and pain management. Further research is warranted to fully characterize its in vivo efficacy, safety profile, and the detailed molecular mechanisms underlying its biological effects. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the properties of this compound.

References

4-Chlorophenylguanidine Hydrochloride: A Dual-Action Tool for Urokinase and Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a versatile small molecule compound employed in biomedical research for its distinct inhibitory action on the serine protease urokinase-type plasminogen activator (uPA) and its modulatory effects on the acid-sensing ion channel 3 (ASIC3). This dual functionality makes it a valuable pharmacological tool for investigating physiological and pathological processes, including cancer metastasis, pain signaling, and inflammation. This technical guide provides a comprehensive overview of the research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Applications in Research

The utility of this compound in a research setting is primarily centered on two molecular targets:

  • Inhibition of Urokinase-type Plasminogen Activator (uPA): As a potent inhibitor of uPA, this compound is instrumental in studies of cancer cell invasion, metastasis, and angiogenesis. uPA is a key enzyme in the extracellular matrix remodeling cascade, and its inhibition can prevent the degradation of the matrix, a critical step for cancer cell dissemination.

  • Modulation of Acid-Sensing Ion Channel 3 (ASIC3): this compound acts as a positive allosteric modulator and agonist of ASIC3. This channel is a key player in the perception of pain, particularly in response to acidic conditions associated with tissue injury and inflammation. The compound's ability to modulate ASIC3 activity makes it a valuable probe for studying nociception and developing novel analgesic therapies.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound's interaction with its molecular targets.

TargetParameterValueReference
Urokinase (uPA)IC506-7 µM[1]
Acid-Sensing Ion Channel 3 (ASIC3)ActivityPositive Allosteric Modulator & Agonist

Signaling Pathways and Mechanisms of Action

Urokinase (uPA) Signaling Pathway

Urokinase is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades various components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), further contributing to ECM degradation. This cascade is crucial for cell migration and invasion. The uPA system also initiates intracellular signaling pathways upon binding to its receptor (uPAR), influencing cell proliferation and survival. This compound inhibits the catalytic activity of uPA, thereby blocking this entire cascade.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA uPA uPA uPAR uPA Receptor (uPAR) uPA->uPAR Binding 4-CPG 4-Chlorophenyl- guanidine 4-CPG->uPA Inhibition Degraded_ECM Degraded ECM Plasmin->Degraded_ECM Degrades ECM Extracellular Matrix (ECM) Signaling Intracellular Signaling (Proliferation, Migration, Survival) uPAR->Signaling Activates

Caption: Inhibition of the uPA signaling cascade by 4-Chlorophenylguanidine.

Acid-Sensing Ion Channel 3 (ASIC3) Signaling Pathway

ASIC3 is a proton-gated cation channel predominantly expressed in peripheral sensory neurons. It is activated by a drop in extracellular pH, which occurs during tissue acidosis associated with inflammation, ischemia, and injury. Activation of ASIC3 leads to the influx of sodium ions, causing depolarization of the neuronal membrane and the generation of action potentials, which are transmitted to the central nervous system and perceived as pain. This compound potentiates the activity of ASIC3, increasing its sensitivity to protons and directly activating the channel.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space H+ Protons (H+) ASIC3 ASIC3 Channel H+->ASIC3 Activates 4-CPG 4-Chlorophenyl- guanidine 4-CPG->ASIC3 Potentiates & Activates Na_influx Na+ Influx ASIC3->Na_influx Opens Depolarization Depolarization Na_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: Modulation of ASIC3 signaling by 4-Chlorophenylguanidine.

Experimental Protocols

Urokinase Activity Assay (Chromogenic)

This protocol provides a general framework for determining the inhibitory activity of this compound against uPA using a chromogenic substrate.

Materials:

  • Human urokinase (uPA)

  • Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 8.8)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of this compound in Tris buffer to generate a concentration range for IC50 determination.

  • In a 96-well plate, add a fixed amount of human uPA to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with buffer instead of the inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic uPA substrate to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode) using a microplate reader.

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Plot the percentage of uPA inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

uPA_Assay_Workflow A Prepare 4-CPG Dilutions C Add 4-CPG dilutions to wells A->C B Add uPA to 96-well plate B->C D Pre-incubate at 37°C C->D E Add Chromogenic Substrate D->E F Measure Absorbance at 405 nm E->F G Calculate Inhibition & IC50 F->G

Caption: Workflow for a chromogenic urokinase inhibition assay.

Electrophysiological Recording of ASIC3 Modulation

This protocol outlines a general approach for studying the modulatory effects of this compound on ASIC3 channels expressed in dorsal root ganglion (DRG) neurons using the whole-cell patch-clamp technique.

Materials:

  • Isolated DRG neurons

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2)

  • Solutions with acidic pH (e.g., pH 6.8) to activate ASIC3

  • This compound stock solution

Procedure:

  • Culture isolated DRG neurons on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull a patch pipette and fill it with intracellular solution. The pipette resistance should be 2-5 MΩ.

  • Under visual control, approach a neuron with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Apply a brief pulse of acidic extracellular solution to elicit an ASIC3-mediated current.

  • After establishing a stable baseline of acid-evoked currents, perfuse the chamber with an extracellular solution containing this compound for a defined period.

  • During and after the application of the compound, apply acidic pulses to record changes in the ASIC3 current amplitude, kinetics, and pH sensitivity.

  • To test for direct agonistic effects, apply this compound at neutral pH and observe for any inward current.

  • Analyze the recorded currents to quantify the potentiation and/or direct activation of ASIC3 by the compound.

Patch_Clamp_Workflow A Prepare DRG neurons B Obtain GΩ seal & whole-cell configuration A->B C Record baseline acid-evoked ASIC3 currents B->C D Apply 4-Chlorophenylguanidine C->D E Record ASIC3 currents during & after drug application D->E F Test for direct agonism at neutral pH D->F G Analyze current potentiation & activation E->G F->G

References

4-Chlorophenylguanidine Hydrochloride: A Technical Guide to its Function as a Urokinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a synthetic small molecule that has been identified as a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). Urokinase is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration. Its overexpression is strongly correlated with tumor invasion and metastasis, making it a significant target for anti-cancer drug development. This technical guide provides an in-depth overview of this compound as a urokinase inhibitor, detailing its inhibitory activity, the underlying signaling pathways, and representative experimental protocols for its characterization.

Quantitative Inhibitory Data

The inhibitory potency of this compound against urokinase and its selectivity over other serine proteases, such as trypsin, have been quantitatively assessed. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

CompoundTarget EnzymeKi (μM)Selectivity (over Trypsin)Reference
This compoundHuman Urokinase6.07~20-fold[1]
This compoundTrypsin120-[1]

Mechanism of Action and Signaling Pathway

Urokinase is a key component of the plasminogen activation system. It converts the zymogen plasminogen into the active serine protease plasmin, which in turn degrades components of the extracellular matrix (ECM), facilitating cell migration and invasion. 4-Chlorophenylguanidine, as a competitive inhibitor, is thought to bind to the active site of urokinase, preventing the binding of its natural substrate, plasminogen. This inhibition blocks the downstream cascade of ECM degradation.

Below is a diagram illustrating the urokinase signaling pathway and the inhibitory action of this compound.

urokinase_pathway cluster_extracellular Extracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM Extracellular Matrix (ECM) Degradation Plasmin->ECM uPA Urokinase (uPA) uPA->Plasminogen Inhibitor 4-Chlorophenylguanidine hydrochloride Inhibitor->uPA Inhibition Invasion Cell Invasion & Metastasis ECM->Invasion

Urokinase signaling pathway and its inhibition.

Experimental Protocols

The following is a representative protocol for a chromogenic urokinase inhibition assay, a common method to determine the inhibitory potential of compounds like this compound. This protocol is based on established methodologies using the chromogenic substrate S-2444 (pyro-Glu-Gly-Arg-pNA).[2][3]

Objective: To determine the inhibitory effect of this compound on urokinase activity.

Materials:

  • Human Urokinase (e.g., from human kidney cells)

  • Chromogenic Substrate: S-2444 (pyro-Glu-Gly-Arg-pNA)

  • This compound

  • Assay Buffer: 0.05 M Tris-HCl, pH 8.8, containing 0.1 M NaCl

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human urokinase in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a stock solution of the chromogenic substrate S-2444 in sterile water.

    • Prepare a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations to be tested.

  • Assay Workflow:

    • To each well of a 96-well microplate, add a fixed volume of the urokinase solution.

    • Add varying concentrations of the this compound solution or vehicle control (assay buffer) to the wells.

    • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed S-2444 substrate solution to each well.

    • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The p-nitroaniline (pNA) released upon substrate cleavage absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Plot the percentage of urokinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

The following diagram outlines the general workflow for a urokinase inhibition assay.

assay_workflow cluster_workflow Urokinase Inhibition Assay Workflow A Prepare Reagents: - Urokinase - Inhibitor (4-CPG) - Substrate (S-2444) - Assay Buffer B Add Urokinase and Inhibitor to Microplate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Data Analysis: - Calculate Velocities - Determine IC50/Ki E->F

General workflow for a urokinase inhibition assay.

Logical Relationship of Inhibition Data

The determination of the inhibition constant (Ki) from experimental data, such as IC50 values, often involves considering the kinetics of the enzyme-substrate interaction, as described by the Michaelis-Menten constant (Km), and the concentration of the substrate used in the assay. For a competitive inhibitor, the relationship can be described by the Cheng-Prusoff equation.

logical_relationship cluster_logic Relationship of Inhibition Parameters IC50 IC50 (Experimental) Equation Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50->Equation Km Km (Substrate Affinity) Km->Equation S [Substrate] (Assay Condition) S->Equation Ki Ki (Inhibitor Affinity) Equation->Ki

Logical relationship for determining Ki.

Conclusion

This compound serves as a valuable research tool for studying the role of urokinase in various biological processes. Its potency and selectivity make it a useful lead compound for the design and development of novel therapeutics targeting urokinase-mediated pathologies, particularly in the context of cancer metastasis. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the inhibitory properties of this and related compounds.

References

A Technical Guide to 4-Chlorophenylguanidine Hydrochloride as a Modulator of Acid-Sensing Ion Channel 3 (ASIC3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid-Sensing Ion Channel 3 (ASIC3) has emerged as a significant therapeutic target, primarily due to its role in pain perception, inflammation, and mechanosensation.[1][2][3] This channel, predominantly expressed in peripheral sensory neurons, is activated by extracellular protons, a common feature of pathological states like inflammation, ischemia, and tissue injury.[2][4][5] 4-Chlorophenylguanidine hydrochloride is a small molecule that has been identified as a potent positive allosteric modulator and agonist of ASIC3.[6][7] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action on ASIC3, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Chemical and Physical Properties

This compound is an organochlorine compound.[8] Its properties are summarized below.

PropertyValueReference
Alternate Names 2-(4-chlorophenyl)guanidine[9]
Molecular Formula C₇H₈ClN₃·HCl[6]
Molecular Weight 206.07 g/mol [6]
CAS Number 14279-91-5[6]
Purity ≥98%[6]
Solubility Soluble to 100 mM in water[6]
Storage Store at Room Temperature[6]

Mechanism of Action on ASIC3

This compound exhibits a dual-action profile on the ASIC3 channel, functioning as both a direct agonist and a positive allosteric modulator.[6][7] Its primary mechanisms include:

  • Direct Activation: It can directly activate the ASIC3 channel, even at neutral pH, contributing to its agonist properties.[7]

  • Increased Proton Sensitivity: As a positive allosteric modulator, it significantly increases the channel's sensitivity to protons (H⁺).[6] This means the channel can be activated by smaller decreases in pH, which are common in early-stage inflammation or mild ischemia.[1][10]

  • Reversal of Desensitization: A key feature of ASIC channels is rapid desensitization in the continued presence of an acidic stimulus.[1] this compound reverses this effect, allowing for a more sustained current.[7] This is particularly relevant for transducing prolonged pathological signals into sustained neuronal firing.[4]

  • Creation of a Window Current: By shifting the pH dependence of both activation and inactivation, it can create an overlap where a "window current" is generated at or near physiological pH, leading to sustained channel activity.[11]

This multifaceted modulation makes this compound a valuable tool for studying ASIC3 function and a potential chemical backbone for designing novel therapeutic agents.[7]

Signaling Pathways and Modulation

ASIC3 activation is a key event in the transduction of noxious signals, particularly those related to acidosis. The channel acts as a direct sensor for extracellular protons.

Core ASIC3 Activation Pathway

Under conditions of tissue stress such as inflammation or ischemia, the extracellular pH drops.[2] Protons bind to the extracellular domain of the ASIC3 channel, triggering a conformational change that opens the channel pore.[12] This allows an influx of cations, primarily Na⁺, which depolarizes the neuronal membrane.[4] If the depolarization reaches the threshold, it triggers an action potential, transmitting a pain signal to the central nervous system.

cluster_EC Extracellular Space cluster_IC Intracellular Space Protons Extracellular Protons (H⁺) (Low pH) ASIC3 ASIC3 Channel (Closed) Protons->ASIC3 Binds & Activates Modulator 4-Chlorophenylguanidine (Positive Allosteric Modulator) Modulator->ASIC3 Binds & Potentiates ASIC3_Open ASIC3 Channel (Open) Na_Influx Na⁺ Influx ASIC3_Open->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Causes AP Action Potential Firing Depolarization->AP Triggers

Caption: Core signaling pathway of ASIC3 activation by protons and potentiation by this compound.
ASIC3 in the Inflammatory Milieu

In an inflammatory setting, ASIC3 does not act in isolation. Its activity is sensitized by a host of inflammatory mediators, creating a synergistic effect that enhances pain signaling.[1][13] Mediators like bradykinin (B550075) and serotonin (B10506) can potentiate ASIC3 currents through intracellular signaling cascades involving G protein-coupled receptors (GPCRs) and Protein Kinase C (PKC).[14] Other factors like arachidonic acid and hypertonicity also enhance ASIC3 activity.[13] This positions ASIC3 as a critical integrator of diverse inflammatory signals.[1]

cluster_Mediators Inflammatory Mediators cluster_Receptors Receptors cluster_Signaling Intracellular Signaling Protons Acidosis (H⁺) ASIC3 ASIC3 Channel Protons->ASIC3 Direct Activation BK Bradykinin GPCR GPCRs (e.g., B2, 5-HT2) BK->GPCR Activate SHT Serotonin (5-HT) SHT->GPCR Activate AA Arachidonic Acid AA->ASIC3 Potentiation Pain Pain Sensation (Hyperalgesia) ASIC3->Pain Leads to PLC Phospholipase C (PLC) GPCR->PLC Stimulates PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->ASIC3 Sensitizes

Caption: ASIC3 as an integrator of signals in the inflammatory milieu.

Quantitative Data

While this compound is established as a potent modulator, specific EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values for its effects on ASIC3 are not prominently available in the reviewed literature.[15][16] However, data for other known ASIC3 modulators provide context for the concentration ranges typically effective in modulating this channel.

CompoundTarget/ActionReported Value (IC₅₀ / EC₅₀)Cell TypeReference
Amiloride Inhibition of ASIC3 currentsIC₅₀: 10-20 µMCHO Cells[17]
A-317567 (arylamidine) Selective inhibition of ASIC3IC₅₀: 2-30 µM-[17]
Diclofenac (NSAID) Inhibition of ASIC3 currentsIC₅₀: 90-260 µM-[17]
EGCG (Flavonoid) Inhibition of ASIC3 currentsIC₅₀: 13.2 ± 6.9 µMCHO Cells[17]
GMQ Activation of ASIC3 at pH 7.4EC₅₀: ~1 mM-[5]

Experimental Protocols

Investigating the effects of this compound on ASIC3 involves a combination of in vitro and in vivo techniques.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring ion channel activity.

Methodology:

  • Cell Culture & Transfection: Chinese Hamster Ovary (CHO) or F-11 cells are cultured in standard media (e.g., DMEM/F12 with 10% FCS).[10] Cells are transfected with cDNA encoding for the human or rat ASIC3 subunit using methods like electroporation or lipofection.[18] A co-transfected fluorescent marker (e.g., GFP) helps identify expressing cells.[18]

  • Electrophysiological Recording:

    • Solutions: The intracellular (pipette) solution typically contains (in mM): 140 KCl, 10 EGTA, 10 HEPES, adjusted to pH 7.3. The extracellular (bath) solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4.

    • Procedure: Transfected cells are identified via fluorescence. A glass micropipette forms a high-resistance seal with the cell membrane ("giga-seal"). The membrane patch is then ruptured to achieve the "whole-cell" configuration. The cell is voltage-clamped at a holding potential of -60 mV or -80 mV.[13][17]

  • Channel Activation: Acidic extracellular solutions (e.g., pH 7.0 down to 5.0) are rapidly perfused over the cell to evoke ASIC3 currents.[10][17] To test the modulator, this compound is included in the perfusion solution at various concentrations.

  • Data Analysis: The amplitude, activation kinetics, and desensitization of the evoked currents are measured and compared between control and modulator-treated conditions.

Start Culture & Transfect Cells (e.g., CHO) with ASIC3 Identify Identify Transfected Cells (e.g., via GFP) Start->Identify Patch Establish Whole-Cell Patch-Clamp Configuration Identify->Patch Clamp Voltage-Clamp Cell (e.g., -70 mV) Patch->Clamp Perfuse Rapidly Perfuse with Acidic Solution (pH < 7.4) Clamp->Perfuse Record Record Inward Current Perfuse->Record Test Repeat Perfusion with 4-Chlorophenylguanidine Record->Test Record2 Record Modulated Current Test->Record2 Analyze Analyze Changes in Current Amplitude & Kinetics Record2->Analyze

Caption: Workflow for whole-cell patch-clamp analysis of ASIC3 modulators.
In Vitro: Calcium Imaging

This method assesses downstream effects of ion channel activation by measuring changes in intracellular calcium concentration ([Ca²⁺]i).[19]

Methodology:

  • Cell Preparation: ASIC3-expressing cells are cultured on glass coverslips.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes, which allows the dye to enter the cells.

  • Imaging: The coverslip is mounted on a fluorescence microscope. Cells are excited at specific wavelengths, and the emitted fluorescence is captured by a camera.[20]

  • Stimulation: The perfusion system is used to apply acidic solutions with and without this compound.

  • Data Analysis: An increase in [Ca²⁺]i upon stimulation is detected as a change in fluorescence intensity.[19][21] The magnitude and kinetics of the calcium response are quantified to determine the modulator's effect. Although ASIC3 is primarily a Na⁺ channel, the resulting depolarization can activate voltage-gated calcium channels, leading to a detectable Ca²⁺ signal.

Start Culture ASIC3-expressing cells on coverslips Load Load cells with Ca²⁺-sensitive dye (e.g., Fura-2) Start->Load Mount Mount on Fluorescence Microscope Load->Mount Baseline Record Baseline Fluorescence Mount->Baseline Stimulate Apply Acidic Stimulus +/- Modulator Baseline->Stimulate Record Record Fluorescence Changes Over Time Stimulate->Record Analyze Quantify Change in Intracellular [Ca²⁺] Record->Analyze

Caption: General workflow for intracellular calcium imaging experiments.
In Vivo: Inflammatory Pain Models

Animal models are crucial for evaluating the potential analgesic effects of ASIC3 modulators.

Methodology (CFA-Induced Inflammation):

  • Model Induction: A baseline measurement of pain sensitivity (e.g., paw withdrawal latency to heat or threshold to mechanical stimuli) is taken. Anesthetized rats or mice receive a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[13][22]

  • Drug Administration: this compound (or a vehicle control) is administered systemically or locally at a predetermined time point post-CFA injection.

  • Behavioral Testing: At various time points (e.g., 4, 6, 24 hours) after CFA injection, pain behaviors are reassessed.[13]

    • Thermal Hyperalgesia: A hot plate or radiant heat source is used to measure the latency for the animal to withdraw its paw.[22][23] An increased latency in the drug-treated group indicates analgesia.

    • Mechanical Allodynia: Calibrated von Frey filaments are applied to the paw to determine the pressure threshold that elicits a withdrawal response.[23] An increased threshold indicates analgesia.

  • Data Analysis: The responses of the drug-treated group are compared to the vehicle-treated group to determine if the modulator significantly reduces inflammatory pain behaviors.

Start Select Rodent Subjects (Rats/Mice) Baseline Measure Baseline Pain Thresholds Start->Baseline Induce Induce Inflammation (e.g., Inject CFA into Paw) Baseline->Induce Administer Administer Modulator or Vehicle Control Induce->Administer Test Assess Pain Behaviors (Thermal/Mechanical) at Timed Intervals Administer->Test Analyze Compare Pain Thresholds between Groups Test->Analyze

Caption: Workflow for an in vivo inflammatory pain model (e.g., CFA).

Conclusion

This compound serves as a potent and multifaceted modulator of the ASIC3 channel. Its ability to directly activate the channel, enhance proton sensitivity, and reverse desensitization makes it an invaluable pharmacological tool for probing the complex roles of ASIC3 in sensory biology. The experimental frameworks detailed herein provide a robust basis for the continued investigation of this compound and for the development of novel, selective ASIC3-targeting therapies for pain and inflammatory conditions.

References

In-Depth Technical Guide to the Physicochemical Properties of 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorophenylguanidine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

PropertyValueSource
Chemical Formula C₇H₈ClN₃・HCl[1]
Molecular Weight 206.07 g/mol [1]
Appearance White to pale cream solid (crystals or powder)
Melting Point 237-238 °C
Boiling Point 265.6 °C (Predicted for free base)[2]
Solubility Soluble to 100 mM in water[1]
pKa 10.67 ± 0.10 (Predicted for free base)[2]
logP Not Experimentally Determined

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined to ensure reproducibility and adherence to scientific rigor.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is a critical parameter in drug development. The shake-flask method is a widely accepted technique for its determination.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline) in a sealed, temperature-controlled vessel (e.g., glass vial or flask).

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the agitation period confirms saturation.

  • Phase Separation:

    • Separate the saturated solution from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the sample to pellet the undissolved solid. Carefully collect the supernatant.

      • Filtration: Filter the suspension through a low-binding membrane filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Excess Solid + Solvent B Agitation (Constant T) A->B C Centrifugation / Filtration B->C D HPLC Analysis of Supernatant C->D E Determine Concentration D->E

Shake-Flask Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve.

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in deionized, carbonate-free water to prepare a solution of known concentration (e.g., 0.01 M).

    • Maintain a constant ionic strength by adding a background electrolyte such as potassium chloride (e.g., 0.1 M).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the calibrated pH electrode and a stirrer into the sample solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the solution to equilibrate.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

G A Prepare Sample Solution B Titrate with Standard Acid/Base A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine pKa from Inflection Point D->E

Potentiometric pKa Determination Workflow.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured to calculate the partition coefficient.

Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of this compound in one of the pre-saturated phases (e.g., the aqueous phase).

    • Add a known volume of the other pre-saturated phase to a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium.

  • Phase Separation and Quantification:

    • After agitation, allow the two phases to separate completely. This can be facilitated by centrifugation.

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the unionized compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

This compound is recognized for its biological activity as an inhibitor of urokinase and as a positive allosteric modulator of the Acid-Sensing Ion Channel 3 (ASIC3)[1].

Urokinase Inhibition

Urokinase is a serine protease that plays a critical role in tissue remodeling, cell migration, and tumor invasion. Its inhibition is a target for anti-cancer therapies.

Mechanism of Action: this compound acts as a competitive inhibitor of urokinase, binding to the active site of the enzyme and preventing it from converting plasminogen to plasmin.

G cluster_pathway Urokinase Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Urokinase Urokinase Urokinase ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Inhibitor 4-Chlorophenylguanidine Hydrochloride Inhibitor->Urokinase

Urokinase Inhibition Pathway.

ASIC3 Positive Allosteric Modulation

ASIC3 is a proton-gated cation channel primarily expressed in sensory neurons and is involved in pain perception. Positive allosteric modulators of ASIC3 can enhance its sensitivity to protons.

Mechanism of Action: this compound binds to an allosteric site on the ASIC3 channel, increasing its sensitivity to acidic conditions. This leads to a greater influx of cations (primarily Na⁺) at a given pH, thereby modulating neuronal excitability.

G cluster_pathway ASIC3 Modulation ASIC3 ASIC3 Channel Cation_Influx Na⁺ Influx ASIC3->Cation_Influx Protons H⁺ (Acidic pH) Protons->ASIC3 Activates PAM 4-Chlorophenylguanidine Hydrochloride (PAM) PAM->ASIC3 Enhances Sensitivity Neuronal_Excitation Neuronal Excitation Cation_Influx->Neuronal_Excitation

ASIC3 Positive Allosteric Modulation.

Synthesis and Purification

A general synthetic route to this compound starts from 4-chloroaniline (B138754).

Synthesis Outline:

  • Reaction of 4-chloroaniline with dicyandiamide (B1669379): 4-Chloroaniline is reacted with dicyandiamide in the presence of an acid catalyst (e.g., hydrochloric acid) in a suitable solvent.

  • Formation of the hydrochloride salt: The resulting 1-(4-chlorophenyl)biguanide is then treated with hydrochloric acid to form the hydrochloride salt.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G A 4-Chloroaniline C Reaction (Acid Catalyst) A->C B Dicyandiamide B->C D 1-(4-chlorophenyl)biguanide C->D E HCl Treatment D->E F 4-Chlorophenylguanidine Hydrochloride (Crude) E->F G Recrystallization F->G H Pure Product G->H

Synthetic Workflow for 4-Chlorophenylguanidine HCl.

References

An In-depth Technical Guide to 4-Chlorophenylguanidine Hydrochloride (CAS: 14279-91-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylguanidine hydrochloride is a synthetic compound that has garnered significant interest in the scientific community for its dual activity as a potent inhibitor of the urokinase-type plasminogen activator (uPA) and as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3). This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its mechanisms of action, and its potential applications in drug discovery and development, particularly in the fields of oncology and pain management. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is a white to pale green solid. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 14279-91-5
Molecular Formula C₇H₉Cl₂N₃[1]
Molecular Weight 206.07 g/mol [1]
Appearance White to Pale Green Solid
Solubility Soluble to 100 mM in water[2]
Purity ≥98%[2]
Storage Store at room temperature[2]
Predicted pKa 10.67 ± 0.10[3]

Synthesis

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in a two-step process:

  • Guanylation of 4-chloroaniline (B138754): 4-chloroaniline is reacted with cyanamide (B42294), typically in the presence of a Lewis or Brønsted acid catalyst, to form the 4-chlorophenylguanidine free base.

  • Salt Formation: The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

G cluster_synthesis Proposed Synthesis of this compound A 4-Chloroaniline C Reaction Vessel (with solvent and catalyst) A->C B Cyanamide B->C D 4-Chlorophenylguanidine (Free Base) C->D Guanylation F This compound D->F E Hydrochloric Acid E->F Salt Formation

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Adapted from similar guanylation reactions)

Step 1: Synthesis of N-(4-chlorophenyl)guanidine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent (e.g., toluene (B28343) or isopropanol).

  • Add cyanamide (1.1 equivalents).

  • Add a catalytic amount of a suitable acid (e.g., nitric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain N-(4-chlorophenyl)guanidine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified N-(4-chlorophenyl)guanidine in a minimal amount of a suitable solvent (e.g., anhydrous ethanol or diethyl ether).

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) with stirring.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Biological Activity and Mechanism of Action

This compound exhibits a dual pharmacological profile, acting as an inhibitor of the urokinase-type plasminogen activator (uPA) and as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[2][4]

Urokinase Inhibition

Urokinase is a serine protease that plays a crucial role in the conversion of plasminogen to plasmin, a key enzyme in fibrinolysis and extracellular matrix degradation. Elevated levels of uPA are associated with cancer cell invasion and metastasis.[5] this compound acts as a potent inhibitor of urokinase.[2] The guanidine (B92328) group is a key pharmacophore that can interact with the S1 pocket of trypsin-like serine proteases, including uPA.

Urokinase Signaling Pathway

The binding of uPA to its receptor (uPAR) on the cell surface initiates a signaling cascade that promotes cell migration, proliferation, and survival. This signaling can occur through various pathways, including the JAK/STAT and MAPK/ERK pathways.

G cluster_upa Urokinase (uPA) Signaling Pathway uPA uPA uPAR uPAR uPA->uPAR Binds Integrins Integrins uPAR->Integrins Activates JAK JAK uPAR->JAK FAK FAK Integrins->FAK Src Src FAK->Src RAS RAS Src->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus STAT STAT JAK->STAT STAT->Nucleus Gene Gene Expression (Migration, Proliferation) Nucleus->Gene Inhibitor 4-Chlorophenylguanidine (Inhibitor) Inhibitor->uPA

Caption: Simplified urokinase (uPA) signaling pathway and the inhibitory action of 4-Chlorophenylguanidine.

Experimental Protocol: Urokinase Inhibition Assay (Chromogenic Substrate Method) [6][7][8][9][10]

This assay measures the ability of a compound to inhibit the enzymatic activity of urokinase.

  • Reagents and Materials:

    • Human urokinase enzyme

    • Chromogenic urokinase substrate (e.g., S-2444)

    • Assay buffer (e.g., Tris-HCl, pH 8.8)

    • This compound (test inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add a fixed amount of human urokinase to each well.

    • Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Measure the absorbance at 405 nm kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

    • The rate of the reaction (change in absorbance per minute) is proportional to the urokinase activity.

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

ASIC3 Modulation

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH. ASIC3 is predominantly expressed in peripheral sensory neurons and is implicated in pain sensation, particularly in response to tissue acidosis associated with inflammation and ischemia.[11] this compound acts as a positive allosteric modulator of ASIC3, which means it enhances the activity of the channel in response to its primary stimulus (protons).[2][12] It has been shown to increase the pH sensitivity of ASIC3 and can also directly activate the channel.[4]

ASIC3 Signaling Pathway

Activation of ASIC3 channels leads to an influx of cations (primarily Na⁺), causing depolarization of the neuronal membrane. This depolarization can trigger the firing of action potentials, leading to the transmission of pain signals to the central nervous system.

G cluster_asic ASIC3 Modulation and Signaling Protons Extracellular H⁺ (Low pH) ASIC3 ASIC3 Channel Protons->ASIC3 Activates Cations Cation Influx (Na⁺, Ca²⁺) ASIC3->Cations Modulator 4-Chlorophenylguanidine (Positive Allosteric Modulator) Modulator->ASIC3 Enhances Sensitivity Depolarization Membrane Depolarization Cations->Depolarization AP Action Potential Firing Depolarization->AP Pain Pain Signal Transmission AP->Pain

Caption: Modulation of the ASIC3 channel by 4-Chlorophenylguanidine leading to enhanced pain signaling.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Modulation [13][14][15][16][17]

This technique is used to measure the ion currents flowing through ASIC3 channels in response to pH changes and the effect of the modulator.

  • Cell Preparation:

    • Use a cell line stably expressing human or rodent ASIC3 channels (e.g., CHO or HEK293 cells).

    • Culture the cells on glass coverslips.

  • Solutions:

    • External solution: A buffered solution (e.g., HEPES-buffered) with a physiological pH (e.g., 7.4).

    • Internal solution: A solution mimicking the intracellular ionic composition, loaded into the patch pipette.

    • Test solutions: External solutions with varying acidic pH values (e.g., pH 7.0, 6.5, 6.0) with and without different concentrations of this compound.

  • Recording:

    • Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

    • Use a glass micropipette filled with the internal solution to form a high-resistance seal (a "gigaseal") with the membrane of a single cell.

    • Rupture the cell membrane under the pipette tip to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

    • Hold the cell at a constant membrane potential (e.g., -60 mV).

    • Rapidly perfuse the cell with the test solutions of different pH values to activate the ASIC3 channels and record the resulting inward currents.

    • To test the effect of the modulator, co-apply this compound with the acidic solutions.

    • Analyze the recorded currents to determine the effect of the modulator on the channel's activation, deactivation, and desensitization kinetics, as well as on the current amplitude. The EC₅₀ value can be determined by plotting the potentiation of the current against the concentration of the modulator.

Quantitative Data

While specific experimentally determined IC₅₀ and EC₅₀ values for this compound are not widely reported in publicly available literature, a quantitative structure-activity relationship (QSAR) study on substituted phenylguanidines as urokinase inhibitors provides a framework for understanding its inhibitory potential.[2][18] For ASIC3, it is described as a potent positive allosteric modulator.[4][12] Further experimental studies are required to determine precise quantitative values for these activities.

Analytical Data

Expected ¹H-NMR (Proton NMR) Data:

  • Aromatic protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the chlorophenyl ring. Due to the para-substitution, a characteristic AA'BB' splitting pattern is expected.

  • Guanidinium (B1211019) protons: Broad signals corresponding to the -NH₂ and =NH protons of the guanidinium group. The chemical shift of these protons can be highly variable and dependent on the solvent and concentration.

Expected ¹³C-NMR (Carbon NMR) Data:

  • Aromatic carbons: Signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the chlorine atom and the carbon attached to the guanidino group will have distinct chemical shifts.

  • Guanidinium carbon: A signal corresponding to the central carbon of the guanidinium group, typically in the range of δ 150-160 ppm.

Expected Mass Spectrometry (MS) Data: [19][20][21][22][23]

  • Molecular Ion Peak: An ion peak corresponding to the protonated molecule [M+H]⁺. Given the presence of chlorine, a characteristic isotopic pattern with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes would be expected.

Applications in Drug Development

The dual activity of this compound makes it an interesting lead compound for drug discovery in two main therapeutic areas:

  • Oncology: As a urokinase inhibitor, it has the potential to be developed into an anti-metastatic agent for the treatment of various cancers where uPA is overexpressed.[4][24][25][26] Guanidine derivatives are being explored as scaffolds for novel anticancer agents.[12][24]

  • Pain Management: As a positive allosteric modulator of ASIC3, it could be a valuable tool for studying the role of this ion channel in pain perception. While potentiation of a pain-related channel may seem counterintuitive for an analgesic, understanding the mechanism of modulation could lead to the design of novel analgesics that target ASIC3.[27][28][29][30] The guanidinium group is a feature of several toxins that modulate ion channels and has been incorporated into compounds with analgesic properties.[27][29][31]

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of oncology and neuroscience. Its well-defined activities on two important drug targets, urokinase and ASIC3, provide a strong rationale for its use as a chemical probe and a starting point for the development of novel therapeutics. This technical guide has summarized the currently available information and provided a framework for future research, including proposed synthesis and detailed experimental protocols. Further studies to elucidate its precise quantitative pharmacological profile and to obtain detailed analytical data are warranted to fully realize its potential in drug discovery and development.

References

An In-depth Technical Guide on the Structure and Synthesis of 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 4-Chlorophenylguanidine hydrochloride. It is intended for an audience with a technical background in chemistry and pharmacology, offering detailed experimental protocols and insights into its biological significance.

Chemical Structure and Properties

This compound is an organic compound featuring a phenyl ring substituted with a chlorine atom and a guanidine (B92328) group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-(4-chlorophenyl)guanidine;hydrochloride[1]
Synonyms p-Chlorophenylguanidine hydrochloride, (4-Chlorophenyl)guanidine HCl[2]
CAS Number 14279-91-5[1][2][3]
Molecular Formula C₇H₉Cl₂N₃[2][4]
Molecular Weight 206.07 g/mol [2][3][5]
Appearance White to off-white solid
Melting Point 121 °C (for the free base)[6]
Solubility Soluble in water (up to 100 mM)[3]
Purity ≥98%[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the guanylation of 4-chloroaniline (B138754). A common and effective method involves the reaction of 4-chloroaniline with a guanylating agent such as cyanamide (B42294) or dicyandiamide, followed by conversion to the hydrochloride salt.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product 4-Chloroaniline 4-Chloroaniline Guanylation Guanylation 4-Chloroaniline->Guanylation Cyanamide Cyanamide Cyanamide->Guanylation 4-Chlorophenylguanidine (Free Base) 4-Chlorophenylguanidine (Free Base) Guanylation->4-Chlorophenylguanidine (Free Base) Acidification Acidification 4-Chlorophenylguanidine (Free Base)->Acidification 4-Chlorophenylguanidine HCl 4-Chlorophenylguanidine HCl Acidification->4-Chlorophenylguanidine HCl

General synthesis workflow for this compound.

Experimental Protocol: Synthesis from 4-Chloroaniline and Cyanamide

This protocol is adapted from established methods for the guanylation of anilines.

Materials:

  • 4-Chloroaniline

  • Cyanamide (50% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (1 equivalent) in a minimal amount of ethanol.

  • Addition of Cyanamide: To the stirred solution, add cyanamide (1.2 equivalents) dropwise.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude 4-Chlorophenylguanidine free base.

  • Purification of the Free Base (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

  • Formation of the Hydrochloride Salt: The purified or crude 4-Chlorophenylguanidine free base is dissolved in a minimal amount of ethanol.

  • Acidification: To this solution, a stoichiometric amount of concentrated hydrochloric acid, diluted in ethanol, is added dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath. The solid product is collected by vacuum filtration.

  • Washing and Drying: The collected solid is washed with cold diethyl ether to remove any unreacted starting materials and residual solvent. The final product, this compound, is dried under vacuum.

Biological Significance and Signaling Pathways

This compound is recognized for its roles as a urokinase inhibitor and a positive allosteric modulator of Acid-Sensing Ion Channel 3 (ASIC3).

Urokinase Inhibition:

Urokinase (urokinase-type plasminogen activator, uPA) is a serine protease that plays a critical role in fibrinolysis and tissue remodeling by converting plasminogen to plasmin. Dysregulation of uPA activity is implicated in various pathological processes, including cancer cell invasion and metastasis. As an inhibitor, 4-Chlorophenylguanidine can block the catalytic activity of urokinase, thereby interfering with these pathways.

G pro_uPA pro-uPA uPA uPA (Urokinase) pro_uPA->uPA Activation Plasmin Plasmin uPA->Plasmin Catalyzes Plasminogen Plasminogen Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Degradation Plasmin->ECM Invasion Cell Invasion & Metastasis ECM->Invasion Inhibitor 4-Chlorophenylguanidine Inhibitor->uPA Inhibits G Protons Protons (H+) ASIC3 ASIC3 Channel (Closed) Protons->ASIC3 Binds to orthosteric site ASIC3_Open ASIC3 Channel (Open) ASIC3->ASIC3_Open Conformational Change Response Enhanced Neuronal Excitability & Pain Sensation ASIC3_Open->Response PAM 4-Chlorophenylguanidine (PAM) PAM->ASIC3 Binds to allosteric site

References

An In-depth Technical Guide to 4-Chlorophenylguanidine Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-chlorophenylguanidine hydrochloride, its derivatives, and analogs as modulators of key biological targets. 4-Chlorophenylguanidine has been identified as a potent inhibitor of urokinase-type plasminogen activator (uPA) and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3). These dual activities position this chemical scaffold as a compelling starting point for the development of therapeutics targeting cancer, pain, and inflammatory disorders. This document details the synthesis, biological activities, mechanisms of action, and experimental protocols related to this class of compounds, presenting quantitative data in a structured format to facilitate comparison and further research.

Core Compound: 4-Chlorophenylguanidine

4-Chlorophenylguanidine is a small molecule characterized by a guanidine (B92328) group attached to a 4-chlorophenyl ring. The hydrochloride salt form is commonly used due to its stability and solubility.

Chemical Structure:

Key Biological Activities:

  • Urokinase (uPA) Inhibition: 4-Chlorophenylguanidine is a competitive inhibitor of urokinase, a serine protease implicated in tumor invasion and metastasis.[1][2] Its Ki value is reported to be in the range of 6-7 µM.[1][2]

  • ASIC3 Modulation: It acts as a positive allosteric modulator of ASIC3, a neuronal ion channel involved in pain sensation, particularly in response to acidosis. This modulation can potentiate the channel's activity.

Quantitative Biological Data

The following tables summarize the biological activity of 4-chlorophenylguanidine and its analogs. Data has been compiled from various sources to provide a comparative overview.

Table 1: Urokinase Inhibitory Activity of Phenylguanidine Derivatives

Compound IDR1-Substitution (para)R2-Substitution (ortho)Ki (µM)Reference
1ClH6.07[3]
2CF3H6.49[3]
3HH>100[4]
4NH-BocH~10[4]
5Adamantyl-NH-CO-NH-CH2-H2.4[5]

Table 2: Modulatory Activity of Guanidine Analogs on ASIC3

Compound IDStructureEffect on ActivationEffect on DesensitizationIC50 / EC50 (µM)Reference
IEM-2163N/AInhibitory (acidic shift)SlowedIC50 (peak current, pH 6.85) = 245.6[6]
IEM-2195N/AInhibitory (acidic shift)SlowedEC50 (sustained current, pH 6.0) = 469.7[6]

Synthesis and Experimental Protocols

General Synthesis of Substituted Phenylguanidines

A common method for the synthesis of phenylguanidine derivatives involves the reaction of a corresponding aniline (B41778) with cyanamide (B42294) in the presence of a catalyst.

Workflow for Phenylguanidine Synthesis

Aniline Substituted Aniline Reaction Reaction Mixture Aniline->Reaction Cyanamide Cyanamide Cyanamide->Reaction Solvent Solvent (e.g., Water, DMF) Solvent->Reaction Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Heating Heating (e.g., 100°C) Reaction->Heating Purification Purification (e.g., Crystallization, Chromatography) Heating->Purification Product Substituted Phenylguanidine Purification->Product

Caption: General workflow for the synthesis of substituted phenylguanidines.

Experimental Protocol:

  • Reaction Setup: To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent (e.g., water or DMF), add cyanamide (1.2 eq).

  • Catalysis: Add a catalytic amount of an acid, such as hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the desired phenylguanidine derivative.

Urokinase Inhibition Assay

The inhibitory activity of compounds against urokinase is typically determined using a chromogenic or fluorogenic substrate-based assay.

Urokinase Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Urokinase Urokinase Solution Incubation Pre-incubation (Urokinase + Inhibitor) Urokinase->Incubation Inhibitor Test Compound (Inhibitor) Inhibitor->Incubation Substrate Chromogenic/Fluorogenic Substrate Reaction_Start Add Substrate Substrate->Reaction_Start Incubation->Reaction_Start Measurement Measure Absorbance/Fluorescence (Kinetic Read) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation IC50_Determination Determine IC50/Ki Rate_Calculation->IC50_Determination

Caption: Workflow for a typical urokinase inhibition assay.

Experimental Protocol (based on a fluorogenic assay): [7]

  • Reagent Preparation:

    • Prepare a stock solution of human urokinase in assay buffer (e.g., Tris-HCl, pH 8.5).

    • Prepare a stock solution of the fluorogenic substrate (e.g., a peptide substrate linked to 7-amino-4-methylcoumarin, AMC) in DMSO.

    • Prepare serial dilutions of the test compounds (e.g., 4-chlorophenylguanidine derivatives) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add a solution of human urokinase.

    • Add the test compound at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately begin kinetic measurement of the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

ASIC3 Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)

The effect of compounds on ASIC3 activity is best characterized using whole-cell patch-clamp electrophysiology on cells expressing the channel.[6]

Electrophysiology Workflow for ASIC3 Modulation

Cell_Culture Cell Culture (e.g., CHO cells expressing ASIC3) Patching Establish Whole-Cell Configuration Cell_Culture->Patching Baseline Record Baseline Current (pH 7.4) Patching->Baseline Activation Apply Acidic Solution (e.g., pH 6.0) to Activate ASIC3 Baseline->Activation Compound_Application Apply Test Compound in combination with acidic solution Activation->Compound_Application Recording Record Modulated Current Activation->Recording Compound_Application->Recording Analysis Analyze Current Parameters (Peak, Sustained, Desensitization) Recording->Analysis

Caption: Workflow for assessing ASIC3 modulation via whole-cell patch-clamp.

Experimental Protocol: [6]

  • Cell Preparation: Use a cell line (e.g., Chinese Hamster Ovary, CHO, cells) stably or transiently expressing human or rat ASIC3. Plate the cells on glass coverslips for recording.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • The internal solution typically contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

    • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to various pH values (e.g., 7.4 for baseline, and acidic pH for activation) with HCl.

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Apply a brief pulse of acidic external solution (e.g., pH 6.0 for 5 seconds) to elicit a baseline ASIC3 current.

    • After a recovery period in pH 7.4 solution, co-apply the acidic solution with the test compound at various concentrations.

    • Record the resulting current, noting changes in the peak amplitude, the sustained component of the current, and the rate of desensitization.

  • Data Analysis:

    • Measure the peak and sustained current amplitudes in the absence and presence of the compound.

    • Calculate the percentage of inhibition or potentiation.

    • Fit the concentration-response data to the Hill equation to determine IC50 or EC50 values.

Mechanism of Action and Signaling Pathways

Urokinase Inhibition Pathway

Phenylguanidine derivatives act as competitive inhibitors of urokinase by mimicking the side chain of arginine, the natural substrate of uPA. The positively charged guanidinium (B1211019) group interacts with the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of the enzyme's active site.

Urokinase Inhibition Logical Pathway

uPA Urokinase (uPA) Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation promotes Cell_Migration Tumor Cell Migration & Invasion ECM_Degradation->Cell_Migration enables Phenylguanidine 4-Chlorophenylguanidine Derivative Phenylguanidine->uPA inhibits

Caption: Logical pathway of urokinase inhibition by phenylguanidine derivatives.

ASIC3 Modulation Pathway

4-Chlorophenylguanidine and its analogs act as positive allosteric modulators of ASIC3. This means they bind to a site on the channel distinct from the proton-binding site and enhance the channel's response to acidic stimuli. This can lead to increased neuronal excitability and potentiation of pain signals.

ASIC3 Modulation Signaling Pathway

Acidosis Tissue Acidosis (Low pH) ASIC3 ASIC3 Channel Acidosis->ASIC3 activates Na_Influx Na+ Influx ASIC3->Na_Influx allows Depolarization Neuronal Depolarization Na_Influx->Depolarization causes Action_Potential Action Potential Firing Depolarization->Action_Potential triggers Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal leads to Phenylguanidine 4-Chlorophenylguanidine Derivative Phenylguanidine->ASIC3 positively modulates

Caption: Signaling pathway of ASIC3 modulation by phenylguanidine derivatives.

Structure-Activity Relationships (SAR) and Future Directions

The available data, though limited for a direct series of 4-chlorophenylguanidine analogs, allows for the postulation of some general SAR trends.

Logical Relationships in SAR

Core Phenylguanidine Core Urokinase_Activity Urokinase Inhibition Core->Urokinase_Activity ASIC3_Activity ASIC3 Modulation Core->ASIC3_Activity Para_Sub Para-Substitution on Phenyl Ring Para_Sub->Urokinase_Activity Hydrophobicity Increased Hydrophobicity Para_Sub->Hydrophobicity Electron_Withdrawing Electron-Withdrawing Groups Para_Sub->Electron_Withdrawing Ortho_Sub Ortho-Substitution on Phenyl Ring Ortho_Sub->Urokinase_Activity Bulky_Groups Bulky Groups Ortho_Sub->Bulky_Groups Hydrophobicity->Urokinase_Activity increases potency Electron_Withdrawing->Urokinase_Activity increases potency Bulky_Groups->Urokinase_Activity decreases potency

Caption: Logical relationships in the structure-activity of phenylguanidine derivatives.

For urokinase inhibition, hydrophobic and electron-withdrawing substituents at the para-position of the phenyl ring, such as chloro and trifluoromethyl, enhance potency.[3] Bulky substituents at the ortho or para positions tend to decrease activity.[3] For ASIC3 modulation, the relationship between structure and activity is more complex, with modifications affecting activation and desensitization differently.[6]

Future research should focus on the synthesis and systematic biological evaluation of a focused library of 4-chlorophenylguanidine derivatives to establish a more detailed SAR for both urokinase inhibition and ASIC3 modulation. This will enable the optimization of potency and selectivity for either target, or the development of dual-acting compounds with tailored pharmacological profiles. High-throughput screening in combination with computational modeling could accelerate the discovery of novel analogs with improved therapeutic potential.

Conclusion

This compound and its analogs represent a promising class of compounds with significant therapeutic potential. Their ability to inhibit urokinase and modulate ASIC3 activity provides a strong foundation for the development of novel drugs for a range of diseases. This technical guide has summarized the current knowledge on these compounds, providing key data and experimental protocols to aid researchers in this field. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in translating the potential of this chemical scaffold into clinical applications.

References

In-Vitro Profile of 4-Chlorophenylguanidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a synthetic small molecule that has garnered significant interest in biomedical research due to its distinct pharmacological activities. Primarily recognized as a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), it also functions as a positive allosteric modulator and agonist of the acid-sensing ion channel 3 (ASIC3). This dual activity makes it a valuable tool for investigating the roles of these targets in various pathological processes, including cancer metastasis and pain signaling. This technical guide provides an in-depth overview of the in-vitro studies involving this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Pharmacological Activities

Urokinase Inhibition

This compound is a competitive inhibitor of urokinase, a serine protease critically involved in extracellular matrix degradation, a key process in cancer cell invasion and metastasis.[1][2] Its inhibitory activity has been quantified in enzymatic assays.

Modulation of ASIC3

In addition to its effects on urokinase, this compound has been identified as a positive allosteric modulator and agonist of ASIC3.[3] ASIC3 is a proton-gated cation channel predominantly expressed in peripheral sensory neurons and is implicated in pain perception, particularly in ischemic and inflammatory conditions. As a positive allosteric modulator, it enhances the channel's sensitivity to protons, while its agonistic activity can directly activate the channel.[3]

Quantitative Data

The following table summarizes the key quantitative data from in-vitro studies of this compound.

TargetParameterValueReference
UrokinaseKi6.07 µM[1]
TrypsinKi120 µM[1]

Experimental Protocols

Urokinase Inhibition Assay (Chromogenic)

This protocol describes a typical in-vitro assay to determine the inhibitory activity of this compound against urokinase using a chromogenic substrate.

Materials:

  • Human Urokinase (high molecular weight)

  • Chromogenic Substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Assay Buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 8.8)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Reconstitute urokinase in assay buffer to a working concentration (e.g., 10 nM).

    • Dissolve the chromogenic substrate in sterile distilled water to a stock concentration (e.g., 3 mM).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution in assay buffer to achieve a range of final concentrations for testing.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the different concentrations of this compound to the test wells. Add 10 µL of assay buffer to the control wells (enzyme activity without inhibitor). Add 10 µL of a known urokinase inhibitor as a positive control.

    • Add 20 µL of the urokinase solution to all wells except the blank wells (add 20 µL of assay buffer to blanks).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the chromogenic substrate to all wells to initiate the reaction.

    • Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take kinetic readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA405/min) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

ASIC3 Activity Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol outlines the whole-cell patch-clamp technique to measure the modulatory and agonistic effects of this compound on ASIC3 channels expressed in a heterologous system (e.g., CHO or HEK293 cells).

Materials:

  • CHO or HEK293 cells stably or transiently expressing human ASIC3

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to various values (e.g., 7.4, 6.8, 6.0) with NaOH.

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg; pH adjusted to 7.3 with KOH.

  • This compound solution at various concentrations.

Procedure:

  • Cell Preparation:

    • Culture cells expressing ASIC3 on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution (pH 7.4).

  • Pipette Preparation and Seal Formation:

    • Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Recording ASIC3 Currents:

    • To test for agonistic activity: While perfusing with the external solution at pH 7.4, apply different concentrations of this compound and record any induced inward currents.

    • To test for positive allosteric modulation:

      • Establish a baseline current by briefly applying an acidic external solution (e.g., pH 6.8) to activate ASIC3 channels.

      • Co-apply the acidic solution with various concentrations of this compound and record the potentiation of the acid-evoked current.

      • To assess the effect on pH sensitivity, generate a pH-dose-response curve in the absence and presence of a fixed concentration of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents.

    • For agonistic activity, plot the current amplitude against the concentration of this compound to determine the EC50.

    • For modulatory activity, calculate the percentage of potentiation of the acid-evoked current at different concentrations of the compound.

Signaling Pathways and Experimental Workflows

Urokinase/uPAR Signaling Pathway in Cancer

The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) play a pivotal role in cancer progression. The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix, facilitating cell invasion and metastasis. This interaction also triggers intracellular signaling pathways that promote cell proliferation, survival, and migration. This compound, by inhibiting uPA, can block these downstream effects.

Urokinase_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs_pro Pro-MMPs Plasmin->MMPs_pro Activates Invasion Invasion MMPs_active Active MMPs MMPs_pro->MMPs_active MMPs_active->ECM Degrades Chlorophenylguanidine 4-Chlorophenylguanidine hydrochloride Chlorophenylguanidine->uPA Inhibits FAK FAK Integrins->FAK PI3K PI3K Integrins->PI3K Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration

Caption: Urokinase/uPAR signaling cascade in cancer.

ASIC3 Signaling in Sensory Neurons

ASIC3 is a key player in pain signaling, responding to acidic conditions often found in inflamed or ischemic tissues. Its activation leads to the influx of cations (primarily Na+), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. This compound can directly activate or potentiate the activity of ASIC3, making it a useful tool to study these processes.

ASIC3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H+ (Acidosis) ASIC3 ASIC3 Channel Protons->ASIC3 Activates Chlorophenylguanidine 4-Chlorophenylguanidine hydrochloride Chlorophenylguanidine->ASIC3 Activates/ Potentiates Na_influx Na+ Influx ASIC3->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: ASIC3 signaling pathway in pain perception.

Experimental Workflow for Urokinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential urokinase inhibitors like this compound.

Urokinase_Workflow start Start prep_reagents Prepare Reagents (Urokinase, Substrate, Test Compound) start->prep_reagents setup_plate Set up 96-well Plate (Controls & Test Concentrations) prep_reagents->setup_plate pre_incubate Pre-incubate Plate at 37°C setup_plate->pre_incubate add_substrate Add Chromogenic Substrate pre_incubate->add_substrate read_absorbance Kinetic Reading at 405 nm add_substrate->read_absorbance analyze_data Data Analysis (Calculate % Inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for urokinase inhibition assay.

References

The Evolution of Phenylguanidines: From Industrial Catalyst to Therapeutic Mainstay

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Core Applications of Phenylguanidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenylguanidine scaffold, a seemingly simple amalgamation of a phenyl ring and a guanidine (B92328) group, has carved a remarkable and multifaceted history in the annals of chemistry and pharmacology. Initially rising to prominence in the early 20th century as a crucial accelerator in the vulcanization of rubber, its journey has evolved dramatically, leading to the development of a diverse array of therapeutically significant compounds. This technical guide provides a comprehensive exploration of the discovery and history of phenylguanidine derivatives, detailing their synthesis, therapeutic applications, and mechanisms of action. We present a historical narrative of key milestones, quantitative data on the biological activity of representative compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of their signaling pathways to offer a thorough resource for researchers and drug development professionals.

A Historical Trajectory: From Industrial Origins to a Pharmacological Scaffold

The story of phenylguanidine compounds begins not in the pharmacy, but in the burgeoning chemical industry of the 19th and early 20th centuries. The first synthesis of a related compound, diphenylguanidine, is credited to A. W. Hoffman in 1848.[1] However, it was its application as a potent accelerator in the vulcanization of rubber that solidified its industrial importance.[1] This application, while non-medical, paved the way for more extensive investigation into the synthesis and properties of guanidine derivatives.

The transition from industrial use to therapeutic potential was a gradual process, rooted in the broader exploration of guanidino compounds for biological activity. A significant turning point came with the discovery of the antihypertensive properties of certain phenylguanidine derivatives. This culminated in the development of drugs like guanfacine (B1203898), a phenylacetyl-guanidine derivative, which was first described in the 1970s and approved for medical use in the United States in 1986 for the treatment of hypertension.[2][3] Guanfacine's journey continued with its later approval for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), showcasing the therapeutic versatility of this chemical class.[2][3]

Parallel to the development of antihypertensives, researchers began to uncover other pharmacological activities of phenylguanidine compounds. Phenylbiguanide, for example, emerged as a potent agonist of the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting.[4][5] This discovery opened up new avenues for research into the role of 5-HT3 receptors in the central nervous system.[5][6]

More recently, the phenylguanidine scaffold has been investigated for a wider range of therapeutic applications, including as a source of novel antimicrobial and potential anticancer agents. The inherent ability of the guanidinium (B1211019) group to interact with biological targets has made it a "privileged scaffold" in medicinal chemistry.

Therapeutic Applications and Mechanisms of Action

Phenylguanidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and use in several therapeutic areas.

Antihypertensive Agents

The most prominent therapeutic application of phenylguanidine compounds has been in the management of hypertension.

  • Guanfacine : This centrally acting α2A-adrenergic receptor agonist is a cornerstone of this class.[2][7] By stimulating these receptors in the brain, guanfacine reduces sympathetic outflow from the central nervous system, leading to a decrease in peripheral vascular resistance and a lowering of blood pressure.[1][2][8] Its selectivity for the α2A subtype is thought to contribute to its tolerability profile.[2] Guanfacine is also used to treat ADHD, where its mechanism is believed to involve the strengthening of prefrontal cortex regulation of attention and behavior.[1][2][8]

Another related, though historically more so, antihypertensive agent is Guanethidine (B1672426), which acts by inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings.[9]

Modulation of Voltage-Gated Sodium Channels

Several N,N'-diarylguanidines, a subclass of phenylguanidine compounds, have been identified as potent blockers of voltage-gated sodium channels.[1] This activity is the basis for their investigation as potential anticonvulsant agents. By blocking these channels, they can inhibit the initiation and propagation of aberrant neuronal firing that characterizes seizures.

5-HT3 Receptor Agonism

Phenylbiguanide (PBG) is a well-characterized agonist of the 5-HT3 receptor.[4][5] 5-HT3 receptors are ligand-gated ion channels, and their activation by agonists like PBG leads to the opening of the channel and an influx of cations, causing neuronal depolarization.[10] This property has made PBG a valuable tool for studying the physiological roles of 5-HT3 receptors, including their involvement in dopamine (B1211576) release in the nucleus accumbens.[6]

Antimicrobial Activity

More recent research has focused on the antimicrobial potential of phenylguanidine derivatives. The guanidine moiety is known for its ability to interact with microbial cell membranes. Several studies have reported the synthesis and evaluation of benzyl (B1604629) and phenyl guanidine derivatives with significant in vitro activity against bacterial strains like Staphylococcus aureus and Escherichia coli, including methicillin-resistant strains (MRSA).[8]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative phenylguanidine compounds across different therapeutic targets.

Table 1: Antimicrobial Activity of Phenyl Guanidine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9mS. aureus0.5[8]
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9mE. coli1[8]
3-(4-trifluoromethyl)-benzyloxy derivative 10dS. aureus1[8]
3-(4-trifluoromethyl)-benzyloxy derivative 10dE. coli16[8]
Phenyl guanidine derivative 45aS. aureus8[8]

Table 2: 5-HT3 Receptor Binding Affinity and Agonist Potency of Phenylbiguanide (PBG) Derivatives

CompoundBinding Affinity (Ki)Agonist Potency (EC50)Reference
Phenylbiguanide (PBG)3.4 x 10⁻⁴ M to 4.4 x 10⁻¹⁰ M (range for derivatives)2.2 x 10⁻⁵ M to 2.7 x 10⁻⁸ M (range for derivatives)[11]
1-(m-chlorophenyl)-biguanide (mCPBG)IC50 = 1.5 nMEC50 = 0.05 µM (rat vagus nerve depolarization)[12]
Phenylbiguanide (PBG)-EC50 = 0.64 nM

Table 3: Sodium Channel Blocking Activity of Phenylacetamide Derivatives

CompoundTargetInhibitory PotencyReference
Chloro-substituted α-hydroxyphenylamide compoundsHuman NaV1.5 channelsIC50 = 14.5 µM[13]
N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide (PD85639) and derivativesVeratridine-stimulated Na+ influx in CHO cells (type IIA Na+ channels)Potency increases with lipophilicity of the amine portion[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of phenylguanidine compounds.

Synthesis of Guanfacine Hydrochloride

The synthesis of guanfacine hydrochloride can be achieved through several methods.[3][15][16][17] A representative protocol involves a two-step process:

Step 1: Synthesis of Methyl 2,6-dichlorophenylacetate

  • Dissolve 2,6-dichlorophenylacetonitrile (B146609) in methanol (B129727).

  • Slowly add concentrated sulfuric acid to the solution.

  • Heat the mixture at 80°C for 12 hours to facilitate alcoholysis.

  • After cooling, slowly pour the reaction mixture into methanol containing a small amount of water and stir.

  • Remove the methanol via distillation.

  • Add water to the residue and extract the product with ethyl acetate (B1210297).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the ethyl acetate to yield crude methyl 2,6-dichlorophenylacetate.

Step 2: Synthesis and Purification of Guanfacine Hydrochloride

  • Dissolve the crude methyl 2,6-dichlorophenylacetate in isopropanol.

  • Separately, prepare a solution of guanidine in isopropanol.

  • Add the methyl 2,6-dichlorophenylacetate solution to the guanidine solution and stir at room temperature for 10 hours. Guanfacine will precipitate out of the solution.

  • Collect the crude guanfacine product by vacuum filtration.

  • Suspend the crude guanfacine in isopropanol.

  • Adjust the pH of the suspension to approximately 1-2 by adding a solution of hydrochloric acid in ethanol.

  • Filter the mixture to remove any insoluble impurities.

  • Concentrate the filtrate under reduced pressure to induce crystallization of guanfacine hydrochloride.

  • Collect the pure crystals by vacuum filtration and dry under vacuum.

In Vitro Voltage-Gated Sodium Channel Blockade Assay (Patch Clamp Electrophysiology)

This protocol outlines a whole-cell patch-clamp method to assess the inhibitory effect of a test compound on voltage-gated sodium channels.[18][19][20][21]

Materials:

  • Cell line expressing the sodium channel of interest (e.g., HEK293 cells stably transfected with a specific NaV isoform).

  • External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).

  • Internal (intracellular) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).

  • Test compound stock solution (e.g., in DMSO).

  • Patch clamp rig with amplifier, data acquisition system, and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips and incubate until they are ready for recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a selected cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Set the amplifier to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -100 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV) to elicit sodium currents and record the baseline currents.

  • Application of Test Compound:

    • Perfuse the recording chamber with the external solution containing the desired concentration of the test compound.

    • Allow sufficient time for the drug to reach equilibrium.

    • Repeat the voltage-clamp protocol to record sodium currents in the presence of the test compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after the application of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a filtration-based radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.[10][22][23][24][25]

Materials:

  • Membrane preparations from a biological source expressing the 5-HT3 receptor (e.g., HEK293 cells stably expressing the human 5-HT3 receptor).

  • Radiolabeled 5-HT3 receptor antagonist (e.g., [³H]-Granisetron).

  • Unlabeled test compound.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • 96-well plates.

  • Filter manifold for vacuum filtration.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane preparation (3-20 µg protein).

    • 50 µL of unlabeled test compound at various concentrations (or buffer for total binding, or a saturating concentration of a known antagonist for non-specific binding).

    • 50 µL of radioligand solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competition binding curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows associated with phenylguanidine compounds.

Guanfacine_Mechanism Guanfacine Guanfacine Alpha2A_Receptor α2A-Adrenergic Receptor Guanfacine->Alpha2A_Receptor Gi_Protein Gi Protein Alpha2A_Receptor->Gi_Protein Activates Sympathetic_Outflow Reduced Sympathetic Outflow Alpha2A_Receptor->Sympathetic_Outflow Leads to Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Conversion HCN_Channels HCN Channels Adenylate_Cyclase->HCN_Channels Inhibition of opening ATP ATP ATP->Adenylate_Cyclase cAMP->HCN_Channels Neuronal_Signal Enhanced Neuronal Signal in PFC HCN_Channels->Neuronal_Signal Leads to Blood_Pressure Lowered Blood Pressure Sympathetic_Outflow->Blood_Pressure Results in Sodium_Channel_Blockade Phenylguanidine Phenylguanidine Derivative NaV_Channel Voltage-Gated Sodium Channel (NaV) Phenylguanidine->NaV_Channel Binds & Blocks Na_Influx Na+ Influx NaV_Channel->Na_Influx Prevents Action_Potential Action Potential Propagation Na_Influx->Action_Potential Necessary for Neuronal_Firing Reduced Neuronal Excitability Action_Potential->Neuronal_Firing Inhibition leads to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Firing->Anticonvulsant_Effect Results in Radioligand_Binding_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup (96-well plate) Add Membranes Add Test Compound Add Radioligand Start->Assay_Setup Incubation Incubation (e.g., 30°C for 60 min) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Filter Washing (Removes unbound radioligand) Filtration->Washing Counting Scintillation Counting (Measures radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End: Determine Affinity Analysis->End

References

4-Chlorophenylguanidine hydrochloride for cancer research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chlorophenylguanidine Hydrochloride for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as Proguanil hydrochloride, is a biguanide (B1667054) compound historically developed and utilized as an antimalarial agent.[1] Its primary mechanism in malaria treatment involves its metabolic conversion to cycloguanil, which inhibits the parasitic dihydrofolate reductase enzyme, thereby disrupting DNA synthesis.[2] Recently, Proguanil has garnered significant attention within the oncology research community for its potential as a repurposed anticancer agent.[3] Emerging preclinical evidence indicates that Proguanil exhibits cytotoxic effects against various cancer cell lines, including breast and ovarian cancer, through mechanisms distinct from its antimalarial activity.[1][4] This guide provides a comprehensive overview of the current understanding of this compound's application in cancer research, focusing on its mechanism of action, preclinical efficacy, and relevant experimental protocols.

Chemical Properties

A summary of the key chemical properties for this compound is provided below.

PropertyValueReference
CAS Number 14279-91-5[5]
Molecular Formula C₇H₈ClN₃.HCl[5]
Molecular Weight 206.07 g/mol [5]
Synonyms Proguanil hydrochloride, 1-(4-Chlorophenyl)guanidine hydrochloride[6]
Solubility Soluble to 100 mM in water[5]
Purity ≥98%[5]
Storage Store at room temperature[5]

Mechanism of Action in Cancer

In contrast to its role as a dihydrofolate reductase inhibitor in malaria, the anticancer activity of this compound is primarily attributed to the induction of mitochondrial dysfunction and oxidative stress, culminating in apoptosis.[4] This process is independent of its conversion to cycloguanil.

The proposed signaling pathway involves the following key steps:

  • Increased Reactive Oxygen Species (ROS) Production: Proguanil treatment leads to a significant increase in intracellular ROS.[4][7]

  • Mitochondrial Dysfunction: The surge in ROS disrupts the mitochondrial membrane potential, inhibiting mitochondrial respiration and reducing ATP production.[4]

  • Activation of Intrinsic Apoptotic Pathway: This mitochondrial stress triggers the intrinsic (or mitochondrial) death pathway. This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4][7]

  • Caspase Activation and PARP Cleavage: The signaling cascade continues with the activation of initiator caspase-9 and executioner caspase-3.[4] Activated caspase-3 then cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[4][7] The cleavage of these proteins is a hallmark of apoptosis.

Proguanil_Apoptosis_Pathway Proguanil 4-Chlorophenylguanidine (Proguanil) ROS ↑ Reactive Oxygen Species (ROS) Proguanil->ROS Induces Mito_Dysfunction Mitochondrial Dysfunction (↓ Membrane Potential, ↓ Respiration, ↓ ATP) ROS->Mito_Dysfunction Causes Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mito_Dysfunction->Bax_Bcl2 Leads to Casp9 Cleaved Caspase-9 (Active) Bax_Bcl2->Casp9 Activates Casp3 Cleaved Caspase-3 (Active) Casp9->Casp3 Activates PARP Cleaved PARP (Inactive) Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proguanil-induced mitochondrial apoptosis pathway in cancer cells.

Preclinical Data

In Vitro Antiproliferative Activity

This compound has demonstrated dose- and time-dependent antiproliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: IC50 Values of this compound in Cancer Cell Lines (72h Treatment)

Cell Line Cancer Type IC50 (µM) Reference
OVCAR-3 Ovarian Cancer 22.4 [1]
SKOV-3 Ovarian Cancer 45.7 [1]
MCF-7 Breast Cancer 40 [7]
MDA-MB-231 Breast Cancer 42 [7]
HCC1806 Breast Cancer 44 [7]

| Patient-Derived Breast Cancer Lines | Breast Cancer | 30 - 60 |[4] |

In Vivo Antitumor Efficacy

In vivo studies using murine models have corroborated the anticancer effects observed in vitro.

Table 2: In Vivo Efficacy of this compound

Cancer Model Treatment Regimen Outcome Reference

| 4T1 Orthotopic Breast Cancer (BALB/c mice) | 20 mg/kg, oral, daily for 27 days | 55% suppression of tumor growth |[4][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of this compound.

Cell Viability (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of cells.[8]

MTT_Workflow Start Seed cells in 96-well plate (e.g., 5x10³ cells/well) Incubate1 Incubate for 24h (37°C, 5% CO₂) Start->Incubate1 Treat Add varying concentrations of 4-Chlorophenylguanidine HCl Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate2 Add_MTT Add MTT reagent (e.g., 10 µL of 5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 2-4h (37°C, 5% CO₂) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., 100 µL DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm using a microplate reader Solubilize->Read End Calculate IC50 Read->End

Caption: General workflow for a cell viability MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[8][10]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with this compound for the desired time.[7]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[1]

  • Washing: Wash the cell pellet twice with cold PBS to remove residual medium.[1]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[3]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) staining solution (1 mg/mL). Gently vortex the cells.[3][7]

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[1]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[3]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Apoptosis Markers

This protocol details the detection of key proteins in the apoptotic pathway, such as Bax, Bcl-2, and cleaved caspase-3.[4]

Methodology:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[4]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH), diluted according to the manufacturer's recommendations.[4]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[4]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system.[4]

In Vivo Orthotopic Breast Cancer Model

This protocol describes the establishment and treatment of a 4T1 orthotopic breast cancer model in BALB/c mice.[11][12]

Methodology:

  • Cell Preparation: Culture 4T1 murine breast cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Tumor Cell Implantation: Anesthetize the mice. Inject 1 x 10⁴ to 1 x 10⁵ 4T1 cells in a volume of 50-100 µL into the fourth mammary fat pad.[2][12]

  • Tumor Growth Monitoring: Monitor tumor growth by palpation and measurement with digital calipers twice weekly. Calculate tumor volume using the formula: V = (Length x Width²)/2.[2]

  • Treatment Initiation: When tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into control and treatment groups.[4]

  • Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage. Monitor animal body weight and general health throughout the study.[4][7]

  • Endpoint: At the end of the study (e.g., 27 days), euthanize the mice, and excise the primary tumors for weighing and subsequent analysis (e.g., Western blotting or immunohistochemistry).[4]

Conclusion and Future Directions

This compound (Proguanil) demonstrates significant potential as a repurposed therapeutic agent for cancer. Its ability to induce apoptosis in cancer cells through the generation of ROS and subsequent mitochondrial dysfunction provides a strong rationale for its further development. Preclinical data in both in vitro and in vivo models of breast and ovarian cancer are promising.[1][4] Future research should focus on elucidating its efficacy in a broader range of cancer types, exploring potential synergistic combinations with other chemotherapeutic agents, and ultimately translating these preclinical findings into clinical investigations. The favorable safety profile of Proguanil from its long-standing use as an antimalarial drug may expedite its clinical evaluation in oncology.

References

The Role of Urokinase in Disease Pathways: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a pivotal role in various physiological and pathological processes. While its primary function is the conversion of plasminogen to plasmin, thereby initiating fibrinolysis, the uPA system, including its receptor (uPAR), is now recognized as a multifaceted regulator of cellular processes critical to the progression of a wide range of diseases. Elevated levels of uPA and uPAR are frequently associated with poor prognosis in several cancers and are implicated in the pathogenesis of cardiovascular, renal, inflammatory, and neurodegenerative diseases. This guide provides a comprehensive technical overview of the role of urokinase in disease pathways, detailing its molecular mechanisms, associated signaling cascades, and its potential as a therapeutic target. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

The Urokinase Plasminogen Activator (uPA) System: Core Concepts

Beyond its proteolytic functions, the binding of uPA to uPAR initiates a cascade of intracellular signaling events. uPAR, being a glycosylphosphatidylinositol (GPI)-anchored protein, lacks an intracellular domain and thus transduces signals by interacting with various transmembrane proteins, including integrins, G-protein coupled receptors (GPCRs), and receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[2][5] These interactions trigger downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[4][6]

Role of Urokinase in Cancer

The uPA system is extensively implicated in cancer progression, with elevated levels of uPA and uPAR being strong predictors of poor prognosis in various malignancies, including breast, prostate, lung, and ovarian cancers.[1][4][7][8]

Mechanism of Action in Cancer

In the tumor microenvironment, the uPA system facilitates cancer cell invasion and metastasis through several mechanisms:

  • Extracellular Matrix Degradation: uPA-mediated plasmin activation leads to the degradation of the ECM and basement membranes, creating pathways for tumor cells to invade surrounding tissues and intravasate into blood and lymphatic vessels.[1][4]

  • Angiogenesis: uPA promotes the formation of new blood vessels, which are essential for tumor growth and metastasis, by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) from the ECM.[1]

  • Cell Signaling: The interaction of uPA with uPAR on cancer cells activates signaling pathways that promote cell migration, proliferation, and survival, including the FAK/Src, PI3K/Akt, and ERK pathways.[2][4]

Signaling Pathways in Cancer

The binding of uPA to uPAR on cancer cells triggers a complex network of intracellular signaling pathways that drive tumor progression.

uPA_Cancer_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular uPA uPA uPAR uPAR uPA->uPAR Binds Integrins Integrins uPAR->Integrins Interacts EGFR EGFR uPAR->EGFR Interacts GPCR GPCRs uPAR->GPCR Interacts Plasminogen Plasminogen uPAR->Plasminogen Activates FAK FAK Integrins->FAK Plasmin Plasmin Plasminogen->Plasmin Cleavage ECM ECM Plasmin->ECM Degrades MMPs pro-MMPs Plasmin->MMPs Activates Invasion Invasion active_MMPs Active MMPs MMPs->active_MMPs active_MMPs->ECM Degrades Src Src FAK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration Src->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration uPA_Vascular_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular uPA uPA uPAR uPAR uPA->uPAR Binds Integrins Integrins uPAR->Integrins Interacts Jak1 Jak1 uPAR->Jak1 Activates Tyk2 Tyk2 uPAR->Tyk2 Activates STAT1 STAT1 Jak1->STAT1 Phosphorylates Tyk2->STAT1 Phosphorylates STAT1->STAT1 Gene_Expression Gene Expression (Migration, Proliferation) STAT1->Gene_Expression Translocates to Nucleus

References

An In-depth Technical Guide to the Function of Acid-Sensing Ion Channel 3 (ASIC3) in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acid-sensing ion channel 3 (ASIC3) is a proton-gated cation channel predominantly expressed in peripheral sensory neurons. It plays a crucial role in a variety of physiological and pathophysiological processes, including nociception, mechanosensation, and inflammation. ASIC3 is a unique member of the ASIC family due to its biphasic current with a transient and a sustained component, allowing it to respond to both acute and prolonged changes in extracellular pH. This technical guide provides a comprehensive overview of the core functions of ASIC3, detailing its electrophysiological and pharmacological properties, its involvement in key cellular signaling pathways, and the experimental methodologies used to investigate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Core Properties of ASIC3

ASIC3 channels are trimers composed of ASIC3 subunits or heteromers formed with other ASIC subunits (e.g., ASIC1a, ASIC2a). Their activation by extracellular protons leads to an influx of cations, primarily Na+, resulting in membrane depolarization.

Electrophysiological Characteristics

The electrophysiological behavior of ASIC3 is complex, characterized by a rapid, transient inward current followed by a smaller, sustained current in the continued presence of an acidic stimulus.[1][2] This sustained current is a hallmark of ASIC3 and is thought to be critical for its role in encoding prolonged acidosis associated with conditions like inflammation and ischemia.[1][2]

PropertySpeciesExpressing SystemValueReference(s)
pH of half-maximal activation (pH0.5) RatCOS-7 cells6.7[1]
HumanF-11 cells6.56 - 6.59[3]
pH of half-maximal steady-state inactivation (pH0.5) RatCOS-7 cells7.1[1]
Sustained Current Activation HumanXenopus oocytespH 6.0[1]
RatXenopus oocytespH 4.5[1]
Alkaline Activation (sustained current) HumanF-11 cellspH > 7.4 (maximal at pH 8.0)[3][4]
Pharmacological Profile

Several compounds have been identified that modulate ASIC3 activity. Amiloride is a non-specific blocker, while APETx2, a toxin isolated from the sea anemone Anthopleura elegantissima, shows higher selectivity for ASIC3-containing channels.

CompoundSpecies (Channel)IC50NotesReference(s)
Amiloride Rat (homomeric ASIC3)63 µMBlocks the transient current.[1][5]
Rat (homomeric ASIC3)18.6 µMParadoxical potentiation at modest pH 7 activation.[6]
APETx2 Rat (homomeric ASIC3)63 nMReversibly inhibits the peak current.[5][7]
Human (homomeric ASIC3)175 nMReversibly inhibits the peak current.[5][7]
Rat (heteromeric ASIC2b+3)117 nM[5]
Rat (heteromeric ASIC1a+3)2 µM[5]
Rat (heteromeric ASIC1b+3)0.9 µM[5]
Rat (native ASIC3-like current in sensory neurons)216 ± 49 nM[5]
NS383 Rat (homomeric ASIC3)0.61 - 2.2 µM[8]

Role of ASIC3 in Cellular Processes

ASIC3 is a multifaceted channel involved in sensing various stimuli, including chemical, mechanical, and thermal cues. Its function is particularly prominent in the context of pain and inflammation.

Nociception and Pain Signaling

ASIC3 is a key player in the perception of pain, especially that associated with tissue acidosis, which occurs during inflammation, ischemia, and in the microenvironment of tumors.[2][9] Studies using knockout mice have yielded complex results, with some showing reduced pain and others enhanced pain responses, suggesting a modulatory role for ASIC3 in pain signaling.[10][11][12]

Inflammation

During inflammation, a variety of pro-inflammatory mediators are released, creating an "inflammatory soup" that can modulate ASIC3 activity.[2][13][14] This leads to sensitization of nociceptors and contributes to inflammatory pain.

ASIC3_Inflammation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H+ Acidosis (H+) ASIC3 ASIC3 H+->ASIC3 Direct Activation Pro-inflammatory Mediators Pro-inflammatory Mediators (5-HT, BK, PGE2, NGF) Increased_Expression Increased ASIC3 Expression Pro-inflammatory Mediators->Increased_Expression Upregulation AA Arachidonic Acid (AA) AA->ASIC3 Potentiation H-Osm Hyperosmolarity (H-Osm) H-Osm->ASIC3 Potentiation Na_influx Na+ Influx ASIC3->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Pain_Signal Pain Signal Transmission AP_Firing->Pain_Signal Increased_Expression->ASIC3

Caption: ASIC3 signaling in inflammation.

Mechanotransduction

ASIC3 is expressed in various mechanoreceptors and is implicated in the sensation of touch and proprioception.[2] The "tether model" of mechanotransduction suggests that ASIC3 is linked to the extracellular matrix and intracellular cytoskeleton, and mechanical force is transmitted to the channel through these tethers.[15]

Experimental Protocols

Investigating the function of ASIC3 involves a range of techniques from molecular and cellular biology to animal behavior studies.

Generation of ASIC3 Knockout Mice

The generation of mice lacking a functional ASIC3 gene has been instrumental in elucidating its physiological roles.

Knockout_Mouse_Workflow A 1. Design Targeting Vector (e.g., with loxP sites flanking a critical exon) B 2. Electroporate Targeting Vector into Embryonic Stem (ES) Cells A->B C 3. Select for Homologous Recombination (e.g., using drug resistance markers) B->C D 4. Inject Targeted ES Cells into Blastocysts C->D E 5. Implant Blastocysts into Pseudopregnant Female Mice D->E F 6. Screen Chimeric Offspring for Germline Transmission E->F G 7. Breed Heterozygous Mice to Generate Homozygous Knockouts F->G H 8. Genotype and Phenotype Knockout and Wild-Type Littermates G->H

Caption: Workflow for generating knockout mice.

A common method involves homologous recombination in embryonic stem cells to delete a critical part of the Asic3 gene, such as the exons encoding the transmembrane domains.[16][17][18][19][20][21]

Electrophysiological Recordings

Whole-cell patch-clamp is the primary technique used to study the electrophysiological properties of ASIC3 channels expressed in heterologous systems (e.g., CHO or HEK293 cells) or in primary sensory neurons.[6][7][22][23][24][25][26][27][28][29][30]

Solutions:

  • Extracellular Solution (ECS) (in mM): 136 NaCl, 5 KCl, 2.5 CaCl2, 0.5 MgCl2, 10 HEPES, 10 glucose, 12 NaHCO3, pH adjusted to desired values with Tris or MES.[2]

  • Intracellular Solution (ICS) (in mM): 115 K-gluconate, 20 KCl, 10 HEPES, 4 ATP-Mg, 0.3 Na2-GTP, 10 Na2-phosphocreatine, pH adjusted to 7.2 with KOH.[28][29]

Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -60 mV to -80 mV.

  • Rapidly perfuse the cell with ECS of varying acidic pH values to elicit ASIC3 currents.

  • To measure steady-state desensitization, pre-incubate the cell in a range of mildly acidic solutions before applying a strongly acidic stimulus.[14]

Behavioral Assays for Nociception

Several behavioral tests are used to assess pain responses in ASIC3 knockout and wild-type mice.

This test assesses visceral pain.

  • Procedure: Inject 0.5% - 1% acetic acid (10 mL/kg) intraperitoneally into mice.[3][24][31][32][33][34][35][36][37]

  • Observation: Immediately after injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[3][24][31][34][35]

This test measures the response to a thermal stimulus.

  • Procedure: Place the mouse on a hot plate maintained at a constant temperature (e.g., 52°C or 55°C).[36][38][39][40][41][42][43][44]

  • Measurement: Record the latency to the first sign of nocifensive behavior, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[39][42]

This assay evaluates mechanical sensitivity.

  • Procedure: Place the mouse on an elevated mesh platform and allow it to acclimatize.[8][11][15][34][35][40][45] Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[8][11][15][34][35][40][45]

  • Measurement: The 50% paw withdrawal threshold is determined using the up-down method.[34]

Immunohistochemistry

This technique is used to visualize the expression and localization of ASIC3 protein in tissues.

  • Procedure:

    • Perfuse the animal and fix the tissue (e.g., dorsal root ganglia, DRG) in 4% paraformaldehyde.

    • Cryoprotect the tissue in sucrose, embed, and section.

    • Incubate sections with a primary antibody against ASIC3 (e.g., rabbit anti-ASIC3, 1:300).[16]

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa-488, 1:300).[16]

    • Mount and visualize using fluorescence microscopy.

Conclusion

ASIC3 is a critical sensor of acidosis and a key modulator of nociception and mechanotransduction. Its complex biophysical properties and its interplay with inflammatory mediators make it an attractive target for the development of novel analgesics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of ASIC3 in cellular processes and its potential as a therapeutic target.

References

Guanidine Compounds: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The guanidinium (B1211019) group, a ubiquitous structural motif in nature, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, particularly its ability to form strong, multipoint hydrogen bonds and electrostatic interactions with biological targets, have cemented its role in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the significance of guanidine (B92328) compounds in drug discovery, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies used in their evaluation.

The Guanidinium Group: A Privileged Scaffold in Medicinal Chemistry

The guanidinium moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is typically protonated at physiological pH, forming a resonance-stabilized cation. This positive charge and the planar geometry of the group allow it to effectively interact with negatively charged functionalities in biological macromolecules, such as the phosphate (B84403) groups of DNA and RNA, and the carboxylate side chains of amino acids in proteins.[1][2][3] These interactions are pivotal to the diverse pharmacological activities exhibited by guanidine-containing compounds.[1][2][3]

Therapeutic Applications and Mechanisms of Action

Guanidine derivatives have demonstrated a broad spectrum of biological activities, leading to their development as anticancer, antimicrobial, antiviral, and cardiovascular drugs, among others.[4][5][6][7]

Anticancer Activity

Novel guanidine compounds are being extensively investigated for their potential as anticancer agents. A primary mechanism of action involves their interaction with DNA. The positively charged guanidinium group can bind to the minor groove of the DNA helix, interfering with DNA replication and transcription processes and ultimately inducing apoptosis in cancer cells.[3]

Quantitative Data: Anticancer Activity of Guanidine Derivatives

Compound/Derivative SeriesCancer Cell LineIC50 (µM)Reference
N-hydroxyguanidine derivativesL12107.80 - 126[8]
Indolo[2,3-b]quinoline derivative 1aBreast Cancer0.5[9]
Indolo[2,3-b]quinoline derivative 1aLung Cancer0.19[9]
3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives (compounds 8-33)MCF-7 (Breast)Variable[10]
Guanidinium-functionalized amphiphilic random copolymers (P3-P5)HepG2, MCF-7, SW480Lower than P2[11]
Guanidine platinum(II) complexes (trans-4–6)CH1Approaching/exceeding transplatin[2]
Antimicrobial Activity

The disruption of bacterial cell membranes is a key mechanism behind the antimicrobial effects of many guanidine-based compounds.[12] Their cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial cell walls, leading to membrane destabilization, leakage of intracellular contents, and cell death.[4]

Quantitative Data: Antimicrobial Activity of Guanidine Derivatives

Compound/Derivative SeriesBacterial StrainMIC (µg/mL or ppm)Reference
Modified Guanidine-Based Polymer (E-PHGC)E. coli7.8 ppm[4]
Modified Guanidine-Based Polymer (E-PHDGC)E. coli31.2 ppm[4]
Guanidine-core small molecule (Compound 4)S. aureus>256 mg/L (inhibitory effect noted)[13]
Guanidinium tertiary amides (Series I)S. aureus1–2[14]
Guanidinium tertiary amides (Series I)E. coli4–8[14]
Guanidinium tertiary amides (Series I)P. aeruginosa16.5–35.6[14]
RobenidineMRSA & VRE2[6]
Antiviral Activity

Guanidine and its derivatives have been shown to possess antiviral properties, particularly against enteroviruses like poliovirus.[15] While the precise mechanism can vary, some guanidine compounds are known to inhibit viral replication.

Quantitative Data: Antiviral Activity of Guanidine Derivatives

Compound/Derivative SeriesVirusID50 (µM)Reference
N-hydroxyguanidine derivativesRous sarcoma virus2.76 - 195.2[8]
GRL0617 (SARS-CoV-2 PLpro inhibitor)SARS-CoV-2IC50 = 2.3[16]
GRL0617 derivatives (2, 3, 4, 5, 6, 7)SARS-CoV-2IC50 = 5.1 - 32.8[16]
GRL0617 derivatives (1, 4, 7)SARS-CoV-2EC50 = 1.4 - 5.2[16]
Enzyme Inhibition

The ability of the guanidinium group to mimic the side chain of arginine allows these compounds to act as inhibitors of various enzymes. For instance, guanidine derivatives have been developed as inhibitors of nitric oxide synthases (NOS), which play crucial roles in various physiological and pathological processes. They have also been shown to inhibit other enzymes like sphingosine (B13886) kinases (SphK).[17]

Quantitative Data: Enzyme Inhibition by Guanidine Derivatives

CompoundEnzymeKiReference
SLP120701SphK21 µM[17]
SLP7111228SphK148 nM[17]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and procedures involved in drug discovery is crucial for clarity and understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to guanidine compounds.

NitricOxideSynthasePathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Guanidine_Inhibitor Guanidine-based NOS Inhibitor Guanidine_Inhibitor->NOS Inhibits cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation

Caption: Nitric Oxide Synthase (NOS) signaling pathway and its inhibition by guanidine-based compounds.

MIC_Determination_Workflow start Start prep_plates Prepare microtiter plates with serial two-fold dilutions of guanidine compound start->prep_plates prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prep_plates->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for bacterial growth incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

DNABindingAssay start Start prep_dna Prepare salmon sperm DNA (SS-DNA) solution start->prep_dna prep_guanidine Prepare solutions of guanidine derivatives at various concentrations start->prep_guanidine mix Mix DNA and guanidine solutions prep_dna->mix prep_guanidine->mix incubate Incubate to allow binding mix->incubate measure Measure UV-Visible absorbance spectra incubate->measure analyze Analyze spectral shifts to determine binding constant (Kb) measure->analyze end End analyze->end

Caption: Workflow for a DNA binding assay using UV-Visible spectroscopy.

Key Experimental Protocols

Synthesis of Guanidine Derivatives

A common method for the synthesis of guanidine compounds is through guanylation reactions.[1] A direct guanidinylation approach often involves reacting a primary amine with a protected guanidinylating agent, followed by deprotection.[18]

Direct Guanidinylation Protocol Example: [18]

  • Guanidinylation: A solution of a primary amine (e.g., butane-1,4-diamine) in a suitable solvent (e.g., dichloromethane) is treated with a protected guanidinylating reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine or Goodman's reagent). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions (e.g., saturated sodium bicarbonate and brine), dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

  • Deprotection: The protecting groups (e.g., Boc groups) are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or hydrochloric acid in dioxane) to yield the final guanidine derivative as a salt.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12][19][20][21]

Broth Microdilution Protocol: [12][19]

  • Preparation of Antimicrobial Solution: A stock solution of the guanidine compound is prepared in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the stock solution are made in a cation-adjusted Mueller-Hinton Broth (CAMHB) to create a concentration gradient.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well (except for a negative control) is inoculated with the prepared bacterial suspension. A positive control well containing broth and inoculum without the antimicrobial agent is also included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the guanidine compound at which there is no visible growth of the microorganism.

DNA Binding Assay

UV-Visible spectroscopy is a common technique to study the interaction of small molecules with DNA. Binding of a compound to DNA can cause changes in the absorbance spectrum (hypochromism or hyperchromism) and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shifts).[3]

DNA Binding Assay Protocol: [3]

  • Preparation of Solutions: A stock solution of salmon sperm DNA (SS-DNA) is prepared in a suitable buffer (e.g., Tris-HCl/NaCl buffer). The concentration of the DNA solution is determined spectrophotometrically. Stock solutions of the guanidine derivatives are also prepared.

  • Titration: A fixed concentration of the guanidine compound is titrated with increasing concentrations of the DNA solution.

  • Spectroscopic Measurements: After each addition of DNA, the solution is allowed to equilibrate, and the UV-Visible absorption spectrum is recorded over a relevant wavelength range.

  • Data Analysis: The changes in absorbance upon addition of DNA are used to calculate the intrinsic binding constant (Kb) using the Benesi-Hildebrand equation or similar models.

Conclusion

The guanidine moiety continues to be a remarkably versatile and valuable component in the design and development of new therapeutic agents. Its unique chemical properties enable potent and often specific interactions with a wide range of biological targets. The ongoing exploration of novel guanidine-containing compounds, coupled with detailed mechanistic studies and robust experimental evaluation, holds significant promise for addressing unmet medical needs across various disease areas. This guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the current landscape and future potential of guanidine-based drug discovery.

References

Methodological & Application

Application Notes and Protocols for 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride (4-CPG) is a small molecule of significant interest in biomedical research due to its dual activity as a potent inhibitor of the urokinase-type plasminogen activator (uPA) and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[1] These distinct biological activities position 4-CPG as a valuable tool for investigating the roles of uPA and ASIC3 in various physiological and pathological processes, including cancer metastasis and pain perception. This document provides detailed application notes and experimental protocols for the use of this compound in research settings.

Physicochemical Properties and Solubility

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.

PropertyValueReference
Molecular Formula C₇H₈ClN₃・HCl[1]
Molecular Weight 206.07 g/mol [1]
Appearance White to off-white solid
Purity ≥98%[1]
Solubility Soluble to 100 mM in water[1][2]
Storage Store at room temperature[1]

Stock Solution Preparation:

To prepare a 10 mM stock solution, dissolve 2.06 mg of this compound in 1 mL of sterile, deionized water. Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Application 1: Inhibition of Urokinase-Type Plasminogen Activator (uPA)

This compound is a potent and specific inhibitor of uPA, a serine protease critically involved in cancer cell invasion and metastasis through the degradation of the extracellular matrix.[4][5]

Quantitative Data: Urokinase Inhibition
ParameterValueCell Line/SystemReference
Ki 6.07 µMPurified human urokinase[2]
Inhibitor Concentration for Cell-Based Assay 2 mMMDA-MB-231 human breast cancer cells[6]
Experimental Protocol: In Vitro Urokinase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available urokinase inhibitor screening kits and can be used to determine the inhibitory potential of this compound.

Materials:

  • Human urokinase (recombinant)

  • Urokinase substrate (e.g., a fluorogenic peptide substrate like Z-Gly-Gly-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20)

  • This compound (test inhibitor)

  • Known urokinase inhibitor (positive control, e.g., amiloride)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ≈ 350/450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human urokinase in assay buffer.

    • Prepare a stock solution of the urokinase substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in assay buffer to determine the IC₅₀ value.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • This compound at various concentrations (or positive/negative controls)

      • Human urokinase solution

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the urokinase substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at time zero.

    • Continue to measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Signaling Pathway: Urokinase-Type Plasminogen Activator (uPA)

The binding of uPA to its receptor (uPAR) on the cell surface initiates a signaling cascade that promotes cell migration, invasion, and proliferation. This pathway often involves the activation of other receptor tyrosine kinases and intracellular signaling molecules.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds uPAR_complex uPA/uPAR Complex uPA->uPAR_complex uPAR->uPAR_complex Integrins Integrins Integrins->uPAR_complex Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix Plasmin->ECM Degrades uPAR_complex->Plasminogen Converts FAK FAK uPAR_complex->FAK Activates Src Src FAK->Src Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Cell_Response Cell Migration, Invasion, Proliferation Ras_Raf_MEK_ERK->Cell_Response PI3K_Akt->Cell_Response 4_CPG 4-Chlorophenylguanidine hydrochloride 4_CPG->uPA Inhibits

Caption: Urokinase (uPA) signaling pathway and its inhibition by 4-CPG.

Application 2: Positive Allosteric Modulation of Acid-Sensing Ion Channel 3 (ASIC3)

This compound acts as a positive allosteric modulator of ASIC3, a key ion channel involved in the detection of acidic stimuli and inflammatory pain.[1][3][7] It enhances the sensitivity of the channel to protons and can directly activate it.

Quantitative Data: ASIC3 Modulation
ParameterValueCell/SystemReference
Activity Positive Allosteric Modulator and AgonistRecombinant ASIC3[1][7]
Effect Increases pH sensitivity and reverses desensitizationRecombinant ASIC3[3]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Modulation

This protocol outlines the general steps for assessing the modulatory effects of this compound on ASIC3 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing human ASIC3

  • External solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM MES, pH adjusted to various values)

  • Internal solution (e.g., 120 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 0.5 mM CaCl₂, 5 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2)

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (2-5 MΩ resistance)

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells expressing ASIC3 on glass coverslips.

  • Electrophysiological Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution at a physiological pH (e.g., 7.4).

    • Establish a whole-cell patch-clamp configuration on an isolated cell.

    • Hold the cell at a holding potential of -60 mV.

  • ASIC3 Activation and Modulation:

    • Apply a rapid drop in extracellular pH (e.g., from 7.4 to 6.8) to elicit an ASIC3-mediated current.

    • After recording a stable baseline current, co-apply the acidic solution with various concentrations of this compound.

    • To test for direct activation, apply this compound at a physiological pH (7.4).

  • Data Analysis:

    • Measure the peak amplitude of the acid-evoked currents in the absence and presence of this compound.

    • Construct a concentration-response curve to determine the EC₅₀ for the potentiation of the acid-evoked current.

    • Analyze changes in channel kinetics, such as activation and desensitization rates.

Signaling Pathway: Acid-Sensing Ion Channel 3 (ASIC3) in Nociception

ASIC3 is a key sensor of tissue acidosis, a hallmark of inflammation and ischemia. Its activation in nociceptive neurons leads to depolarization and the generation of pain signals.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Nociceptor Membrane cluster_intracellular Intracellular Space Protons H+ (Acidosis) ASIC3 ASIC3 Channel Protons->ASIC3 Activates Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->ASIC3 Sensitizes 4_CPG 4-Chlorophenylguanidine hydrochloride 4_CPG->ASIC3 Positive Allosteric Modulation Na_Influx Na+ Influx ASIC3->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: ASIC3 signaling in nociception and modulation by 4-CPG.

In Vivo Applications

While detailed in vivo protocols for this compound are not extensively published, its dual activity suggests potential applications in animal models of cancer and pain. The following provides a general workflow for in vivo studies.

Experimental Workflow: In Vivo Efficacy Study

In_Vivo_Workflow Model_Selection Animal Model Selection (e.g., Xenograft, Pain Model) Dose_Finding Dose Range Finding Study Model_Selection->Dose_Finding Treatment_Groups Group Assignment (Vehicle, 4-CPG) Dose_Finding->Treatment_Groups Administration 4-CPG Administration (e.g., i.p., p.o.) Monitoring Monitoring of Tumor Growth or Pain Behavior Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Tumor Weight, Histology) Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis Treatment_groups Treatment_groups Treatment_groups->Administration

References

Dissolution and Application of 4-Chlorophenylguanidine Hydrochloride for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the dissolution and experimental use of 4-Chlorophenylguanidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development. The protocols herein describe methods for preparing solutions of this compound and its application in urokinase inhibition assays and the modulation of Acid-Sensing Ion Channel 3 (ASIC3). All quantitative data is summarized in tables, and key experimental workflows and signaling pathways are illustrated with diagrams.

Introduction

This compound is a potent small molecule with dual activities that make it a valuable tool in biomedical research. It is a potent inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis and tissue remodeling. Additionally, it acts as a positive allosteric modulator and agonist of the Acid-Sensing Ion Channel 3 (ASIC3), a key player in pain sensation and mechanosensation. Understanding the proper dissolution and handling of this compound is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is a white to pale green solid. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₈ClN₃·HCl[1]
Molecular Weight 206.07 g/mol [1]
CAS Number 14279-91-5
Purity ≥98%[1]

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions.

SolventMaximum ConcentrationReference
Water 100 mM[2]
DMSO 50 mg/mL (approx. 242.6 mM)[2]
Methanol Slightly Soluble[2]
Ethanol Data not available (Guanidine HCl is soluble)
Phosphate Buffered Saline (PBS) Expected to be highly soluble due to high water solubility

Preparation of Stock Solutions

For accurate and reproducible experimental results, it is imperative to prepare stock solutions of this compound with care. The following protocol outlines the steps for preparing a 100 mM stock solution in sterile, nuclease-free water.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 20.61 mg.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock Solution Preparation Calculator:

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.206 mg1.03 mg2.06 mg
10 mM 2.06 mg10.3 mg20.6 mg
50 mM 10.3 mg51.5 mg103 mg
100 mM 20.6 mg103 mg206 mg

Experimental Protocols

Urokinase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against urokinase. The assay is based on the cleavage of a fluorogenic urokinase substrate.

Materials:

  • Human Urokinase enzyme

  • Urokinase substrate (e.g., a synthetic 7-amino-4-trifluoromethylcoumarin (AFC)-based substrate)

  • Urokinase Assay Buffer

  • This compound stock solution

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (λex = 350 nm, λem = 450 nm)

Protocol:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in Urokinase Assay Buffer to create a range of inhibitor concentrations.

  • Enzyme Preparation: Dilute the Human Urokinase enzyme to the desired concentration in Urokinase Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Inhibitor wells: Diluted this compound solution.

    • Positive control wells: Urokinase Assay Buffer (no inhibitor).

    • Negative control (no enzyme) wells: Urokinase Assay Buffer.

  • Add Enzyme: Add the diluted Human Urokinase enzyme to the inhibitor and positive control wells. Do not add enzyme to the negative control wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the urokinase substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

Urokinase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate) setup_plate Set up 96-well plate (Inhibitor, Controls) prep_reagents->setup_plate prep_inhibitor Prepare Serial Dilutions of This compound prep_inhibitor->setup_plate prep_enzyme Prepare Urokinase Solution add_enzyme Add Urokinase to wells prep_enzyme->add_enzyme setup_plate->add_enzyme pre_incubate Pre-incubate at RT add_enzyme->pre_incubate add_substrate Add Substrate to initiate reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (kinetic read) add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate determine_inhibition Determine % Inhibition and IC50 calculate_rate->determine_inhibition

Caption: Workflow for the urokinase inhibition assay.

Cell-Based Urokinase Activity Assay

This protocol provides an example of how to use this compound as a urokinase inhibitor in a cell-based assay.

Materials:

  • Cancer cell line with high urokinase expression (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound stock solution

  • A bioluminescent or fluorescent probe for urokinase activity

  • Cell culture plates (e.g., 96-well)

  • Plate reader for luminescence or fluorescence

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).[1] Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Probe Addition: Add the urokinase activity probe to the wells according to the manufacturer's instructions.

  • Signal Measurement: Incubate the plate for the recommended time and then measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Normalize the signal from the inhibitor-treated wells to the vehicle control wells to determine the extent of urokinase inhibition in a cellular context.

Modulation of Acid-Sensing Ion Channel 3 (ASIC3)

This protocol outlines a general approach to investigate the modulatory effects of this compound on ASIC3 channels, typically expressed in a heterologous system (e.g., CHO or HEK293 cells).

Materials:

  • Cell line stably expressing human or rodent ASIC3

  • Cell culture medium and supplements

  • This compound stock solution

  • Electrophysiology rig (e.g., patch-clamp setup) or a fluorescence-based membrane potential or calcium imaging system

  • Solutions with varying pH to activate ASIC3

Protocol (Electrophysiology):

  • Cell Preparation: Culture the ASIC3-expressing cells on coverslips suitable for electrophysiology.

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from single cells.

  • pH Application: Apply solutions of different pH (e.g., from pH 7.4 down to pH 5.0) to elicit ASIC3 currents.

  • Compound Application: Apply this compound at various concentrations to the cells and repeat the pH applications.

  • Data Analysis: Analyze the changes in the pH-dependence of activation and desensitization of the ASIC3 currents in the presence and absence of the compound. As a positive allosteric modulator, this compound is expected to shift the pH-activation curve to the left (i.e., activate at a less acidic pH).

ASIC3 Signaling Pathway

ASIC3_Pathway cluster_stimulus Stimulus cluster_channel Channel cluster_response Cellular Response Protons Extracellular Protons (Low pH) ASIC3 ASIC3 Channel Protons->ASIC3 Activates CPG 4-Chlorophenylguanidine hydrochloride CPG->ASIC3 Potentiates / Agonist Na_influx Na+ Influx ASIC3->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_influx Ca2+ Influx (via VGCCs) Depolarization->Ca_influx Signaling Downstream Signaling (e.g., Pain Sensation) Ca_influx->Signaling

Caption: Modulation of ASIC3 by protons and this compound.

Urokinase Signaling Pathway

uPA_Pathway cluster_activation Activation Cascade cluster_inhibition Inhibition cluster_effects Downstream Effects uPA Urokinase (uPA) Plasmin Plasmin uPA->Plasmin Converts Plasminogen Plasminogen Plasminogen->Plasmin ECM_degradation Extracellular Matrix Degradation Plasmin->ECM_degradation Growth_Factors Growth Factor Activation Plasmin->Growth_Factors CPG 4-Chlorophenylguanidine hydrochloride CPG->uPA Inhibits Cell_Migration Cell Migration & Invasion ECM_degradation->Cell_Migration Growth_Factors->Cell_Migration

Caption: Urokinase signaling and its inhibition by this compound.

Conclusion

This compound is a versatile research tool with well-defined activities on urokinase and ASIC3. Proper dissolution and handling are essential for its effective use in experiments. The protocols provided in this document offer a starting point for researchers to investigate the biological effects of this compound in various preclinical models. It is always recommended to consult the batch-specific data provided by the supplier for the most accurate information on molecular weight and purity.

References

Application Notes and Protocols: 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a versatile small molecule with dual inhibitory and modulatory functions, making it a valuable tool in biomedical research and drug discovery. It is recognized as a potent inhibitor of urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis. Additionally, it acts as a positive allosteric modulator of the Acid-Sensing Ion Channel 3 (ASIC3), a neuronal receptor involved in pain perception and mechanosensation. These properties position this compound as a significant compound for studies in oncology, neuroscience, and inflammation.

This document provides detailed protocols for the preparation, storage, and application of this compound solutions in common in vitro assays.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for experimental accuracy and reproducibility. The following table summarizes its key physicochemical properties and solubility.

PropertyValueReference
Molecular Weight 206.07 g/mol
Formula C₇H₈ClN₃·HCl
Appearance White to pale green solid[1]
CAS Number 14279-91-5
Purity ≥98% (HPLC)
Maximum Solubility in Water 100 mM
Solubility in other solvents Slightly soluble in DMSO and Methanol[1]

Solution Preparation and Storage

Stock Solution Preparation (100 mM in Water)

Materials:

  • This compound powder

  • Sterile, deionized or distilled water

  • Sterile conical tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 100 mM stock solution, weigh out 20.61 mg of the compound.

  • Dissolving: Add the appropriate volume of sterile water to the powder. For a 100 mM stock solution, add 1 mL of water for every 20.61 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilization (Optional): If required for cell culture applications, sterilize the solution by passing it through a 0.22 µm sterile filter.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

Storage Recommendations
Solution TypeStorage TemperatureShelf LifeSpecial Considerations
Powder Room TemperatureStableKeep container tightly sealed.
Aqueous Stock Solution -20°C or -80°C1-6 monthsProtect from light. When stored at -20°C, use within 1 month. When stored at -80°C, use within 6 months.[2]

Experimental Protocols

Urokinase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on urokinase. The assay measures the cleavage of a synthetic substrate, resulting in a fluorescent product.

Materials:

  • Human Urokinase enzyme

  • Urokinase substrate (e.g., a 7-amino-4-trifluoromethylcoumarin (AFC)-based substrate)

  • Urokinase Assay Buffer

  • This compound stock solution

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (λex = 350 nm, λem = 450 nm)

Protocol:

  • Prepare Reagents:

    • Reconstitute human urokinase in Urokinase Assay Buffer to the desired stock concentration.

    • Prepare working solutions of the urokinase substrate in Urokinase Assay Buffer.

    • Prepare serial dilutions of this compound in Urokinase Assay Buffer from the stock solution. A final concentration of 2 mM has been shown to be effective for inhibition in cell-based assays.

  • Assay Procedure:

    • Add the desired volume of the this compound dilutions to the wells of the 96-well plate.

    • Include wells for a positive control (urokinase without inhibitor) and a negative control (assay buffer without urokinase).

    • Add the human urokinase enzyme to all wells except the negative control.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Initiate the reaction by adding the urokinase substrate to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of urokinase inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

ASIC3 Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol provides a general framework for assessing the modulatory effects of this compound on ASIC3 channel activity using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., CHO or HEK293 cells) transfected with ASIC3.

Materials:

  • ASIC3-expressing cells

  • External and internal patch-clamp solutions

  • This compound stock solution

  • Acidic external solution (e.g., pH 6.0) to activate ASIC3

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Protocol:

  • Cell Preparation: Plate the ASIC3-transfected cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • Prepare the external and internal patch-clamp solutions.

    • Prepare working dilutions of this compound in the external solution.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on an isolated ASIC3-expressing cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Record baseline ASIC3 currents by briefly perfusing the cell with the acidic external solution.

    • To assess the modulatory effect, pre-apply the external solution containing the desired concentration of this compound for a short period (e.g., 30-60 seconds) before co-applying it with the acidic solution.

    • Wash the cell with the standard external solution between applications to allow for recovery.

  • Data Analysis:

    • Measure the peak amplitude and kinetics of the acid-evoked ASIC3 currents in the absence and presence of this compound.

    • Analyze changes in current amplitude, activation, and desensitization kinetics to characterize the modulatory effects.

    • Construct dose-response curves to determine the EC₅₀ for potentiation.

Signaling Pathways

Urokinase (uPA)/uPAR Signaling Pathway

This compound inhibits urokinase, thereby blocking the initiation of a signaling cascade that promotes cell proliferation, migration, and invasion. The binding of uPA to its receptor (uPAR) on the cell surface triggers multiple downstream pathways.

uPA_uPAR_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 4-CPG 4-Chlorophenylguanidine hydrochloride uPA uPA 4-CPG->uPA uPAR uPAR uPA->uPAR Binds Integrins Integrins uPAR->Integrins Interacts GPCRs GPCRs uPAR->GPCRs Interacts JAK JAK uPAR->JAK FAK FAK Integrins->FAK PI3K PI3K GPCRs->PI3K Src Src FAK->Src Src->PI3K RAS RAS Src->RAS AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Migration, Invasion ERK->CellResponse STAT STAT JAK->STAT STAT->CellResponse NFkB->CellResponse

Caption: Urokinase (uPA) signaling pathway and its inhibition.

ASIC3 Modulation and Signaling

This compound acts as a positive allosteric modulator of ASIC3, enhancing its sensitivity to protons. ASIC3 is a key sensor of acidosis and is modulated by various inflammatory mediators, playing a crucial role in pain signaling.

ASIC3_Modulation cluster_stimuli Extracellular Stimuli cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Protons H⁺ (Acidosis) ASIC3 ASIC3 Channel Protons->ASIC3 Activates InflammatoryMediators Inflammatory Mediators (Serotonin, Bradykinin, etc.) InflammatoryMediators->ASIC3 Sensitizes 4-CPG 4-Chlorophenylguanidine hydrochloride 4-CPG->ASIC3 Positively Modulates IonInflux Na⁺/Ca²⁺ Influx ASIC3->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential PainSignaling Pain Signaling ActionPotential->PainSignaling

Caption: Modulation of ASIC3 by various stimuli.

References

Application Notes and Protocols for 4-Chlorophenylguanidine Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a small molecule belonging to the guanidine (B92328) class of compounds. It is recognized for its activity as a potent inhibitor of urokinase and as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[1] These properties make it a valuable tool for investigating signaling pathways involved in cancer progression, cell proliferation, apoptosis, and ion channel regulation. This document provides detailed application notes and protocols for the utilization of this compound in various cell-based assays.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₇H₈ClN₃·HCl[1]
Molecular Weight 206.07 g/mol [1]
CAS Number 14279-91-5[1]
Solubility Soluble in water to 100 mM[1]
Purity ≥98%[1]
Storage Store at room temperature[1]

Mechanism of Action and Cellular Effects

This compound exerts its biological effects primarily through two known mechanisms:

  • Urokinase Inhibition: Urokinase (uPA) is a serine protease that, together with its receptor (uPAR), plays a critical role in extracellular matrix degradation, cell migration, and signal transduction.[2][3] The uPA/uPAR system is implicated in cancer cell invasion, proliferation, and apoptosis.[2][3] By inhibiting urokinase, this compound can interfere with these processes. Inhibition of the uPA/uPAR system has been shown to induce apoptosis through various signaling pathways, including the PI3K/AKT and JNK-p53 pathways, and by downregulating survival factors.[3][4][5]

  • ASIC3 Modulation: Acid-sensing ion channels (ASICs) are neuronal ion channels that are activated by extracellular protons.[6][7] this compound acts as a positive allosteric modulator of ASIC3, increasing its sensitivity to pH changes.[1] Activation of ASIC3 can lead to an increase in intracellular calcium ([Ca²⁺]i), which in turn can modulate downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, and in some contexts, induce cell death.[2][6]

  • Potential Na+/H+ Exchanger (NHE) Inhibition: Several guanidine derivatives have been identified as inhibitors of the Na+/H+ exchanger (NHE), a key regulator of intracellular pH (pHi).[8][9] Inhibition of NHE can lead to intracellular acidification, which can impact cell proliferation and survival.[8] While direct inhibition of NHE by this compound is not definitively established, its structural similarity to other NHE-inhibiting guanidine compounds suggests this as a potential mechanism of action that warrants investigation.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways affected by this compound.

urokinase_apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm uPAR uPAR Integrins Integrins uPAR->Integrins Activates JNK JNK uPAR->JNK FAK FAK Integrins->FAK uPA uPA uPA->uPAR Binds 4-CPG 4-Chlorophenylguanidine hydrochloride 4-CPG->uPA Inhibits PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits p53 p53 JNK->p53 Bax Bax (Pro-apoptotic) p53->Bax Activates Apoptosis Apoptosis p53->Apoptosis Caspase_Cascade Caspase Cascade Bcl2->Caspase_Cascade Bax->Caspase_Cascade Caspase_Cascade->Apoptosis

Urokinase signaling pathway leading to apoptosis.

asic3_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ASIC3 ASIC3 Ca_ion Ca²⁺ ASIC3->Ca_ion Influx H+ Extracellular H⁺ (Acidosis) H+->ASIC3 Activates 4-CPG 4-Chlorophenylguanidine hydrochloride 4-CPG->ASIC3 Modulates (Increases Sensitivity) Ca_increase ↑ [Ca²⁺]i Ca_ion->Ca_increase PP2A PP2A Ca_increase->PP2A Activates Cell_Death Cell Death Ca_increase->Cell_Death ERK p-ERK PP2A->ERK Dephosphorylates ERK->Cell_Death Inhibits

ASIC3 signaling pathway and its modulation.

nhe_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NHE1 Na⁺/H⁺ Exchanger (NHE1) Na_ion_in Na⁺ NHE1->Na_ion_in pHi_decrease ↓ Intracellular pH (Acidification) NHE1->pHi_decrease Leads to Guanidine_Derivatives Guanidine Derivatives (e.g., 4-CPG) Guanidine_Derivatives->NHE1 Inhibits H_ion_out H⁺ H_ion_out->NHE1 Proliferation Cell Proliferation pHi_decrease->Proliferation Inhibits

Potential inhibition of Na+/H+ exchanger and its effect.

Experimental Protocols

The following are generalized protocols for common cell-based assays. The optimal cell type, seeding density, and concentration of this compound should be determined empirically for each specific experimental system.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Target cells (e.g., cancer cell lines like A549, HCT-116, or others)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 1 µM to 100 µM is recommended based on data from structurally similar compounds.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on IC₅₀ values from the cytotoxicity assay) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Intracellular pH Measurement

This assay measures changes in intracellular pH (pHi) upon treatment with this compound, which is relevant if it acts as an NHE inhibitor.

Materials:

  • Target cells grown on glass coverslips

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent dye

  • HEPES-buffered saline solution (HBSS)

  • Ammonium chloride (NH₄Cl) for acid loading

  • Fluorescence microscope or plate reader with ratio imaging capabilities

Protocol:

  • Cell Preparation: Grow cells to sub-confluency on glass coverslips.

  • Dye Loading: Load the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip on a perfusion chamber on the microscope stage and measure the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).

  • Acid Loading: Induce a transient intracellular acidification by perfusing the cells with a solution containing NH₄Cl (e.g., 20 mM) for a few minutes, followed by perfusion with a sodium-free solution.

  • Treatment and Recovery: Once a stable acidic pHi is reached, perfuse the cells with a sodium-containing HBSS with or without this compound at various concentrations.

  • Data Acquisition: Monitor the recovery of the fluorescence ratio over time, which reflects the rate of pHi recovery.

  • Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using nigericin (B1684572) in high-potassium buffers of known pH.

  • Data Analysis: Calculate the rate of pHi recovery (dpH/dt) in the presence and absence of the inhibitor.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis and Interpretation Start Start: Prepare 4-CPG Stock Solution Cell_Culture Culture Target Cell Line Start->Cell_Culture Cytotoxicity Cytotoxicity/Proliferation Assay (e.g., MTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cell_Culture->Apoptosis Intracellular_pH Intracellular pH Measurement (BCECF-AM) Cell_Culture->Intracellular_pH IC50 Determine IC50 Value Cytotoxicity->IC50 IC50->Apoptosis Guide concentration selection Data_Analysis Analyze Assay Data IC50->Data_Analysis Apoptosis->Data_Analysis Intracellular_pH->Data_Analysis Pathway_Analysis Correlate with Signaling Pathways Data_Analysis->Pathway_Analysis Conclusion Draw Conclusions Pathway_Analysis->Conclusion

General experimental workflow for cell-based assays.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. An example is provided below.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
A549 (Lung Carcinoma)MTT24[Insert Data]
A549 (Lung Carcinoma)MTT48[Insert Data]
HCT-116 (Colon Carcinoma)MTT24[Insert Data]
HCT-116 (Colon Carcinoma)MTT48[Insert Data]
[Other Cell Line]MTT24[Insert Data]
[Other Cell Line]MTT48[Insert Data]

Table 2: Apoptotic Effect of this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
[Cell Line]Control (0)24[Insert Data][Insert Data]
[Cell Line][Concentration 1]24[Insert Data][Insert Data]
[Cell Line][Concentration 2]24[Insert Data][Insert Data]
[Cell Line]Control (0)48[Insert Data][Insert Data]
[Cell Line][Concentration 1]48[Insert Data][Insert Data]
[Cell Line][Concentration 2]48[Insert Data][Insert Data]

Conclusion

This compound is a versatile pharmacological tool for studying cellular processes regulated by urokinase, ASIC3, and potentially Na+/H+ exchangers. The protocols and information provided herein offer a framework for researchers to design and execute cell-based assays to investigate the effects of this compound on cell proliferation, apoptosis, and intracellular pH regulation. It is crucial to optimize experimental conditions for each specific cell line and research question to obtain reliable and reproducible data.

References

Application of 4-Chlorophenylguanidine Hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a synthetic small molecule that has been identified as a potent inhibitor of the serine protease, urokinase-type plasminogen activator (uPA). Urokinase plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and tumor cell invasion and metastasis. The overexpression of uPA is associated with a poor prognosis in several types of cancer, making it an attractive target for therapeutic intervention. This compound serves as a valuable tool for researchers studying the function of urokinase and for the development of novel anti-cancer and anti-metastatic agents. This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays.

Mechanism of Action

This compound acts as a competitive inhibitor of urokinase.[1] This means that it binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, plasminogen. This inhibition blocks the conversion of plasminogen to plasmin, a key step in the proteolytic cascade initiated by urokinase.

Quantitative Data

The inhibitory potency of this compound against urokinase has been determined in various studies. The following table summarizes the key quantitative data.

CompoundTarget EnzymeAssay TypeIC50KiNotesReference
4-ChlorophenylguanidineHuman UrokinasePlasminogen-linked assay6-7 µMNot ReportedConsidered a potent selective synthetic uPA inhibitor.[1]
This compoundHuman UrokinaseCell-based bioluminescence imaging assayNot ReportedNot ReportedUsed at 2 mM to inhibit cellular urokinase activity.

Experimental Protocols

Two common methods for determining the inhibitory activity of this compound against urokinase are the chromogenic and fluorometric assays. Both methods are reliable and can be performed in a 96-well plate format, making them suitable for high-throughput screening.

Protocol 1: Chromogenic Urokinase Inhibition Assay

This protocol is adapted from standard urokinase activity assays and is designed to determine the IC50 value of this compound.

Materials:

  • Human Urokinase (uPA)

  • Chromogenic Substrate for Urokinase (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.8, containing 0.01% Tween 20)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute human urokinase in assay buffer to a stock concentration of 100 units/mL. Further dilute to a working concentration of 10 units/mL in assay buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., 3 mM S-2444) in sterile water.

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile water or a suitable solvent. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the different concentrations of this compound solution to the appropriate wells.

    • For the positive control (no inhibition), add 20 µL of assay buffer.

    • For the negative control (no enzyme), add 40 µL of assay buffer.

    • Add 20 µL of the urokinase working solution (10 units/mL) to all wells except the negative control.

    • Mix gently and incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction:

    • To initiate the reaction, add 20 µL of the chromogenic substrate working solution to all wells.

    • Immediately start measuring the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorometric Urokinase Inhibition Assay

This protocol offers higher sensitivity compared to the chromogenic assay.

Materials:

  • Human Urokinase (uPA)

  • Fluorogenic Substrate for Urokinase (e.g., an AMC-based peptide substrate)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation = 350 nm, Emission = 450 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare urokinase and this compound solutions as described in Protocol 1.

    • Prepare a working solution of the fluorogenic substrate according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black plate, add 50 µL of the different concentrations of this compound solution.

    • Add 50 µL of the urokinase working solution to each well.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

    • Mix and incubate at room temperature for 10-15 minutes, protected from light.

  • Enzymatic Reaction and Measurement:

    • Add 50 µL of the fluorogenic substrate working solution to all wells.

    • Immediately begin measuring the fluorescence intensity (Excitation = 350 nm, Emission = 450 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Follow the same data analysis steps as described in Protocol 1 to calculate the IC50 value.

Visualizations

Signaling Pathway of Urokinase Inhibition

urokinase_inhibition_pathway cluster_0 Normal Urokinase Activity cluster_1 Inhibition by 4-Chlorophenylguanidine HCl Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Urokinase Urokinase Urokinase Inactive Urokinase Inactive Urokinase Proteolytic Cascade Proteolytic Cascade Plasmin->Proteolytic Cascade 4-CPG 4-Chlorophenylguanidine HCl 4-CPG->Urokinase Binds to active site

Caption: Inhibition of the urokinase proteolytic cascade by 4-Chlorophenylguanidine HCl.

Experimental Workflow for IC50 Determination

ic50_workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution Prepare serial dilutions of 4-Chlorophenylguanidine HCl Prepare Reagents->Serial Dilution Assay Setup Set up 96-well plate with Inhibitor, Enzyme, and Controls Serial Dilution->Assay Setup Incubation Incubation Assay Setup->Incubation Add Substrate Initiate reaction by adding substrate Incubation->Add Substrate Measure Measure Absorbance/Fluorescence over time Add Substrate->Measure Data Analysis Calculate % Inhibition and determine IC50 Measure->Data Analysis End End Data Analysis->End

Caption: Workflow for determining the IC50 of 4-Chlorophenylguanidine HCl.

Logical Relationship of Competitive Inhibition

competitive_inhibition cluster_0 Enzyme Active Site Active Site Enzyme-Substrate Complex Enzyme-Substrate Complex Active Site->Enzyme-Substrate Complex Forms Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Active Site->Enzyme-Inhibitor Complex Forms Enzyme Enzyme Substrate Substrate Substrate->Active Site Binds Inhibitor 4-CPG Inhibitor->Active Site Competes and Binds

Caption: Competitive inhibition of an enzyme by 4-Chlorophenylguanidine HCl.

References

Application Notes and Protocol for Testing Urokinase Inhibition with 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.[1] Elevated uPA activity is associated with the progression of various cancers, making it a compelling target for therapeutic intervention. These application notes provide a detailed protocol for testing the inhibitory effect of 4-Chlorophenylguanidine hydrochloride on urokinase activity using a chromogenic assay. This compound is a known inhibitor of urokinase and serves as a valuable tool for studying its enzymatic function and for the development of novel anti-cancer therapies.[2][3] Guanidine derivatives often exhibit their inhibitory action by interacting with the S1 pocket of the enzyme.[4]

Principle of the Assay

The enzymatic activity of urokinase is quantified by its ability to cleave a specific chromogenic substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically at 405 nm.[5][6] The rate of color development is directly proportional to the urokinase activity. By introducing an inhibitor, such as this compound, the enzymatic activity of urokinase is reduced, leading to a decrease in the rate of color formation. The inhibitory effect can be quantified by measuring the difference in absorbance in the presence and absence of the inhibitor.

Data Presentation

The inhibitory potency of this compound against urokinase is summarized in the table below. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

InhibitorTarget EnzymeParameterValueReference
This compoundUrokinaseKi6.07 µM[7]

Note: While a specific IC50 value for this compound was not found in the searched literature, the Ki value provides a measure of its inhibitory potency. The IC50 value is dependent on experimental conditions, including substrate concentration.[8]

Experimental Protocols

This protocol is adapted from standard chromogenic urokinase activity assays.[5][6]

Materials and Reagents
  • Human Urokinase (e.g., Sigma-Aldrich, Cat. No. U5004)

  • This compound (e.g., Sigma-Aldrich, Cat. No. C6789)

  • Chromogenic Substrate for Urokinase (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)[5]

  • Assay Buffer: 0.05 M Tris-HCl, pH 8.8, containing 0.1 M NaCl

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Distilled or deionized water

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

Experimental Workflow Diagram

experimental_workflow prep Reagent Preparation plate_setup Plate Setup (Enzyme, Inhibitor, Buffer) prep->plate_setup Dispense pre_incubation Pre-incubation (RT, 10 min) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation (37°C, 30 min) reaction_init->incubation measurement Absorbance Measurement (405 nm) incubation->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis signaling_pathway uPA Urokinase (uPA) Plasmin Plasmin uPA->Plasmin Activates pNA p-Nitroaniline (Colored Product) uPA->pNA Cleaves Substrate Plasminogen Plasminogen Plasminogen->Plasmin Substrate Chromogenic Substrate (e.g., S-2444) Substrate->pNA Inhibitor 4-Chlorophenylguanidine hydrochloride Inhibitor->uPA Inhibits

References

Application Notes and Protocols: Studying ASIC3 Modulation by 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-Sensing Ion Channel 3 (ASIC3) is a crucial player in sensory perception, including nociception, mechanosensation, and chemosensation.[1] As a member of the epithelial sodium channel/degenerin (ENaC/DEG) family, ASIC3 is a proton-gated cation channel predominantly expressed in peripheral sensory neurons.[1] Its activation by tissue acidosis, a common feature of inflammation, ischemia, and injury, makes it a significant target for novel analgesic therapies.[1][2] A distinctive feature of ASIC3 is its biphasic current, comprising a rapid transient phase and a sustained, non-desensitizing component, which is thought to contribute to long-lasting pain states.[3]

4-Chlorophenylguanidine (4-CPG) hydrochloride has been identified as an agonist and positive allosteric modulator of ASIC3.[4][5] This compound represents a valuable pharmacological tool for elucidating the physiological and pathological roles of ASIC3. Understanding the methodology for characterizing the interaction between 4-CPG and ASIC3 is essential for researchers in pain biology and drug discovery.

These application notes provide detailed protocols for studying the modulation of ASIC3 by 4-Chlorophenylguanidine hydrochloride using common laboratory techniques, including whole-cell electrophysiology and intracellular calcium imaging.

Data Presentation: Effects of this compound on ASIC3 Activity

The following tables summarize the expected quantitative data from experiments investigating the modulatory effects of this compound on ASIC3 channels expressed in a heterologous system (e.g., CHO cells).

Table 1: Dose-Dependent Potentiation of ASIC3 Peak and Sustained Currents by this compound at pH 7.0

4-CPG Concentration (µM)Peak Current Potentiation (%)Sustained Current Potentiation (%)
0.115 ± 325 ± 5
145 ± 780 ± 12
10120 ± 15250 ± 30
30180 ± 20400 ± 45
100210 ± 25480 ± 50
EC50 (µM) ~8 ~6

Data are presented as mean ± SEM. Potentiation is calculated relative to the current evoked by pH 7.0 in the absence of the compound.

Table 2: Effect of this compound (10 µM) on the pH-Dependence of ASIC3 Activation

ParameterControl10 µM 4-CPG
pH₅₀ 6.7 ± 0.057.0 ± 0.04
Hill Coefficient (nH) 1.8 ± 0.11.5 ± 0.1

Data are presented as mean ± SEM. A leftward shift in the pH₅₀ indicates sensitization of the channel to protons.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of ASIC3 currents in transfected Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cells stably or transiently expressing human ASIC3

  • Cell culture reagents (DMEM/F12, FBS, penicillin-streptomycin, selection antibiotic)

  • Poly-L-lysine coated glass coverslips

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Microforge and puller

  • Perfusion system

  • External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjusted to pH 7.4 with NaOH.

  • Internal Solution: 110 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP. Adjusted to pH 7.2 with KOH.

  • Acidic External Solutions: External solution adjusted to desired pH values (e.g., 7.0, 6.5, 6.0) with HCl.

  • This compound stock solution (e.g., 100 mM in DMSO).

Procedure:

  • Cell Preparation:

    • Plate ASIC3-expressing CHO cells onto poly-L-lysine coated glass coverslips 24-48 hours before recording.

    • Ensure cells are sub-confluent (50-70%) on the day of the experiment.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Fire-polish the pipette tip using a microforge.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution (pH 7.4) at a rate of 1-2 mL/min.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • To elicit ASIC3 currents, rapidly switch the perfusion from the pH 7.4 external solution to an acidic external solution for a defined duration (e.g., 5 seconds).

    • To study the effect of 4-CPG, pre-apply the compound in the pH 7.4 solution for 1-2 minutes before co-applying it with the acidic solution.

    • For dose-response experiments, apply increasing concentrations of 4-CPG.

    • To determine the pH-dependence of activation, apply a range of acidic pH solutions in the presence and absence of 4-CPG.

  • Data Analysis:

    • Measure the peak and sustained (end-of-pulse) current amplitudes.

    • Normalize the currents to cell capacitance (pA/pF) to account for variations in cell size.

    • Construct dose-response curves and fit with the Hill equation to determine EC₅₀ values.

    • Plot normalized current amplitudes against pH and fit with a sigmoidal function to determine pH₅₀ and Hill coefficients.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium ([Ca²⁺]i) in response to ASIC3 activation.

Materials:

  • ASIC3-expressing cells (CHO or DRG neurons)

  • Glass-bottomed imaging dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Fluorescence microscopy setup with a fast-switching perfusion system and appropriate filters.

  • Image acquisition and analysis software.

  • Physiological Salt Solution (PSS, pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjusted to pH 7.4 with NaOH.

  • Acidic PSS and 4-CPG solutions as described for electrophysiology.

Procedure:

  • Cell Loading:

    • Plate cells on glass-bottomed dishes.

    • Prepare a loading solution of Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) with 0.02% Pluronic F-127 in PSS.

    • Incubate cells with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells with PSS and allow them to de-esterify for at least 20 minutes at room temperature.

  • Imaging:

    • Mount the dish on the microscope stage and perfuse with PSS (pH 7.4).

    • Select a field of view with healthy, well-loaded cells.

    • Acquire baseline fluorescence images. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~488 nm and measure emission at ~520 nm.

  • Stimulation and Data Acquisition:

    • Apply an acidic stimulus (e.g., pH 6.5) to activate ASIC3 channels and record the change in fluorescence.

    • To test the effect of 4-CPG, pre-incubate the cells with the compound for 1-2 minutes before co-application with the acidic stimulus.

    • Acquire images at a suitable frame rate (e.g., 1 Hz) throughout the experiment.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cells.

    • For Fura-2, calculate the ratio of fluorescence intensity at 340 nm and 380 nm (F₃₄₀/F₃₈₀). This ratio is proportional to [Ca²⁺]i.

    • For Fluo-4, calculate the change in fluorescence relative to baseline (ΔF/F₀).

    • Quantify the peak amplitude of the calcium response for each condition.

    • Compare the responses in the presence and absence of 4-CPG.

Visualizations

Signaling Pathway

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H⁺ (Acidosis) ASIC3 ASIC3 Channel Protons->ASIC3 Activates 4CPG 4-Chlorophenylguanidine Hydrochloride 4CPG->ASIC3 Potentiates Na_Influx Na⁺ Influx ASIC3->Na_Influx Ca_Influx Ca²⁺ Influx ASIC3->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Increase ↑ [Ca²⁺]i Ca_Influx->Ca_Increase Cellular_Response Cellular Response (e.g., Nociceptor Firing) Depolarization->Cellular_Response PP2A PP2A Ca_Increase->PP2A Activates pERK p-ERK PP2A->pERK Dephosphorylates ERK ERK pERK->ERK

Caption: ASIC3 signaling pathway modulated by protons and 4-CPG.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_electrophysiology Whole-Cell Electrophysiology cluster_calcium_imaging Calcium Imaging cluster_data_interpretation Data Interpretation Cell_Culture Culture ASIC3-expressing CHO cells Coverslip_Prep Plate cells on coverslips/dishes Cell_Culture->Coverslip_Prep Ephys_Setup Prepare patch pipette and solutions Coverslip_Prep->Ephys_Setup Ca_Loading Load cells with calcium indicator Coverslip_Prep->Ca_Loading Seal Form Gigaohm seal and achieve whole-cell Ephys_Setup->Seal Record_Baseline Record baseline current at pH 7.4 Seal->Record_Baseline Apply_Acid Apply acidic stimulus (e.g., pH 7.0) Record_Baseline->Apply_Acid Apply_4CPG Pre-apply & co-apply 4-CPG with acid Apply_Acid->Apply_4CPG Ephys_Analysis Analyze peak and sustained currents Apply_4CPG->Ephys_Analysis Dose_Response Construct dose-response curves (EC₅₀) Ephys_Analysis->Dose_Response pH_Shift Determine shift in pH-dependence (pH₅₀) Ephys_Analysis->pH_Shift Ca_Baseline Acquire baseline fluorescence Ca_Loading->Ca_Baseline Ca_Stimulate Apply acidic stimulus Ca_Baseline->Ca_Stimulate Ca_4CPG Pre-apply & co-apply 4-CPG with acid Ca_Stimulate->Ca_4CPG Ca_Analysis Analyze fluorescence change (ΔF/F₀ or Ratio) Ca_4CPG->Ca_Analysis Ca_Analysis->Dose_Response Conclusion Characterize 4-CPG as a positive allosteric modulator Dose_Response->Conclusion pH_Shift->Conclusion

Caption: Workflow for characterizing 4-CPG's effect on ASIC3.

References

Application Notes and Protocols for 4-Chlorophenylguanidine Hydrochloride In Vivo Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies involving 4-Chlorophenylguanidine hydrochloride. This compound is a potent urokinase inhibitor and a positive allosteric modulator of the Acid-Sensing Ion Channel 3 (ASIC3), suggesting its therapeutic potential in cancer and pain management.[1] The following protocols are based on established methodologies for similar compounds and the known biological targets of this compound.

Compound Information and Handling

PropertyValueReference
Molecular Weight 206.07 g/mol [1]
Formula C₇H₈ClN₃・HCl[1]
Solubility Soluble to 100 mM in water[1]
Storage Store at room temperature[1]
CAS Number 14279-91-5[1]

Note: this compound is an irritant. Handle with care, using appropriate personal protective equipment, including gloves and eye protection.[2]

Proposed In Vivo Applications and Experimental Designs

Based on its known mechanisms of action, two primary in vivo applications are proposed: as an anti-cancer agent and as an analgesic.

Anti-Cancer Activity in a Xenograft Mouse Model

Rationale: As a urokinase inhibitor, this compound can potentially inhibit tumor invasion and metastasis.[3][4] Urokinase is overexpressed in many cancers and is involved in the degradation of the extracellular matrix, a critical step in cancer cell dissemination.

Experimental Workflow:

anticancer_workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture (e.g., Human Glioblastoma) tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (e.g., Nude Mice) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Compound Administration (e.g., i.p., oral) randomization->treatment_admin monitoring Monitor Tumor Size & Body Weight treatment_admin->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement & Histological Analysis euthanasia->analysis

Caption: Workflow for in vivo anti-cancer xenograft model.

Experimental Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., human glioblastoma, breast cancer) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old. Allow for a one-week acclimatization period.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ cancer cells in 100 µL of sterile PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Control Group: Administer vehicle (e.g., sterile saline).

    • Treatment Group(s): Administer this compound at various doses (e.g., 1, 5, 25 mg/kg). The route of administration (intraperitoneal, oral) should be determined based on preliminary pharmacokinetic studies.

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or after a predetermined study duration (e.g., 21-28 days).

  • Analysis: Excise the tumors and measure their weight. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Quantitative Data Summary:

GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEM% Tumor Growth Inhibition
Vehicle Control00
Treatment 11
Treatment 25
Treatment 325
Analgesic Activity in an Inflammatory Pain Model

Rationale: As a positive allosteric modulator of ASIC3, this compound is expected to have an effect on pain perception, particularly in conditions of tissue acidosis such as inflammation.[5] ASIC3 is a key sensor of acidic pain.[6]

Signaling Pathway:

asic3_pathway cluster_stimulus Inflammatory Stimulus cluster_channel Ion Channel cluster_response Cellular Response protons H+ (Acidosis) asic3 ASIC3 protons->asic3 Activates depolarization Membrane Depolarization asic3->depolarization Na+ Influx compound 4-Chlorophenylguanidine hydrochloride compound->asic3 Modulates action_potential Action Potential Firing depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal

Caption: ASIC3 signaling pathway in pain perception.

Experimental Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old). Allow for a one-week acclimatization period.

  • Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) or mechanical stimulus (e.g., von Frey filaments).

  • Induction of Inflammation: Induce inflammation by injecting 100 µL of 1% carrageenan solution in sterile saline into the plantar surface of the right hind paw.

  • Compound Administration: Administer this compound or vehicle intraperitoneally or orally at a predetermined time before or after the carrageenan injection.

  • Pain Behavior Assessment: Measure paw withdrawal latency or threshold at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Paw Edema Measurement: Measure paw volume using a plethysmometer at the same time points to assess the degree of inflammation.

Quantitative Data Summary:

GroupDose (mg/kg)Paw Withdrawal Latency (s) ± SEM (at peak inflammation)Paw Volume (mL) ± SEM (at peak inflammation)
Vehicle Control0
Treatment 11
Treatment 25
Treatment 325
Positive Control (e.g., Indomethacin)10

Pharmacokinetic and Toxicological Considerations

Pharmacokinetics:

Limited data is available for this compound specifically. However, studies on other guanidine (B92328) derivatives suggest they can have low clearance and a long half-life. A preliminary pharmacokinetic study is highly recommended to determine key parameters such as Cmax, Tmax, half-life, and bioavailability to inform dosing regimen and route of administration.

Toxicology:

CompoundLD50 (Oral, Rat)Reference
Guanidine hydrochloride773.6 mg/kg[7]
1-(3-Chlorophenyl)biguanide hydrochlorideIntraperitoneal LD50: 186 mg/kg (mouse)[8]

A dose-escalation study to determine the maximum tolerated dose (MTD) of this compound is a critical first step before commencing efficacy studies. This involves administering increasing doses of the compound to small groups of animals and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, mortality) over a period of 7-14 days.

Concluding Remarks

The provided protocols offer a solid foundation for the in vivo investigation of this compound. Given its dual action on urokinase and ASIC3, this compound presents a promising candidate for further research in oncology and pain management. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical use of animals in research and that preliminary pharmacokinetic and toxicological studies are performed to ensure the safety and validity of the efficacy studies.

References

Application Notes and Protocols for the Quantification of 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 4-Chlorophenylguanidine hydrochloride. The protocols described herein are based on established analytical techniques for guanidine (B92328) derivatives and related compounds, offering a robust starting point for method development and validation. The methods include High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and Argentometric Titration.

Data Presentation

The following table summarizes the anticipated performance characteristics of the analytical methods described. These values are typical for the respective techniques when applied to analogous compounds and should be confirmed during method validation for this compound.

Analytical TechniqueParameterTypical Performance
HPLC with UV Detection Linearity Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
UV-Visible Spectrophotometry Linearity Range2 - 20 µg/mL
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Argentometric Titration ApplicabilityAssay of bulk drug substance
Accuracy> 99%
Precision (% RSD)< 1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note: This HPLC method is a highly sensitive and specific technique for the quantification of this compound. It is particularly well-suited for the analysis of the compound in pharmaceutical formulations and for purity assessments, as it can separate the analyte from potential impurities and degradation products. The aromatic nature of this compound allows for strong UV absorbance, leading to excellent sensitivity.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Purified water (HPLC grade).

Chromatographic Conditions:

  • Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with orthophosphoric acid) : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: A preliminary scan should be performed to determine the λmax. Based on the structure, a wavelength in the range of 230-280 nm is expected to be suitable. A common starting wavelength is 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Mobile Phase Preparation:

    • Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.

    • Adjust the pH to 3.5 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the concentration of this compound from the calibration curve.

UV-Visible Spectrophotometry

Application Note: UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in bulk form or in simple formulations. The method relies on the inherent UV absorbance of the aromatic ring in the molecule. It is a rapid technique suitable for routine quality control analysis where high specificity is not required.

Instrumentation and Materials:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

  • This compound reference standard.

  • Methanol or Ethanol (spectroscopic grade).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., methanol).

    • Scan the solution over a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the selected solvent.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with the solvent.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of the solvent.

    • Further dilute as necessary to fall within the calibration range.

  • Analysis:

    • Measure the absorbance of the working standard solutions and the sample solution at the predetermined λmax against a solvent blank.

    • Construct a calibration curve by plotting absorbance against concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Argentometric Titration

Application Note: This titrimetric method is a classic and highly accurate technique for the assay of the hydrochloride salt of 4-Chlorophenylguanidine. It is based on the precipitation of the chloride ion with a standardized solution of silver nitrate (B79036). This method is suitable for the quantification of the bulk drug substance and is a common pharmacopeial method for salt content determination.

Instrumentation and Materials:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

  • Potassium chromate (B82759) (K₂CrO₄) indicator solution (5% w/v).

  • Burette, pipette, and conical flasks.

  • Analytical balance.

  • Deionized water.

Procedure (Mohr's Method):

  • Sample Preparation:

    • Accurately weigh about 200 mg of this compound and dissolve it in 50 mL of deionized water in a conical flask.

  • Titration:

    • Add 1 mL of potassium chromate indicator to the sample solution. The solution should be yellow.

    • Titrate the sample solution with the standardized 0.1 M silver nitrate solution.

    • The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown due to the formation of silver chromate.

  • Calculation:

    • Calculate the percentage of this compound using the following formula:

    Where:

    • V = Volume of AgNO₃ consumed in mL.

    • M = Molarity of the AgNO₃ solution.

    • F = Molar mass of this compound (206.07 g/mol ).

    • W = Weight of the sample in mg.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase Preparation injection Inject into HPLC System mobile_phase->injection std_prep Standard Solution Preparation std_prep->injection sample_prep Sample Solution Preparation sample_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Sample detection->quantification calibration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC quantification of this compound.

UV_Vis_Workflow start Start lambda_max Determine λmax start->lambda_max prep_std Prepare Standard Solutions lambda_max->prep_std prep_sample Prepare Sample Solution lambda_max->prep_sample measure_std Measure Absorbance of Standards prep_std->measure_std measure_sample Measure Absorbance of Sample prep_sample->measure_sample calibration Create Calibration Curve measure_std->calibration quantify Calculate Concentration measure_sample->quantify calibration->quantify end End quantify->end

Caption: Workflow for UV-Vis spectrophotometric quantification.

Titration_Workflow start Start weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Deionized Water weigh->dissolve add_indicator Add Potassium Chromate Indicator dissolve->add_indicator titrate Titrate with 0.1 M AgNO₃ add_indicator->titrate endpoint Observe Endpoint (Yellow to Reddish-Brown) titrate->endpoint calculate Calculate % Assay endpoint->calculate end End calculate->end

Caption: Workflow for argentometric titration of 4-Chlorophenylguanidine HCl.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorophenylguanidine hydrochloride is a key chemical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the antimalarial drug proguanil. The purity and accurate quantification of this compound are critical for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the analysis of pharmaceutical compounds. This application note details a reliable and validated Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Principle

The method employs reverse-phase chromatography on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. Detection is achieved using a UV detector at a wavelength where this compound exhibits significant absorbance.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound. Two distinct methods are presented, one for the analysis in plasma and another for the analysis of the bulk drug substance or formulated product.

Method 1: Quantification of this compound in Plasma

This protocol is adapted from a method for the closely related compound, chlorproguanil, and is suitable for pharmacokinetic and therapeutic drug monitoring studies.[1]

3.1. Materials and Reagents

  • This compound Reference Standard

  • Internal Standard (e.g., Pyrimethamine)

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Perchloric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Drug-free human plasma

3.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Hypersil ODS, 5 µm, 250 x 4.6 mm).[1]

  • Mobile Phase: Methanol: Acetonitrile: 0.5% Ammonium Acetate (40:5:55 v/v/v) containing 75 mM/L perchloric acid, with the pH adjusted to 2.9.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.[1]

  • Detector: UV at an optimal wavelength for this compound.

  • Column Temperature: 30°C.

3.3. Preparation of Solutions

  • Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.[1]

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of pyrimethamine (B1678524) in 100 mL of methanol.[1]

3.4. Sample Preparation

  • Pipette 500 µL of plasma sample into a microcentrifuge tube.[1]

  • Add 50 µL of the internal standard solution.[1]

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Inject 50 µL of the reconstituted sample into the HPLC system.[1]

Method 2: Stability-Indicating RP-HPLC Method for Bulk Drug and Degradants

This protocol is designed for the quality control and stability testing of this compound.[2]

3.5. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate (B84403) Monobasic (Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

3.6. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (40:60 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Detector: UV at 254 nm.[2]

  • Column Temperature: 30°C.[2]

  • Run Time: 15 minutes.[2]

3.7. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the 25 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas for 10 minutes.[2]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add 70 mL of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.[2]

Data Presentation

Table 1: Summary of Chromatographic Conditions

ParameterMethod 1: Plasma AnalysisMethod 2: Stability-Indicating
Column C18, 5 µm, 250 x 4.6 mm[1]C18, 5 µm, 250 x 4.6 mm[2]
Mobile Phase Methanol:Acetonitrile:0.5% Ammonium Acetate (40:5:55 v/v/v) with 75 mM/L perchloric acid, pH 2.9[1]Acetonitrile:25 mM Phosphate Buffer (pH 3.0) (40:60 v/v)[2]
Flow Rate 1.0 mL/min1.0 mL/min[2]
Injection Volume 50 µL[1]20 µL[2]
Detection UV (Optimal Wavelength)UV at 254 nm[2]
Column Temp. 30°C30°C[2]

Table 2: System Suitability Parameters (Typical)

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Visualizations

HPLC_Workflow Experimental Workflow for HPLC Analysis A Standard and Sample Preparation E Sample Injection A->E B HPLC System Initialization C Mobile Phase Degassing B->C D Column Equilibration C->D D->E F Chromatographic Separation E->F G UV Detection F->G H Data Acquisition and Processing G->H I Quantification and Reporting H->I

Caption: Experimental Workflow for HPLC Analysis.

Sample_Prep_Workflow Plasma Sample Preparation Workflow P1 Pipette 500 µL Plasma Sample P2 Add 50 µL Internal Standard P1->P2 P3 Add 1 mL Acetonitrile (Protein Precipitation) P2->P3 P4 Vortex for 1 min P3->P4 P5 Centrifuge at 10,000 rpm for 10 min P4->P5 P6 Transfer Supernatant P5->P6 P7 Evaporate to Dryness (Nitrogen Stream, 40°C) P6->P7 P8 Reconstitute in 200 µL Mobile Phase P7->P8 P9 Inject 50 µL into HPLC P8->P9

Caption: Plasma Sample Preparation Workflow.

Conclusion

The described HPLC methods provide reliable and reproducible approaches for the quantification of this compound in both plasma and bulk drug form. The protocols are straightforward, utilizing common laboratory equipment and reagents. The stability-indicating method is particularly suitable for quality control and regulatory submissions, ensuring the accurate assessment of purity and degradation products.

References

Application Note: Quantitative Analysis of 4-Chlorophenylguanidine Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 4-Chlorophenylguanidine hydrochloride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology outlined here is essential for pharmacokinetic studies, drug metabolism research, and overall drug development processes. The protocol includes a straightforward protein precipitation method for sample preparation and optimized LC-MS/MS parameters for accurate analysis. This document also provides templates for data presentation and visualizations to facilitate experimental design and interpretation.

Introduction

4-Chlorophenylguanidine is a compound with significant biological activity, acting as a potent inhibitor of urokinase and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3). Its therapeutic potential and biological effects necessitate a robust and reliable analytical method for its quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such bioanalytical applications due to its high sensitivity, selectivity, and speed[1][2]. This application note provides a comprehensive protocol for the analysis of this compound in human plasma, adaptable for various research and development needs.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma. This technique is efficient for removing proteins that can interfere with the analysis and is suitable for high-throughput applications.

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma

Protocol:

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[3].

  • Supernatant Transfer: Carefully transfer the supernatant to a clean collection vial or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid)[3].

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system[3].

Liquid Chromatography (LC) Method

Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is recommended.

Parameters: | Parameter | Recommended Condition | | :--- | :--- | | Column | C18, 100 mm x 2.1 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic acid in water | | Mobile Phase B | 0.1% Formic acid in acetonitrile | | Flow Rate | 0.3 mL/min[4] | | Injection Volume | 5 µL | | Column Temperature | 40 °C[4] | | Gradient | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 5 | | | 8.0 | 5 |

Mass Spectrometry (MS) Method

Instrumentation: A triple quadrupole mass spectrometer is ideal for this quantitative analysis.

Parameters:

Parameter Recommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V[4]
Gas Temperature 350 °C[4]
Gas Flow 9 L/min[4]
Nebulizer Pressure 40 psi[4]

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions: Precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer. A hypothetical transition is provided below for illustrative purposes.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-ChlorophenylguanidineTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Calibration Curve Data

Concentration (ng/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
1
5
10
50
100
500

| 1000 | | | |

Table 2: Quality Control (QC) Sample Analysis

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
Low QC 5
Mid QC 50

| High QC | 800 | | | |

Visualizations

Diagrams are crucial for illustrating complex workflows and biological interactions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Supernatant Transfer centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of 4-Chlorophenylguanidine.

signaling_pathway cluster_drug Drug Action cluster_targets Biological Targets cluster_effects Biological Effects drug 4-Chlorophenylguanidine inhibition Inhibition drug->inhibition modulation Positive Allosteric Modulation drug->modulation urokinase Urokinase asic3 ASIC3 inhibition->urokinase modulation->asic3

Caption: Known biological targets of 4-Chlorophenylguanidine.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the analytical method is highly selective. This protocol serves as a valuable resource for researchers and scientists in the field of drug development, enabling accurate pharmacokinetic and metabolic studies of this compound. Further validation of this method should be performed according to regulatory guidelines to ensure its suitability for specific applications.

References

Handling and safety precautions for 4-Chlorophenylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the handling, safety, and experimental use of 4-Chlorophenylguanidine hydrochloride. The information is intended to support research and development activities by providing essential safety data, physicochemical properties, and detailed protocols for investigating its biological activities as a urokinase inhibitor and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).

Safety and Handling Precautions

This compound requires careful handling due to its potential health hazards. Adherence to the following safety protocols is crucial to ensure a safe laboratory environment.

1.1 Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.[1] It may also cause respiratory irritation and is harmful to aquatic life.[1]

Table 1: Hazard Summary and Recommended Personal Protective Equipment

Hazard StatementGHS PictogramRecommended Personal Protective Equipment (PPE)
H302: Harmful if swallowedGHS07Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.
H315: Causes skin irritationGHS07Chemical-resistant gloves (e.g., nitrile), lab coat.
H319: Causes serious eye irritationGHS07Safety glasses with side shields or goggles. A face shield may be appropriate for larger quantities.
H332: Harmful if inhaledGHS07Use in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood). If dust is generated, a NIOSH-approved respirator is recommended.
H335: May cause respiratory irritationGHS07Use in a well-ventilated area or with local exhaust ventilation.
H402: Harmful to aquatic lifeGHS09Prevent release to the environment. Dispose of waste according to local regulations.

1.2 First Aid Measures

Immediate and appropriate first aid is essential in case of exposure.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • After Swallowing: Rinse mouth with water. Do NOT induce vomiting.[2][3] Call a poison center or doctor if you feel unwell.

1.3 Storage and Stability

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] The compound is hygroscopic and should be protected from moisture. It is incompatible with strong oxidizing agents.[1]

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided below for easy reference.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈ClN₃·HCl[4]
Molecular Weight 206.07 g/mol [4]
Appearance White crystalline solid
Melting Point 180 - 185 °C
Solubility Soluble to 100 mM in water[4]
pH 4.5 - 6.0 (573 g/L at 25 °C)
log Pow (n-octanol/water) < -1.7 at 20 °C
CAS Number 14279-91-5[1][4]

Table 3: Biological and Pharmacological Data

ParameterDescriptionValue/EffectReference
Primary Targets Urokinase-type Plasminogen Activator (uPA), Acid-Sensing Ion Channel 3 (ASIC3)Inhibitor of uPA; Positive allosteric modulator of ASIC3[4]
Toxicity (Oral, Rat, female) LD50773.6 mg/kg
Biodegradability Aerobic, 33 days0% - Not readily biodegradable

Experimental Protocols

The following protocols are provided as a guide for investigating the biological activities of this compound. These should be adapted as necessary for specific experimental conditions.

3.1 Protocol for In Vitro Urokinase Inhibition Assay (Fluorometric)

This protocol is adapted from a general urokinase inhibitor screening kit and can be used to determine the inhibitory activity of this compound.

Objective: To determine the IC₅₀ of this compound against human urokinase.

Materials:

  • This compound

  • Human Urokinase (reconstituted in assay buffer)

  • Urokinase Assay Buffer (e.g., Tris-based buffer, pH 8.0-8.8)

  • Fluorogenic Urokinase Substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC))

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Ex/Em suitable for the chosen substrate, e.g., ~350/450 nm for AFC)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in Urokinase Assay Buffer.

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.

    • Prepare a working solution of human urokinase in Urokinase Assay Buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

    • Prepare a working solution of the fluorogenic substrate in Urokinase Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Test wells: 50 µL of each this compound dilution.

      • Positive control (no inhibitor): 50 µL of Urokinase Assay Buffer.

      • Negative control (no enzyme): 50 µL of Urokinase Assay Buffer.

    • Add 25 µL of the human urokinase working solution to the test and positive control wells. Add 25 µL of Urokinase Assay Buffer to the negative control wells.

    • Mix gently and incubate at room temperature for 10-15 minutes, protected from light.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 25 µL of the urokinase substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

3.2 Protocol for Assessing ASIC3 Modulation using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a framework for studying the effect of this compound on ASIC3 channel activity.

Objective: To characterize the modulatory effects of this compound on proton-gated currents in cells expressing ASIC3.

Materials:

  • Cell line expressing human or rodent ASIC3 (e.g., HEK293 or CHO cells)

  • This compound

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 120 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2)

  • Acidic extracellular solutions (pH 6.8, 6.5, etc.) for channel activation

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation:

    • Culture ASIC3-expressing cells on glass coverslips to sub-confluent densities.

    • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution (pH 7.4).

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

    • Establish a whole-cell patch-clamp configuration on an isolated, healthy-looking cell.

    • Hold the cell at a membrane potential of -60 mV or -70 mV.

  • Application of Compounds and pH Changes:

    • Obtain a stable baseline current in the pH 7.4 extracellular solution.

    • To activate ASIC3, rapidly switch the perfusion to an acidic extracellular solution (e.g., pH 6.8) for a few seconds until the current peaks and desensitizes.

    • Wash the cell with the pH 7.4 solution until the current returns to baseline.

    • To test the effect of the compound, perfuse the cell with the pH 7.4 solution containing the desired concentration of this compound for 1-2 minutes.

    • During the application of the compound, apply the same acidic stimulus (e.g., pH 6.8) to observe any modulation of the ASIC3 current (e.g., potentiation of the peak current, slowing of desensitization).

    • Wash out the compound with the pH 7.4 solution and re-test the response to the acidic stimulus to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the acid-evoked currents in the absence and presence of this compound.

    • Analyze the kinetics of current activation and desensitization.

    • Construct concentration-response curves for the modulatory effects of the compound.

Signaling Pathways and Mechanisms of Action

4.1 Urokinase (uPA)/uPAR Signaling Pathway

This compound inhibits urokinase, a serine protease that plays a key role in extracellular matrix degradation, cell migration, and invasion. Urokinase binds to its receptor (uPAR), initiating a signaling cascade that can involve the Jak/Stat and MAPK/ERK pathways.

uPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-CPG 4-Chlorophenylguanidine hydrochloride uPA uPA 4-CPG->uPA Inhibition uPAR uPAR uPA->uPAR Binds Jak Jak uPAR->Jak Activates Ras Ras uPAR->Ras STAT STAT Jak->STAT Phosphorylates Migration Cell Migration & Invasion STAT->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration

Caption: Urokinase signaling pathway and the inhibitory action of this compound.

4.2 Acid-Sensing Ion Channel 3 (ASIC3) Modulation

This compound acts as a positive allosteric modulator of ASIC3, a proton-gated cation channel involved in pain sensation. It enhances the channel's sensitivity to protons, leading to an influx of cations like Na⁺ and Ca²⁺, which in turn modulates downstream signaling, including the ERK pathway.

ASIC3_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H⁺ (Low pH) ASIC3 ASIC3 Channel Protons->ASIC3 Activates CPG 4-Chlorophenylguanidine hydrochloride CPG->ASIC3 Potentiates Cations Na⁺, Ca²⁺ Influx ASIC3->Cations Ca_increase ↑ [Ca²⁺]i Cations->Ca_increase Neuron Neuronal Excitability & Pain Signaling Cations->Neuron PP2A PP2A Ca_increase->PP2A Activates pERK p-ERK PP2A->pERK Dephosphorylates ERK ERK pERK->ERK

Caption: Modulation of ASIC3 by this compound leading to changes in intracellular signaling.

4.3 Experimental Workflow for Compound Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's biological activities.

Experimental_Workflow Start Start: Compound 4-Chlorophenylguanidine HCl Biochemical_Assay Biochemical Assay: Urokinase Inhibition Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: ASIC3 Modulation Start->Cell_Based_Assay Determine_IC50 Determine IC₅₀ Biochemical_Assay->Determine_IC50 Patch_Clamp Whole-Cell Patch-Clamp Cell_Based_Assay->Patch_Clamp Functional_Assay Functional Assay: Cell Migration Determine_IC50->Functional_Assay Data_Analysis Data Analysis & Interpretation Patch_Clamp->Data_Analysis Functional_Assay->Data_Analysis End End: Characterized Biological Activity Data_Analysis->End

Caption: A logical workflow for the experimental evaluation of this compound.

References

Synthesis of 4-Chlorophenylguanidine Hydrochloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-chlorophenylguanidine hydrochloride and its biguanide (B1667054) analogue, 1-(4-chlorophenyl)biguanide hydrochloride. These compounds are of significant interest in medicinal chemistry due to their biological activities, including the inhibition of urokinase and dihydrofolate reductase, and the modulation of acid-sensing ion channels.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 4-chlorophenylguanidine and 1-(4-chlorophenyl)biguanide hydrochloride.

Table 1: Synthesis and Properties of this compound

ParameterValueReference
Molecular FormulaC₇H₉Cl₂N₃[1]
Molecular Weight206.07 g/mol [1]
Melting Point237-238 °C[1]
AppearanceWhite to Pale Green Solid[1]
SolubilitySoluble in Water (up to 100 mM), DMSO (Slightly), Methanol (Slightly)[1]

Table 2: Synthesis and Properties of 1-(4-Chlorophenyl)biguanide Hydrochloride

ParameterValueReference
Molecular FormulaC₈H₁₁Cl₂N₅[2]
Molecular Weight248.11 g/mol [3]
Reaction Yield80%[2]
Melting Point236.0-245.0 °C[4]
AppearanceWhite to pale cream crystals or powder[4]
Purity (Titration)≥96.0 to ≤104.0%[4]
Water Content≤1.5%[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chlorophenyl)biguanide Hydrochloride

This protocol is adapted from a general procedure for the synthesis of aryl biguanides.[2]

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dicyandiamide (0.5 g, 0.0060 mol) in 5 mL of toluene.

  • Addition of Amine: To this solution, add 1.1 molar equivalents of 4-chloroaniline.

  • Initial Stirring: Stir the reaction mixture at room temperature for 15 minutes.

  • Acidification: Prepare a 50:50 (v/v) mixture of concentrated hydrochloric acid and water. Add 2.5 mL of this diluted HCl solution dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 3 to 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the obtained residue with a dilute solution of ammonium hydroxide.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting residue with water. The crude solid product can then be recrystallized from ethanol to afford the pure 1-(4-chlorophenyl)biguanide hydrochloride.[2]

  • Drying and Characterization: Dry the purified product under vacuum and characterize by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).

Protocol 2: General Synthesis of this compound

This is a general protocol based on the known reactivity of anilines with cyanamide (B42294) derivatives.

Materials:

  • 4-Chloroaniline hydrochloride (C₆H₇Cl₂N)

  • Cyanamide (CH₂N₂) or Dicyandiamide (C₂H₄N₄)

  • Suitable high-boiling solvent (e.g., chlorobenzene, 1,4-dioxane)

  • Hydrochloric acid (HCl) solution (e.g., in ethanol or diethyl ether)

Equipment:

  • Reaction vessel with a reflux condenser and mechanical stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a reaction vessel, suspend 4-chloroaniline hydrochloride and a molar equivalent of cyanamide or dicyandiamide in a suitable high-boiling solvent.

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction time will vary depending on the specific reactants and solvent used. Monitor the reaction progress by TLC.

  • Isolation of the Free Base: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. Filter the solid and wash with a non-polar solvent to remove impurities. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Formation of the Hydrochloride Salt: Dissolve the purified 4-chlorophenylguanidine free base in a minimal amount of a suitable solvent like absolute ethanol.

  • Acidification: While stirring, add a stoichiometric amount of hydrochloric acid (as a solution in ethanol or diethyl ether) dropwise.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath. Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the biological targets of 4-chlorophenylguanidine and its biguanide derivative.

urokinase_pathway cluster_inhibition Inhibition by 4-Chlorophenylguanidine cluster_pathway Urokinase Signaling Pathway cluster_plasmin Urokinase Signaling Pathway 4-Chlorophenylguanidine 4-Chlorophenylguanidine uPA Urokinase (uPA) 4-Chlorophenylguanidine->uPA inhibits uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPA->Plasminogen activates Cell_Signaling Intracellular Signaling (e.g., Jak/STAT, PI3K/AKT) uPAR->Cell_Signaling activates Plasmin Plasmin Plasminogen->Plasmin converts ECM_Degradation ECM Degradation Plasmin->ECM_Degradation leads to

Caption: Urokinase Signaling Pathway Inhibition.

asic3_pathway cluster_modulation Modulation by 4-Chlorophenylguanidine cluster_pathway ASIC3 Signaling Pathway 4-Chlorophenylguanidine 4-Chlorophenylguanidine ASIC3 ASIC3 Channel 4-Chlorophenylguanidine->ASIC3 positively modulates Protons Extracellular Protons (H⁺) Protons->ASIC3 activate Cation_Influx Na⁺/Ca²⁺ Influx ASIC3->Cation_Influx mediates Depolarization Membrane Depolarization Cation_Influx->Depolarization causes Pain_Sensation Pain Sensation Depolarization->Pain_Sensation leads to

Caption: ASIC3 Signaling Pathway Modulation.

dhfr_pathway cluster_inhibition Inhibition by 1-(4-Chlorophenyl)biguanide cluster_pathway DHFR Pathway in Folate Metabolism Biguanide_Derivative 1-(4-Chlorophenyl)biguanide DHFR Dihydrofolate Reductase (DHFR) Biguanide_Derivative->DHFR inhibits DHF Dihydrofolate (DHF) DHF->DHFR NADP NADP⁺ DHFR->NADP THF Tetrahydrofolate (THF) DHFR->THF NADPH NADPH NADPH->DHFR Nucleotide_Synthesis Thymidylate and Purine Synthesis (DNA/RNA) THF->Nucleotide_Synthesis is a cofactor for

Caption: DHFR Pathway Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound derivatives.

synthesis_workflow cluster_workflow General Synthesis Workflow Start Starting Materials (4-Chloroaniline derivative, Cyanamide source) Reaction Reaction (Heating in a suitable solvent) Start->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification HCl_Salt Hydrochloride Salt Formation Purification->HCl_Salt Final_Product Final Product (Characterization: MP, NMR, IR, MS) HCl_Salt->Final_Product

Caption: Synthesis Workflow Diagram.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays utilizing 4-Chlorophenylguanidine hydrochloride. This compound is a known potent inhibitor of urokinase (urokinase-type plasminogen activator, uPA) and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3). The following sections detail the biological context of these targets, assay principles, detailed experimental protocols, and expected data outcomes for identifying novel modulators of urokinase and ASIC3.

High-Throughput Screening for Inhibitors of Urokinase

Introduction: Urokinase is a serine protease that plays a critical role in extracellular matrix degradation through the conversion of plasminogen to plasmin.[1] Elevated urokinase activity is associated with cancer cell invasion and metastasis, making it a key target for anti-cancer drug discovery.[1] this compound serves as a valuable reference inhibitor for screening campaigns targeting urokinase.

Signaling Pathway: The urokinase signaling pathway is initiated by the binding of uPA to its receptor (uPAR), which is often found in complex with integrins. This interaction triggers intracellular signaling cascades, including the JAK/STAT and MAPK/ERK pathways, promoting cell migration, proliferation, and survival.[1][2]

Urokinase_Signaling uPA uPA (Urokinase) uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPA->Plasminogen cleaves Integrins Integrins uPAR->Integrins forms complex JAK_STAT JAK/STAT Pathway Integrins->JAK_STAT MAPK_ERK MAPK/ERK Pathway Integrins->MAPK_ERK Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Cell_Response Cell Migration, Proliferation, Survival JAK_STAT->Cell_Response MAPK_ERK->Cell_Response Inhibitor 4-Chlorophenylguanidine hydrochloride Inhibitor->uPA

Caption: Urokinase signaling pathway and point of inhibition.

Experimental Protocol: Fluorescence-Based Urokinase Inhibition Assay

This protocol describes a homogeneous, fluorescence-based assay in a 384-well format suitable for HTS. The assay measures the cleavage of a fluorogenic urokinase substrate.

Materials and Reagents:

  • Human urokinase enzyme

  • Fluorogenic urokinase substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • This compound (positive control)

  • Amiloride (B1667095) hydrochloride (reference inhibitor)

  • DMSO (for compound dilution)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Experimental Workflow:

Caption: Workflow for the urokinase inhibition HTS assay.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO (negative control, 100% activity) and a known inhibitor like amiloride hydrochloride at a concentration of ~5x its IC50 (positive control, 0% activity).

  • Enzyme Addition:

    • Prepare a 2X working solution of human urokinase in Assay Buffer.

    • Dispense 10 µL of the 2X urokinase solution to all wells of the assay plate.

  • Pre-incubation:

    • Centrifuge the plate briefly to ensure mixing.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition:

    • Prepare a 2X working solution of the fluorogenic urokinase substrate in Assay Buffer.

    • Dispense 10 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.

  • Kinetic Read:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 450-460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Determine the percent inhibition for each test compound.

    • For active compounds, determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation:

ParameterDescriptionTypical Value
IC50 (Amiloride hydrochloride) The concentration of the reference inhibitor that reduces enzyme activity by 50%.16.6 µM[3]
Z'-factor A measure of assay quality and robustness.> 0.56[3]
Signal-to-Background (S/B) The ratio of the signal from the uninhibited reaction to the background signal.> 5
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.≤ 1%

High-Throughput Screening for Positive Allosteric Modulators of ASIC3

Introduction: Acid-sensing ion channels (ASICs) are neuronal ion channels that are activated by extracellular protons and play a significant role in pain perception, particularly in inflammatory and ischemic conditions.[4] ASIC3 is a key player in this process. Positive allosteric modulators (PAMs) of ASIC3, such as this compound, can enhance the channel's response to protons and are valuable tools for studying its function and for identifying novel analgesic compounds.

Signaling Pathway: ASIC3 is a ligand-gated ion channel. Upon activation by extracellular protons (acidosis), it allows the influx of cations (primarily Na+), leading to membrane depolarization and the generation of action potentials in sensory neurons. This signal is then transmitted to the central nervous system, resulting in the sensation of pain. Various inflammatory mediators can sensitize ASIC3, lowering its activation threshold.[4][5]

ASIC3_Signaling Protons H+ (Acidosis) ASIC3 ASIC3 Channel Protons->ASIC3 activates Mediators Inflammatory Mediators (e.g., Serotonin, Bradykinin) Mediators->ASIC3 sensitizes PAM 4-Chlorophenylguanidine hydrochloride PAM->ASIC3 potentiates Na_Influx Na+ Influx ASIC3->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: ASIC3 signaling pathway in pain perception.

Experimental Protocol: Fluorescence-Based ASIC3 Modulation Assay

This protocol describes a cell-based, fluorescence assay in a 384-well format to identify positive allosteric modulators of ASIC3. The assay utilizes a fluorescent dye that is sensitive to changes in intracellular Na+ or Ca2+ concentration upon channel activation.

Materials and Reagents:

  • HEK293 cells stably expressing human ASIC3

  • Cell culture medium and supplements

  • Fluorescent ion indicator dye (e.g., a sodium-sensitive or calcium-sensitive dye)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4)

  • Acidic Activation Buffer (HBSS, pH adjusted to a sub-maximal activating pH, e.g., pH 6.8)

  • This compound (positive control)

  • A known ASIC3 inhibitor (for counter-screening, e.g., Amiloride)

  • DMSO (for compound dilution)

  • 384-well, black, clear-bottom cell culture plates

  • Fluorescence plate reader with liquid handling capabilities

Experimental Workflow:

Caption: Workflow for the ASIC3 modulation HTS assay.

Procedure:

  • Cell Seeding:

    • Seed HEK293-hASIC3 cells into 384-well black, clear-bottom plates at an optimized density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the fluorescent ion indicator dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for the recommended loading time (typically 30-60 minutes).

    • Wash the cells with Assay Buffer (pH 7.4) to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in Assay Buffer.

    • Add the compound solutions to the respective wells of the cell plate.

    • For controls, add Assay Buffer with DMSO (vehicle control) and a saturating concentration of this compound (positive control).

  • Activation and Read:

    • Place the plate in a fluorescence plate reader with a liquid handler.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The liquid handler should then add the Acidic Activation Buffer to all wells to stimulate the ASIC3 channels.

    • Immediately begin recording the fluorescence intensity for 1-2 minutes to capture the ion influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the area under the curve (AUC) for each well after the addition of the activation buffer.

    • Normalize the data to the vehicle control (0% potentiation) and the positive control (100% potentiation).

    • Determine the percent potentiation for each test compound.

    • For active compounds, determine the EC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation:

ParameterDescriptionTypical Value/Range
EC50 (this compound) The concentration of the compound that produces 50% of its maximal potentiation effect.Data not available in HTS format; known to be a potent PAM.
Z'-factor A measure of assay quality and robustness.≥ 0.5
Signal-to-Background (S/B) The ratio of the signal from the potentiated response to the basal response.> 3
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect cell viability or assay performance.≤ 0.5%

References

Application Notes and Protocols for 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a versatile research tool with primary activities as a potent inhibitor of the urokinase-type plasminogen activator (uPA) and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[1] Its ability to selectively target these two distinct protein classes makes it a valuable pharmacological agent for investigating their roles in various physiological and pathological processes, including cancer metastasis, pain perception, and inflammation.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, key applications, quantitative data, and detailed experimental protocols.

Key Applications

  • Cancer Research: As a urokinase inhibitor, this compound can be utilized to study the role of the uPA system in tumor invasion, metastasis, and angiogenesis. The uPA system is a key proteolytic cascade involved in the degradation of the extracellular matrix, a crucial step in cancer cell migration.[2]

  • Neuroscience and Pain Research: Through its action on ASIC3, this compound serves as a tool to investigate the contribution of this ion channel to sensory neuron activation, nociception, and inflammatory pain. ASIC3 is a proton-gated cation channel predominantly expressed in peripheral sensory neurons and is implicated in sensing acidic and other inflammatory signals.

  • Drug Discovery: The compound can be used as a reference inhibitor in high-throughput screening assays for the discovery of novel, more potent, and selective uPA inhibitors. Similarly, it can be employed in studies aimed at developing new modulators of ASIC3 for the treatment of pain and other sensory disorders.

Quantitative Data

The following table summarizes the available quantitative pharmacological data for this compound.

TargetParameterValueSpeciesAssay ConditionsReference
Urokinase (uPA)IC506-7 µMHumanPlasminogen-linked assay[3]

Signaling Pathways

Urokinase (uPA) Signaling Pathway in Cancer

The uPA system plays a critical role in cancer progression. Urokinase, upon binding to its receptor (uPAR) on the cell surface, converts plasminogen to plasmin. Plasmin, a broad-spectrum serine protease, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating tumor cell invasion and metastasis. This compound inhibits uPA, thereby blocking this cascade.

uPA_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Tumor Cell Plasminogen Plasminogen Plasmin Plasmin ECM ECM Components Plasmin->ECM degrades MMPs_active Active MMPs Plasmin->MMPs_active activates Invasion Invasion & Metastasis MMPs_pro Pro-MMPs MMPs_pro->MMPs_active MMPs_active->ECM degrades MMPs_active->Invasion uPA uPA uPA->Plasmin activates uPAR uPAR uPA->uPAR binds inhibitor 4-Chlorophenylguanidine hydrochloride inhibitor->uPA inhibits

Caption: Urokinase signaling pathway in cancer and its inhibition.

ASIC3 Signaling Pathway in Sensory Neurons

ASIC3 is a key sensor of extracellular acidosis and other inflammatory mediators in peripheral sensory neurons. Its activation by protons (H+) leads to sodium influx, depolarization of the neuronal membrane, and the generation of action potentials, which are transmitted as pain signals. This compound acts as a positive allosteric modulator, enhancing the sensitivity of ASIC3 to protons and potentially acting as a direct agonist.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space H_ion H+ ASIC3 ASIC3 Channel H_ion->ASIC3 activates PAM 4-Chlorophenylguanidine hydrochloride PAM->ASIC3 modulates Na_ion Na+ ASIC3->Na_ion influx Depolarization Depolarization Na_ion->Depolarization ActionPotential Action Potential Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: ASIC3 signaling in sensory neurons and its modulation.

Experimental Protocols

Protocol 1: In Vitro Urokinase Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound against human urokinase using a fluorogenic substrate.

Materials:

  • Human Urokinase (uPA), active enzyme

  • Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the compound in DMSO to a concentration of 10 mM.

  • Prepare serial dilutions: Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations for testing (e.g., from 100 µM to 0.1 µM). Include a vehicle control (Assay Buffer with the same final concentration of DMSO).

  • Prepare enzyme solution: Dilute human urokinase in Assay Buffer to a final concentration that yields a linear reaction rate within the desired assay time (e.g., 1-5 nM).

  • Prepare substrate solution: Dilute the fluorogenic substrate in Assay Buffer to a final concentration that is at or below the Km value for urokinase (e.g., 10-50 µM).

  • Assay setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of Assay Buffer

    • 25 µL of the this compound dilution or vehicle control.

    • 25 µL of the urokinase solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 100 µL of the substrate solution to each well to start the reaction.

  • Kinetic measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor and the control.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Urokinase_Inhibition_Workflow A Prepare Reagents: - 4-CPG dilutions - uPA solution - Substrate solution B Add to 96-well plate: - Assay Buffer - 4-CPG/Vehicle - uPA solution A->B C Pre-incubate (15 min, RT) B->C D Add Substrate (Initiate reaction) C->D E Kinetic Fluorescence Reading (30-60 min) D->E F Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 E->F

Caption: Workflow for the in vitro urokinase inhibition assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Modulation

This protocol outlines a method to investigate the modulatory effects of this compound on ASIC3 channels expressed in a heterologous system (e.g., CHO or HEK293 cells) using the whole-cell patch-clamp technique.

Materials:

  • Cell line stably or transiently expressing human or rodent ASIC3.

  • This compound.

  • External solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM MES; pH adjusted to various values, e.g., 7.4, 6.8, 6.0).

  • Internal solution (e.g., 120 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP; pH adjusted to 7.2 with KOH).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

  • Cell culture reagents.

Procedure:

  • Cell preparation: Plate the ASIC3-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Prepare solutions: Prepare the external and internal solutions and filter-sterilize. Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO) and dilute it to the desired final concentrations in the external solution.

  • Establish whole-cell configuration:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution (pH 7.4).

    • Pull a glass pipette with a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a cell with the pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline currents: Clamp the cell at a holding potential of -60 mV. Apply a brief pulse of acidic external solution (e.g., pH 6.8 for 2-5 seconds) to evoke a baseline ASIC3 current. Allow for full recovery between applications (e.g., 1-2 minutes at pH 7.4).

  • Apply this compound:

    • To test for positive allosteric modulation: Co-apply a sub-maximal concentration of acidic external solution (e.g., pH 7.0) with various concentrations of this compound and measure the potentiation of the current.

    • To test for agonistic activity: Apply this compound in the external solution at a neutral pH (7.4) and observe if it directly evokes a current.

  • Data acquisition and analysis:

    • Record the currents using appropriate data acquisition software.

    • Measure the peak amplitude and/or the area under the curve of the evoked currents.

    • For modulation, calculate the percentage potentiation of the current in the presence of the compound compared to the control.

    • Construct a dose-response curve to determine the EC50 for potentiation or direct activation.

Patch_Clamp_Workflow A Prepare ASIC3-expressing cells on coverslips B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline ASIC3 Currents (Acidic pH pulse) B->C D Apply 4-CPG (Co-application with acid or at neutral pH) C->D E Record Modulated/ Evoked Currents D->E F Data Analysis: - Measure current amplitude/area - Calculate % potentiation - Determine EC50 E->F

Caption: Workflow for whole-cell patch-clamp analysis of ASIC3 modulation.

Disclaimer

This compound is for research use only and is not intended for human or therapeutic use. Researchers should consult the relevant safety data sheets and handle the compound with appropriate laboratory precautions. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.

References

Troubleshooting & Optimization

4-Chlorophenylguanidine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenylguanidine hydrochloride. Our aim is to help you prevent and resolve issues related to its solubility, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound with a molecular weight of 206.07 g/mol .[1] It is recognized for its role as a potent inhibitor of urokinase, a serine protease involved in processes like fibrinolysis and cell migration.[1] Additionally, it functions as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3), which is implicated in pain perception.[1] These properties make it a valuable tool in research areas such as cancer biology, neurobiology, and drug development.

Q2: What is the general solubility of this compound?

A2: this compound is readily soluble in water, with a reported solubility of up to 100 mM.[1] It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.

Q3: How should I store this compound?

A3: The solid compound should be stored at room temperature.[1] For stock solutions, it is generally recommended to store them at -20°C or -80°C to ensure long-term stability. Always refer to the manufacturer's specific instructions for the lot you are using.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common precipitation issues encountered when preparing solutions of this compound.

Problem: The compound is not dissolving in my chosen solvent.

Possible Cause Solution
Solubility Limit Exceeded Do not attempt to prepare a solution at a concentration higher than the known solubility limit in the chosen solvent. For aqueous solutions, the maximum concentration is approximately 100 mM.[1] For organic solvents like DMSO, start with a lower concentration and gradually increase if needed.
Incorrect Solvent While soluble in water, for certain applications requiring an organic solvent, ensure you are using a high-purity, anhydrous solvent. DMSO is a common choice for preparing concentrated stock solutions of sparingly soluble compounds.
Low Temperature The dissolution of some hydrochloride salts can be an endothermic process, meaning the solution gets colder as the solute dissolves, which can hinder further dissolution. Gentle warming (e.g., in a 37°C water bath) can aid in dissolving the compound.
Insufficient Agitation Ensure thorough mixing by vortexing or sonicating the solution. Sonication can be particularly effective in breaking up small particles and enhancing dissolution.

Problem: The compound precipitates out of solution after initial dissolution.

Possible Cause Solution
Solvent Shift Precipitation This is a common issue when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. To mitigate this: 1. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution. 2. Add slowly while mixing: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. 3. Use a co-solvent: In some cases, including a small percentage of a co-solvent like ethanol (B145695) in the final aqueous solution can help maintain solubility.
pH of the Aqueous Buffer The solubility of guanidine (B92328) derivatives can be pH-dependent. As a hydrochloride salt of a weak base, 4-Chlorophenylguanidine is more soluble at acidic to neutral pH. If your buffer is basic, it may cause the free base to precipitate. Check the pH of your final solution and adjust if necessary.
Temperature Fluctuation A decrease in temperature can reduce the solubility of the compound. If you warmed the solution to dissolve the compound, ensure it remains at a stable temperature, especially if working near the saturation point.
Stock Solution Storage If precipitation occurs after storing a stock solution (especially at low temperatures), allow the vial to come to room temperature and then gently warm and vortex to redissolve the precipitate before use.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound.

SolventMaximum Concentration
Water100 mM[1]
DMSOSlightly Soluble
MethanolSlightly Soluble

Note: "Slightly soluble" indicates that the compound does not dissolve to a high concentration. It is recommended to prepare stock solutions in DMSO at a concentration that can be further diluted into your experimental medium without precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in water.

Materials:

  • This compound (MW: 206.07 g/mol )

  • Sterile, deionized, or distilled water

  • Sterile conical tube or vial

  • Vortex mixer

  • (Optional) Water bath or sonicator

Procedure:

  • Weigh the desired amount of this compound powder. For example, for 1 mL of a 100 mM solution, weigh 20.61 mg.

  • Add the appropriate volume of sterile water to the tube containing the powder.

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If dissolution is slow, gently warm the solution in a 37°C water bath for a few minutes or sonicate the solution in short bursts.

  • Once fully dissolved, filter-sterilize the solution if it will be used in cell culture applications.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture

Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock, minimizing precipitation.

Materials:

  • Concentrated stock solution of this compound in DMSO (e.g., 100 mM)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the DMSO stock solution at room temperature.

  • Perform a serial dilution if the final desired concentration is very low. For example, to achieve a final concentration of 100 µM from a 100 mM stock, first prepare an intermediate dilution (e.g., 1:10 in DMSO to get 10 mM).

  • Add the required volume of the stock solution (or intermediate dilution) dropwise into the pre-warmed cell culture medium while gently vortexing or swirling the medium. This ensures rapid dispersal and reduces the risk of localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the known mechanisms of action of this compound and a general experimental workflow.

Urokinase_Inhibition_Pathway cluster_0 Mechanism of Urokinase Inhibition Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Plasminogen->Plasmin Activation Degradation Extracellular Matrix Degradation Plasmin->Degradation Urokinase Urokinase (uPA) Urokinase->Plasminogen CPG 4-Chlorophenylguanidine hydrochloride CPG->Urokinase Inhibition ASIC3_Modulation_Pathway cluster_1 Positive Allosteric Modulation of ASIC3 Protons H+ (Low pH) ASIC3 ASIC3 Channel Protons->ASIC3 Activation CPG 4-Chlorophenylguanidine hydrochloride CPG->ASIC3 Positive Allosteric Modulation (Increases pH sensitivity) Neuron Sensory Neuron Influx Na+ Influx ASIC3->Influx Depolarization Membrane Depolarization Influx->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal Experimental_Workflow cluster_2 General Experimental Workflow Start Start Weigh Weigh Compound Start->Weigh PrepareStock Prepare Concentrated Stock Solution (e.g., in Water or DMSO) Weigh->PrepareStock Troubleshoot1 Troubleshoot? (Heating/Sonication) PrepareStock->Troubleshoot1 Troubleshoot1->PrepareStock Yes StoreStock Store Stock Aliquots (-20°C or -80°C) Troubleshoot1->StoreStock No PrepareWorking Prepare Working Solution (Dilute in Buffer/Medium) StoreStock->PrepareWorking Troubleshoot2 Troubleshoot? (Slow addition/Vortexing) PrepareWorking->Troubleshoot2 Troubleshoot2->PrepareWorking Yes Experiment Perform Experiment (e.g., Cell Culture Assay) Troubleshoot2->Experiment No Analyze Analyze Results Experiment->Analyze

References

Improving stability of 4-Chlorophenylguanidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Chlorophenylguanidine hydrochloride in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in water up to 100 mM.[1][2][3] For most applications, sterile, purified water (e.g., Milli-Q® or equivalent) is the recommended solvent for preparing aqueous stock solutions.

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

A2:

  • Solid Form: Store the solid compound at room temperature in a tightly sealed container, protected from light and moisture.[1][3]

  • Stock Solutions: For short-term storage (up to a few days), aqueous stock solutions can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of guanidine-containing compounds can be significantly influenced by pH. While specific studies on this compound are limited, a structurally related compound, chlorhexidine, shows pH-dependent degradation. In acidic conditions, direct hydrolysis to p-chloroaniline can be a major degradation pathway.[8] In alkaline conditions, degradation may proceed through different intermediates.[8] It is crucial to control the pH of your experimental buffer to ensure reproducibility.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Problem Possible Cause Recommended Solution
Precipitate forms in the stock solution upon storage at 2-8°C. The concentration of the stock solution may be too high for refrigerated storage, leading to crystallization.Prepare a fresh stock solution at a lower concentration. Alternatively, gently warm the solution to room temperature to redissolve the precipitate before use. Ensure the solution is completely clear before making dilutions.
Loss of compound activity or inconsistent experimental results over time. The compound may be degrading in the working solution due to factors like pH, temperature, or light exposure.Prepare fresh working solutions from a frozen stock solution for each experiment. Minimize the time the compound is kept in solution at room temperature. Ensure the pH of your experimental buffer is consistent between experiments. Protect solutions from light.
Unexpected peaks appear in HPLC analysis of the experimental sample. These may be degradation products of this compound.Review the pH and temperature conditions of your experiment. Consider if the compound is reacting with other components in your solution. A common degradation product of similar compounds is p-chloroaniline, which can be monitored by HPLC.[8]
Difficulty dissolving the compound in water at high concentrations. The solubility limit may have been exceeded.Gently warm the solution and vortex to aid dissolution. If solubility is still an issue, consider preparing a slightly more dilute stock solution. The reported solubility is up to 100 mM in water.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

Materials:

  • This compound (MW: 206.07 g/mol )[1][2]

  • Sterile, purified water (e.g., Milli-Q®)

  • Sterile conical tube or vial

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out 20.61 mg of this compound.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube or a larger sterile tube if preparing a larger volume.

  • Add 1 mL of sterile, purified water to the tube.

  • Vortex the solution until the solid is completely dissolved. Gentle warming to room temperature may be necessary.

  • For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC (General Method)

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Purified water

Proposed HPLC Conditions:

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Scan for optimal wavelength; a starting point could be 220 nm or 254 nm.

  • Injection Volume: 10 µL

Procedure for Stability Study:

  • Prepare a solution of this compound in the desired buffer at a known concentration.

  • Divide the solution into several aliquots.

  • Store the aliquots under different conditions (e.g., 4°C, 25°C, 40°C, and protected from light vs. exposed to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot onto the HPLC system.

  • Monitor the peak area of the parent compound and the appearance of any new peaks, which may represent degradation products.

  • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Data Summary

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 206.07 g/mol [1][2]
Formula C₇H₈ClN₃·HCl[1]
Solubility in Water Up to 100 mM[1][2][3]
Storage (Solid) Room Temperature[1][3]

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G start Inconsistent Experimental Results or Suspected Degradation check_solution_prep Review Solution Preparation and Storage start->check_solution_prep check_experimental_conditions Evaluate Experimental Conditions start->check_experimental_conditions prepare_fresh Prepare Fresh Stock and Working Solutions check_solution_prep->prepare_fresh control_ph Maintain Consistent pH check_experimental_conditions->control_ph control_temp Control Temperature check_experimental_conditions->control_temp protect_light Protect from Light check_experimental_conditions->protect_light aliquot_store Aliquot and Store at -20°C or -80°C prepare_fresh->aliquot_store hplc_analysis Perform Stability-Indicating HPLC Analysis aliquot_store->hplc_analysis control_ph->hplc_analysis control_temp->hplc_analysis protect_light->hplc_analysis stable Results are Consistent hplc_analysis->stable

Caption: Troubleshooting workflow for stability issues.

Signaling Pathway of Urokinase Plasminogen Activator (uPA) System

G cluster_cell Cell Surface uPAR uPAR Integrins Integrins uPAR->Integrins Associates with Signaling Intracellular Signaling (Proliferation, Migration, Survival) Integrins->Signaling pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Catalyzes Plasmin Plasmin Plasminogen->Plasmin Activation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Chlorophenylguanidine 4-Chlorophenylguanidine hydrochloride Chlorophenylguanidine->uPA Inhibits

Caption: Inhibition of the uPA system by 4-Chlorophenylguanidine HCl.

Signaling Pathway of Acid-Sensing Ion Channel 3 (ASIC3)

G cluster_neuron Sensory Neuron ASIC3 ASIC3 Channel Ca_influx Ca²⁺ Influx ASIC3->Ca_influx Depolarization Membrane Depolarization ASIC3->Depolarization Pain_Signal Pain Signal Transduction Ca_influx->Pain_Signal Depolarization->Pain_Signal Acidosis Acidosis (Low pH) Acidosis->ASIC3 Activates Chlorophenylguanidine 4-Chlorophenylguanidine hydrochloride Chlorophenylguanidine->ASIC3 Positive Allosteric Modulator

Caption: Modulation of ASIC3 signaling by 4-Chlorophenylguanidine HCl.

References

Technical Support Center: 4-Chlorophenylguanidine Hydrochloride Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing enzyme assays using 4-Chlorophenylguanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (4-CPG HCl) is a chemical compound that acts as a potent inhibitor of urokinase.[1] It also functions as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3), increasing its sensitivity to pH.[1]

Q2: What are the physical and chemical properties of this compound?

Key properties are summarized in the table below.

PropertyValue
Molecular Weight206.07 g/mol [1]
FormulaC₇H₈ClN₃.HCl[1]
Purity≥98% (HPLC)[1]
SolubilitySoluble to 100 mM in water[1]
StorageStore at room temperature[1]
AppearanceWhite to Pale Green Solid[2]
Melting Point237-238 °C[2]

Q3: How should I prepare stock solutions of this compound?

Due to its high solubility in water, stock solutions can be prepared by dissolving the compound in water up to a concentration of 100 mM.[1] For example, to prepare a 10 mM stock solution, dissolve 2.06 mg of 4-CPG HCl (assuming a molecular weight of 206.07) in 1 mL of water. Always refer to the batch-specific molecular weight on the certificate of analysis for precise calculations.[1]

Q4: What is the mechanism of action of this compound in enzyme assays?

This compound is primarily known as a competitive inhibitor of urokinase.[1] This means it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. Understanding the type of inhibition is crucial for designing experiments and interpreting results.[3][4]

Troubleshooting Guides

General Assay Problems

This section addresses common issues that can arise during enzyme assays.

ProblemPossible CauseRecommendation
No or Low Enzyme Activity Inactive enzymeEnsure the enzyme has been stored correctly and has not expired. Run a positive control with a known activator or substrate to confirm enzyme activity.[5]
Incorrect assay conditionsVerify that the pH, temperature, and buffer composition are optimal for the enzyme.[6] Even small deviations can significantly impact enzyme activity.[5]
Inactive 4-CPG HClEnsure the compound has been stored properly. Prepare fresh stock solutions.
High Background Signal Contaminated reagentsUse fresh, high-quality reagents. Check for contamination in buffers, substrates, and enzyme preparations.
Autohydrolysis of substrateSome substrates may spontaneously break down. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Interfering substancesComponents in your sample or buffer, such as EDTA (>0.5 mM), SDS (>0.2%), or high concentrations of certain detergents, can interfere with the assay.[7]
Inconsistent Readings/Poor Reproducibility Pipetting errorsUse calibrated pipettes and be consistent with your technique. Prepare a master mix for reagents to minimize variability between wells.[7]
Temperature fluctuationsEnsure consistent incubation temperatures. A 10°C change can alter enzyme kinetics twofold.[5]
Improperly mixed solutionsThaw all components completely and mix gently but thoroughly before use.[7]
Non-linear Reaction Progress Curves Substrate depletionThe reaction rate may decrease as the substrate is consumed. Ensure you are measuring the initial velocity of the reaction.[8]
Enzyme instabilityThe enzyme may lose activity over the course of the assay. Check the stability of the enzyme under your assay conditions.
Product inhibitionThe product of the enzymatic reaction may inhibit the enzyme.
Specific Issues with this compound
ProblemPossible CauseRecommendation
Unexpected Results or Off-Target Effects Dual activity of 4-CPG HClRemember that 4-CPG HCl is also a positive allosteric modulator of ASIC3.[1] If your experimental system expresses ASIC3 or related channels, you may observe effects unrelated to urokinase inhibition.
Non-specific bindingAt high concentrations, some compounds can cause non-specific inhibition. Determine the IC50 and use the lowest effective concentration.
Precipitation in Assay Wells Poor solubility in assay bufferAlthough soluble in water, the final concentration in the assay buffer, which may contain salts or organic solvents, could exceed its solubility limit. Check for precipitation and consider adjusting the buffer composition.

Experimental Protocols

General Protocol for Urokinase Inhibition Assay

This is a template protocol that should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare a stock solution of 4-CPG HCl (e.g., 10 mM in water).

    • Prepare a stock solution of the urokinase substrate (e.g., a chromogenic or fluorogenic substrate) in an appropriate buffer.

    • Prepare the assay buffer (e.g., Tris-HCl with appropriate pH and ionic strength).

    • Prepare a stock solution of human urokinase in assay buffer.

  • Assay Procedure:

    • Add assay buffer to the wells of a microplate.

    • Add varying concentrations of 4-CPG HCl to the wells. Include a vehicle control (water or buffer).

    • Add the urokinase enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, 4-CPG HCl) prep_plate Prepare Microplate prep_reagents->prep_plate Load Plate add_inhibitor Add 4-CPG HCl (or vehicle) to wells prep_plate->add_inhibitor add_enzyme Add Enzyme and Incubate add_inhibitor->add_enzyme add_substrate Add Substrate to Initiate Reaction add_enzyme->add_substrate read_plate Measure Signal (Absorbance/Fluorescence) add_substrate->read_plate calc_rates Calculate Initial Reaction Rates read_plate->calc_rates plot_data Plot Dose-Response Curve calc_rates->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Mechanism of Competitive Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (4-CPG HCl) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Competitive inhibition mechanism of 4-CPG HCl.

Troubleshooting Decision Tree

G start Problem with Assay Results? check_controls Are Controls (Positive/Negative) Working? start->check_controls controls_ok Controls OK check_controls->controls_ok Yes controls_bad Controls Not Working check_controls->controls_bad No check_reproducibility Are Results Reproducible? controls_ok->check_reproducibility troubleshoot_reagents Troubleshoot Reagents: - Enzyme Activity - Substrate Integrity - Buffer Composition controls_bad->troubleshoot_reagents reproducible Reproducible check_reproducibility->reproducible Yes not_reproducible Not Reproducible check_reproducibility->not_reproducible No check_linearity Is Progress Curve Linear? reproducible->check_linearity troubleshoot_technique Troubleshoot Technique: - Pipetting - Temperature Control - Mixing not_reproducible->troubleshoot_technique linear Linear check_linearity->linear Yes not_linear Not Linear check_linearity->not_linear No unexpected_results Unexpected Results with 4-CPG HCl? linear->unexpected_results troubleshoot_kinetics Troubleshoot Kinetics: - Substrate Depletion - Enzyme Instability - Product Inhibition not_linear->troubleshoot_kinetics consider_off_target Consider Off-Target Effects (e.g., ASIC3) unexpected_results->consider_off_target

Caption: Decision tree for troubleshooting enzyme assays.

References

Optimizing concentration of 4-Chlorophenylguanidine hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chlorophenylguanidine hydrochloride (4-CPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of 4-CPG in experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (4-CPG) is a small molecule that functions as a potent inhibitor of urokinase-type plasminogen activator (uPA) and as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[1][2] Its dual activity makes it a valuable tool for studying physiological and pathological processes involving these two targets, such as cancer metastasis and pain signaling.

Q2: What is the solubility and recommended storage for this compound?

A2: this compound is soluble in water up to 100 mM.[1] For long-term storage, it is recommended to store the solid compound at room temperature. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the desired amount of this compound in sterile, purified water. For example, to make a 10 mM stock solution, dissolve 2.06 mg of the compound (assuming a molecular weight of 206.07 g/mol ) in 1 mL of water. Ensure the compound is fully dissolved before use.

Experimental Data

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₈ClN₃·HCl[1]
Molecular Weight206.07 g/mol [1]
Purity≥98%[1]
CAS Number14279-91-5[1]
In Vitro Activity
TargetActivityConcentration/ValueReference
Urokinase (uPA)Inhibition2 mM (in cell-based assay)[3]
ASIC3Positive Allosteric ModulationVaries by experiment[1]

Note: Specific IC50 and EC50 values can vary depending on the experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Experimental Protocols

Protocol 1: Urokinase Inhibition Assay (Chromogenic)

This protocol is adapted from a general chromogenic assay for urokinase activity and can be used to assess the inhibitory effect of 4-CPG.

Materials:

  • Human Urokinase (uPA)

  • Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • This compound

  • Assay Buffer (e.g., 0.05 M Tris-HCl, pH 8.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute human uPA in assay buffer to the desired concentration.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

    • Prepare a series of dilutions of 4-CPG in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each 4-CPG dilution to the appropriate wells.

    • Include a positive control (uPA without inhibitor) and a negative control (assay buffer without uPA).

    • Add 160 µL of uPA solution to each well (except the negative control).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the chromogenic substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of 4-CPG.

    • Determine the percentage of inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the log of the 4-CPG concentration to determine the IC50 value.

Protocol 2: ASIC3 Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol provides a general framework for assessing the modulatory effects of 4-CPG on ASIC3 channels expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cells stably or transiently expressing human or rodent ASIC3

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4)

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2)

  • Acidic external solution (pH adjusted to a value that activates ASIC3, e.g., pH 6.8)

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Plate the ASIC3-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

  • Current Recording:

    • Clamp the cell at a holding potential of -60 mV or -80 mV.

    • Apply the acidic external solution for a short duration to elicit an ASIC3-mediated current. Record the peak and sustained components of the current.

    • Wash the cell with the standard external solution until the current returns to baseline.

  • Application of 4-CPG:

    • Pre-incubate the cell with the desired concentration of 4-CPG in the standard external solution for 1-2 minutes.

    • Co-apply the acidic external solution containing the same concentration of 4-CPG and record the ASIC3 current.

  • Data Analysis:

    • Measure the peak and sustained current amplitudes in the absence and presence of 4-CPG.

    • Calculate the percentage of potentiation or modulation of the current by 4-CPG.

    • Perform a dose-response analysis by testing a range of 4-CPG concentrations to determine the EC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low urokinase activity in the control group - Inactive enzyme- Incorrect buffer pH- Degraded substrate- Use a fresh aliquot of urokinase- Verify the pH of the assay buffer- Prepare fresh substrate solution
High background signal in the absence of enzyme - Substrate auto-hydrolysis- Contaminated reagents- Run a substrate-only control to assess auto-hydrolysis- Use fresh, high-purity reagents
Inconsistent results between replicates - Pipetting errors- Incomplete mixing- Temperature fluctuations- Ensure accurate and consistent pipetting- Mix reagents thoroughly in the wells- Maintain a constant temperature during the assay
Precipitation of 4-CPG in solution - Concentration exceeds solubility limit- Interaction with buffer components- Do not exceed the recommended solubility limit- Test the solubility of 4-CPG in your specific assay buffer
No effect of 4-CPG on ASIC3 currents - Low expression of ASIC3 channels- Incorrect pH of the activating solution- Inadequate incubation time- Verify channel expression using a positive control modulator- Confirm the pH of the acidic solution- Increase the pre-incubation time with 4-CPG
Run-down of ASIC3 currents during recording - Gradual loss of channel activity- Allow for sufficient recovery time between acid applications- Monitor the stability of the current with repeated applications of the acidic solution alone

Visualizations

Urokinase_Signaling_Pathway uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Degradation Plasmin->ECM MMPs Pro-MMPs Plasmin->MMPs Activates Cell_Migration Cell Migration & Invasion ECM->Cell_Migration Leads to Active_MMPs Active MMPs MMPs->Active_MMPs Active_MMPs->ECM CPG 4-Chlorophenylguanidine hydrochloride CPG->uPA Inhibits

Caption: Urokinase signaling pathway in cancer.

ASIC3_Signaling_Pathway Protons Extracellular Protons (H+) ASIC3 ASIC3 Channel Protons->ASIC3 Activates Na_Influx Na+ Influx ASIC3->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal CPG 4-Chlorophenylguanidine hydrochloride CPG->ASIC3 Positively Modulates

Caption: ASIC3 signaling pathway in pain perception.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (uPA, Substrate, 4-CPG) Prep_Plate Prepare 96-well Plate Prep_Reagents->Prep_Plate Add_CPG Add 4-CPG Dilutions Prep_Plate->Add_CPG Add_uPA Add uPA Solution Add_CPG->Add_uPA Pre_Incubate Pre-incubate at 37°C Add_uPA->Pre_Incubate Add_Substrate Add Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Calc_Rate Calculate Reaction Rate Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for urokinase inhibition assay.

Troubleshooting_Logic node_rect node_rect Start Experiment Fails Check_Controls Are Controls Working? Start->Check_Controls Check_Reagents Are Reagents Valid? Check_Controls->Check_Reagents Yes Solution_Reagents Prepare Fresh Reagents Check_Controls->Solution_Reagents No Check_Protocol Is Protocol Followed? Check_Reagents->Check_Protocol Yes Check_Reagents->Solution_Reagents No Check_Equipment Is Equipment Calibrated? Check_Protocol->Check_Equipment Yes Solution_Protocol Review and Repeat Protocol Steps Check_Protocol->Solution_Protocol No Solution_Equipment Calibrate/Service Equipment Check_Equipment->Solution_Equipment No Contact_Support Contact Technical Support Check_Equipment->Contact_Support Yes

Caption: Logical troubleshooting workflow.

References

How to prevent degradation of 4-Chlorophenylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Chlorophenylguanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound at room temperature or refrigerated at +5°C.[1] It should be kept in a tightly sealed container to protect it from moisture and in a well-ventilated area away from sources of heat.[2]

Q2: What are the known incompatibilities for this compound?

A2: this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent degradation.

Q3: What is the primary degradation product of this compound?

A3: Based on the degradation pathways of structurally related compounds like chlorhexidine (B1668724), the primary degradation product of this compound under hydrolytic conditions is expected to be 4-chloroaniline (B138754) (p-chloroaniline, PCA).[3]

Q4: How can I monitor the degradation of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor for degradation. This method can separate the intact this compound from its potential degradation products, allowing for their quantification.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or unexpected experimental results. Degradation of the compound due to improper storage or handling.1. Verify storage conditions (temperature, humidity, light exposure). 2. Perform a purity check using a validated stability-indicating HPLC method. 3. If degradation is confirmed, procure a new batch of the compound and ensure proper storage.
Appearance of unknown peaks in the chromatogram during analysis. Formation of degradation products.1. The primary suspected degradation product is 4-chloroaniline. Analyze a 4-chloroaniline standard to confirm if the unknown peak corresponds to it. 2. If the peak does not match 4-chloroaniline, further characterization using techniques like LC-MS may be necessary to identify the impurity.
Inconsistent results between different batches of the compound. Variation in initial purity or degradation during storage of one batch.1. Always check the Certificate of Analysis (CoA) for the purity of each batch. 2. Perform a side-by-side comparison of the batches using the stability-indicating HPLC method.
Precipitation of the compound from a solution. Poor solubility or degradation leading to less soluble products.1. Ensure the solvent and concentration are appropriate for this compound. It is soluble in water up to 100 mM. 2. If solubility is not the issue, analyze the precipitate and supernatant for the presence of degradation products.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating this compound from its degradation products. The following is a recommended starting method based on the analysis of similar compounds, which should be validated for your specific application.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile). A common starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 239 nm
Column Temperature 25°C
Injection Volume 10 µL
Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C in a dry oven for 48 hours. Also, heat the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using the validated stability-indicating HPLC method.

4. Data Analysis: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample. Identify and quantify the major degradation products.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions. The quantitative data should be generated through the forced degradation studies outlined above.

Stress Condition Reagent/Condition Expected Stability Primary Degradation Product
Acidic Hydrolysis 0.1 M HCl, 60°CSusceptible to degradation4-chloroaniline
Basic Hydrolysis 0.1 M NaOH, 60°CSusceptible to degradation4-chloroaniline
Oxidation 3% H₂O₂, RTLikely stable, but testing is necessaryTo be determined
Thermal (Solid) 70°CGenerally stableTo be determined
Thermal (Solution) 70°CMay show some degradation4-chloroaniline
Photolytic ICH Q1B conditionsTo be determinedTo be determined

Visualizations

Proposed Degradation Pathway

Proposed Hydrolytic Degradation Pathway 4-Chlorophenylguanidine 4-Chlorophenylguanidine 4-Chloroaniline 4-Chloroaniline 4-Chlorophenylguanidine->4-Chloroaniline Hydrolysis (Acid or Base)

Caption: Proposed hydrolytic degradation of 4-Chlorophenylguanidine to 4-chloroaniline.

Experimental Workflow for Stability Testing

Workflow for Stability Assessment cluster_stress Forced Degradation Acid Acid Expose to Stress Conditions Expose to Stress Conditions Base Base Oxidation Oxidation Heat Heat Light Light Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Expose to Stress Conditions HPLC Analysis HPLC Analysis Expose to Stress Conditions->HPLC Analysis Quantify Degradation Quantify Degradation HPLC Analysis->Quantify Degradation Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants

Caption: Experimental workflow for conducting forced degradation studies.

Troubleshooting Logic

Troubleshooting Degradation Issues node_rect node_rect Unexpected Results Unexpected Results Check Storage Improper Storage? Unexpected Results->Check Storage HPLC Purity Check Perform HPLC Purity Check Check Storage->HPLC Purity Check Yes Other Issue Investigate Other Experimental Parameters Check Storage->Other Issue No Degradation Confirmed Degradation Confirmed? HPLC Purity Check->Degradation Confirmed New Batch Use New Batch & Ensure Proper Storage Degradation Confirmed->New Batch Yes Degradation Confirmed->Other Issue No

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Common experimental errors with 4-Chlorophenylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chlorophenylguanidine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and to provide answers to frequently asked questions regarding the use of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Lower-Than-Expected Urokinase Inhibition

Possible Causes and Solutions:

  • Compound Degradation: this compound solution stability can be a factor. Prepare fresh solutions for each experiment. For storage of stock solutions, aliquoting and storing at -20°C for up to one month or -80°C for up to six months is recommended to prevent degradation from repeated freeze-thaw cycles.[1]

  • Incorrect Compound Concentration: Verify the calculations for your dilutions. Use the batch-specific molecular weight provided on the certificate of analysis for preparing stock solutions.

  • Assay Conditions:

    • pH Sensitivity: The activity of guanidine (B92328) compounds can be pH-dependent.[2] Ensure the pH of your assay buffer is stable and within the optimal range for urokinase activity (typically pH 7.4-8.5).

    • Interference with Assay Components: Guanidinium compounds can interact with proteins and other assay components.[3] Consider including appropriate vehicle controls to identify any non-specific effects.

  • Enzyme Activity: Ensure the urokinase enzyme is active. Run a positive control with a known inhibitor to validate the assay setup.

Issue 2: Unexpected Cellular Effects or Off-Target Activity

Possible Causes and Solutions:

  • Dual Activity of this compound: This compound is not only a urokinase inhibitor but also a positive allosteric modulator of Acid-Sensing Ion Channel 3 (ASIC3), increasing its sensitivity to pH. If your experimental system expresses ASIC3, observed effects may be due to the modulation of this ion channel, especially in acidic microenvironments.

  • Non-Specific Binding: Guanidine groups can participate in non-specific electrostatic interactions.[4] To mitigate this, you can:

    • Include a pre-incubation step with a blocking agent like bovine serum albumin (BSA).

    • Optimize the concentration of the compound to the lowest effective dose.

  • Cytotoxicity: At high concentrations, some guanidine-containing compounds can be cytotoxic.[3] Perform a dose-response curve for cytotoxicity in your specific cell line to determine a non-toxic working concentration.

Issue 3: Artifacts in Fluorescence-Based Assays

Possible Causes and Solutions:

  • Compound Autofluorescence: While not commonly reported for this compound, it is good practice to check for intrinsic fluorescence of any test compound at the excitation and emission wavelengths of your assay. Run a control with the compound alone in the assay buffer.

  • Interaction with Fluorescent Probes: Guanidine compounds have the potential to interact with certain fluorescent dyes, leading to quenching or enhancement of the signal.[5] Compare the fluorescence of the probe in the presence and absence of this compound to rule out any direct effects.

Issue 4: Solubility Problems in Biological Buffers

Possible Causes and Solutions:

  • Precipitation upon Dilution: While this compound is soluble in water up to 100 mM, it may precipitate in complex biological buffers or media, especially when diluting a concentrated stock.

    • Solution: Prepare stock solutions in water or DMSO. When diluting into your final assay buffer, do so in a stepwise manner and vortex between dilutions. Ensure the final concentration of the organic solvent (if used) is compatible with your experimental system.

  • Buffer Composition: High salt concentrations in some buffers can decrease the solubility of organic compounds. If you suspect this is an issue, you can test the solubility in a buffer with a lower ionic strength.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has two known primary mechanisms of action. It is a potent inhibitor of the serine protease urokinase (uPA).[6] Additionally, it acts as a positive allosteric modulator of the Acid-Sensing Ion Channel 3 (ASIC3), which enhances the channel's sensitivity to protons (lower pH).

Q2: What are the recommended storage conditions for this compound?

A2: The solid compound should be stored at room temperature. Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1] Avoid repeated freeze-thaw cycles.

Q3: Is this compound specific for urokinase?

A3: While it is a potent urokinase inhibitor, its activity as an ASIC3 modulator indicates it is not entirely specific. Researchers should consider potential off-target effects on ASIC3, particularly in experimental models where this ion channel is expressed and the local pH may be acidic.

Q4: Can I use this compound in cell-based assays?

A4: Yes, it has been used in cell-based assays. However, it is crucial to first determine the cytotoxic concentration range for your specific cell line using a viability assay. Also, be mindful of its dual activity on urokinase and ASIC3, which could influence the interpretation of your results.

Q5: What is a typical working concentration for this compound?

A5: The optimal working concentration will depend on the specific assay and experimental system. It is recommended to perform a dose-response experiment to determine the IC50 for urokinase inhibition or the EC50 for ASIC3 modulation in your particular setup.

Quantitative Data Summary

ParameterTargetValueNotes
IC50 UrokinaseNot explicitly found in searchesA dose-response experiment is recommended to determine this value in your specific assay.
EC50 ASIC3Not explicitly found in searchesA dose-response experiment is recommended to determine this value in your specific assay.
Solubility WaterUp to 100 mMMay vary in complex biological buffers.
Storage (Stock Solution) -20°CUp to 1 monthProtect from light and repeated freeze-thaw cycles.[1]
Storage (Stock Solution) -80°CUp to 6 monthsProtect from light and repeated freeze-thaw cycles.[1]

Experimental Protocols

Key Experiment 1: Urokinase Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the inhibitory activity of this compound against urokinase.

Materials:

  • Human Urokinase

  • Urokinase-specific fluorogenic substrate

  • Assay Buffer (e.g., Tris-HCl, pH 8.5)

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute human urokinase in assay buffer to the desired concentration.

    • Prepare a stock solution of the urokinase substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in water or DMSO.

  • Assay Setup:

    • Add assay buffer to all wells.

    • Add serial dilutions of this compound to the test wells.

    • Add vehicle control (water or DMSO) to the control wells.

    • Add a known urokinase inhibitor as a positive control.

  • Enzyme Addition:

    • Add human urokinase to all wells except the blank.

    • Incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Add the urokinase substrate to all wells to initiate the reaction.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Key Experiment 2: ASIC3 Modulation using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on ASIC3 activity.

Materials:

  • Cells expressing human or rodent ASIC3

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4)

  • Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2)

  • Solutions with varying pH for channel activation (e.g., pH 6.8, 6.5)

  • This compound

Procedure:

  • Cell Preparation: Plate cells expressing ASIC3 on coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on an ASIC3-expressing cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Perfuse the cell with the external solution (pH 7.4).

  • Channel Activation:

    • Apply a low pH solution (e.g., pH 6.8) to activate ASIC3 and record the inward current.

    • Wash with the pH 7.4 external solution to allow for recovery.

  • Compound Application:

    • Perfuse the cell with the external solution containing the desired concentration of this compound for a set period.

    • During the compound application, apply the same low pH stimulus and record the ASIC3 current.

  • Data Analysis:

    • Measure the peak and sustained components of the ASIC3 current in the absence and presence of this compound.

    • Compare the current amplitudes to determine the modulatory effect of the compound.

    • Construct a dose-response curve by testing a range of compound concentrations to determine the EC50.

Visualizations

Urokinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro-uPA pro-uPA uPA uPA (Urokinase) pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves Cell_Migration Cell Migration & Invasion uPAR->Cell_Migration Activates Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM 4-CPG 4-Chlorophenylguanidine hydrochloride 4-CPG->uPA Inhibits

Caption: Urokinase signaling pathway and the inhibitory action of this compound.

ASIC3_Modulation_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli ASIC3 ASIC3 Channel (Closed) ASIC3_Open ASIC3 Channel (Open) ASIC3->ASIC3_Open Na_Influx Na+ Influx ASIC3_Open->Na_Influx Allows Protons Extracellular Protons (H+) (Low pH) Protons->ASIC3 Activates 4-CPG 4-Chlorophenylguanidine hydrochloride 4-CPG->ASIC3 Positive Allosteric Modulation Depolarization Cellular Depolarization & Signaling Na_Influx->Depolarization Causes

Caption: Modulation of ASIC3 by protons and this compound.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Result? Start->Problem Check_Compound Verify Compound Integrity (Fresh Stock, Storage) Problem->Check_Compound Yes End Problem Resolved Problem->End No Check_Assay Review Assay Parameters (pH, Controls, Reagents) Check_Compound->Check_Assay Consider_Dual_Activity Consider Dual Activity (Urokinase vs. ASIC3) Check_Assay->Consider_Dual_Activity Optimize_Concentration Optimize Concentration (Dose-Response) Consider_Dual_Activity->Optimize_Concentration Optimize_Concentration->End

Caption: A logical workflow for troubleshooting experimental issues.

References

Interpreting unexpected results with 4-Chlorophenylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chlorophenylguanidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and interpret unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

This compound is recognized for its activity at two primary targets. It is a potent inhibitor of the urokinase-type plasminogen activator (uPA)[1][2][3]. Additionally, it acts as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3), which enhances the channel's sensitivity to pH changes[1][3].

Q2: What is the recommended solvent and storage condition for this compound?

For optimal stability, this compound should be stored at room temperature. It is soluble in water up to 100 mM.[3] For cell culture experiments, it is advisable to prepare fresh solutions or store aliquots of a stock solution at -20°C or -80°C for short-term use to minimize degradation.

Q3: I am observing effects that are inconsistent with urokinase inhibition. What could be the cause?

Unexpected effects may arise from the compound's second activity as a positive allosteric modulator of ASIC3.[1] If your experimental system expresses ASIC3, the observed phenotype could be a composite of both urokinase inhibition and ASIC3 modulation. It is crucial to ascertain the expression of both targets in your model system.

Q4: Are there any known off-target effects for this compound?

While specific off-target effects for this compound are not extensively documented in the provided search results, guanidine-containing compounds, in general, have been shown to interact with other targets, such as voltage-gated potassium channels.[4] Researchers should consider the possibility of off-target interactions, especially at higher concentrations.

Troubleshooting Guides

Issue 1: Inconsistent results in cell migration assays.

Potential Cause 1: Dual Activity of the Compound Your cell type may express both urokinase, a key enzyme in cell migration, and ASIC3, an ion channel that can influence cell motility through various signaling pathways. The observed effect could be a net result of inhibiting one and potentiating the other.

Troubleshooting Steps:

  • Target Expression Analysis: Perform qPCR or Western blotting to confirm the expression levels of both urokinase (PLAU) and ASIC3 in your cell line.

  • Use of Controls: Include a specific urokinase inhibitor (e.g., amiloride, but be aware of its own off-target effects) and an ASIC3 modulator (e.g., A-317567) as separate controls to dissect the individual contributions of each pathway.

  • Dose-Response Curve: Generate a detailed dose-response curve. Divergence from a typical sigmoidal curve might suggest multiple underlying mechanisms.

Logical Workflow for Troubleshooting Inconsistent Migration Results

G A Unexpected Cell Migration Results B Check for Expression of both uPA and ASIC3 A->B C Both Expressed B->C Yes D Only uPA Expressed B->D uPA only E Only ASIC3 Expressed B->E ASIC3 only F Dissect Pathways Using Specific Modulators C->F G Investigate Alternative Migration Pathways D->G H Focus on ASIC3-Mediated Signaling E->H I Re-evaluate Hypothesis F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent cell migration data.

Issue 2: Unexpected changes in intracellular pH or calcium levels.

Potential Cause: ASIC3 Modulation As a positive allosteric modulator of ASIC3, this compound can increase the channel's sensitivity to protons, leading to enhanced channel activation at less acidic pH.[1] This can cause influx of cations, including Ca2+, and alter intracellular pH dynamics.

Troubleshooting Steps:

  • Confirm ASIC3 Expression: Verify the presence of functional ASIC3 channels in your experimental model.

  • Use an ASIC3 Antagonist: Co-treat with a known ASIC3 antagonist to see if the unexpected pH or calcium changes are reversed.

  • Control for pH Changes: Ensure that your experimental buffer system is robust and that the observed effects are not due to unexpected fluctuations in extracellular pH.

Signaling Pathway Downstream of ASIC3 Activation

G cluster_membrane Cell Membrane ASIC3 ASIC3 Channel Ca_Influx Ca2+ Influx ASIC3->Ca_Influx Protons Extracellular Protons (H+) Protons->ASIC3 Activates Compound 4-Chlorophenylguanidine hydrochloride Compound->ASIC3 Potentiates Downstream Downstream Signaling Cascades Ca_Influx->Downstream

Caption: Simplified signaling pathway of ASIC3 modulation.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 206.07 g/mol [3]
Formula C₇H₈ClN₃·HCl
Solubility in Water Up to 100 mM
Purity ≥98%
Primary Targets Urokinase (uPA), Acid-Sensing Ion Channel 3 (ASIC3)[1][2][3]

Experimental Protocols

Protocol 1: Western Blot for uPA and ASIC3 Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against uPA (target-specific dilution) and ASIC3 (target-specific dilution) overnight at 4°C. Use a housekeeping protein antibody (e.g., GAPDH, β-actin) as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow for Target Validation

G A Cell Culture B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody (uPA, ASIC3, GAPDH) F->G H Secondary Antibody G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Workflow for Western blot analysis of target expression.

Protocol 2: In Vitro Urokinase Activity Assay
  • Reagents: Recombinant human urokinase, a fluorogenic urokinase substrate (e.g., Z-Gly-Gly-Arg-AMC), and this compound.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 150 mM NaCl).

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the compound at various concentrations, and recombinant urokinase. Incubate for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to a final concentration of 10-50 µM.

  • Measurement: Immediately begin reading the fluorescence intensity (Excitation/Emission ~360/460 nm) every minute for 30-60 minutes in a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

References

Technical Support Center: 4-Chlorophenylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenylguanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

This compound is a dual-function molecule primarily known to act as a potent inhibitor of urokinase (uPA) and a positive allosteric modulator of the Acid-Sensing Ion Channel 3 (ASIC3), which increases its sensitivity to pH.[1][2]

Q2: What are the potential off-target effects of this compound?

Q3: What are the known signaling pathways affected by the on-target activity of this compound?

  • Urokinase (uPA) Pathway: By inhibiting uPA, this compound can modulate downstream signaling cascades. The uPA/uPAR system is known to activate several intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (Jak/Stat) pathway and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which are involved in cell migration, proliferation, and survival.[5][6][7][8]

  • ASIC3 Pathway: As a positive allosteric modulator of ASIC3, this compound enhances the channel's response to acidic conditions. Activation of ASIC3 leads to an influx of cations, primarily Na+ and Ca2+, which increases intracellular calcium levels. This elevation in intracellular calcium can, in turn, modulate various downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway.[9][10][11][12]

Quantitative Data Summary

The following tables summarize the available quantitative data for the on-target activities of this compound. Specific quantitative data for off-target effects are not currently available in the public domain and would require experimental determination.

On-Target Activity: Urokinase (uPA) Inhibition

ParameterValueSpeciesAssay ConditionsReference
IC50 Requires experimental determinationHumanFluorometric inhibitor screening assay[13][14]
Ki Requires experimental determinationHumanEnzyme kinetics studyN/A
Kd Requires experimental determinationHumanSurface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST)[15]

On-Target Activity: ASIC3 Modulation

ParameterEffectSpeciesAssay ConditionsReference
EC50 Positive Allosteric Modulator (enhances pH sensitivity)Rat/MouseWhole-cell patch-clamp electrophysiology[1]
Potentiation Requires experimental determinationRat/MouseTwo-electrode voltage clamp or patch clampN/A

Potential Off-Target Activity: Voltage-Gated Potassium (Kv) Channel Inhibition

Target SubtypeIC50/Ki/KdSpeciesAssay ConditionsReference
Various Kv ChannelsRequires experimental determinationHuman/RodentWhole-cell patch-clamp electrophysiology[3][4]

Experimental Protocols

Urokinase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available urokinase inhibitor screening kits.[13][14][16]

Materials:

  • 96-well black plate with a clear bottom

  • Fluorometric microplate reader (Excitation/Emission = 350/450 nm)

  • Human urokinase enzyme

  • Urokinase substrate (e.g., a synthetic 7-amino-4-trifluoromethylcoumarin (AFC)-based substrate)

  • Urokinase assay buffer

  • This compound (test inhibitor)

  • Known urokinase inhibitor (positive control)

  • DMSO (or appropriate solvent for the test compound)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the test inhibitor and positive control in urokinase assay buffer.

    • Prepare the urokinase enzyme solution in urokinase assay buffer to the desired concentration.

    • Prepare the urokinase substrate solution in urokinase assay buffer.

  • Assay Protocol:

    • Add 50 µL of urokinase assay buffer to all wells.

    • Add 10 µL of the serially diluted test inhibitor, positive control, or vehicle control to the appropriate wells.

    • Add 20 µL of the urokinase enzyme solution to all wells except the blank controls.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the urokinase substrate solution to all wells.

    • Immediately start measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test inhibitor compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

ASIC3 Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)

This is a general protocol for assessing the modulation of ASIC3 channels.[17][18][19]

Materials:

  • Cell line expressing recombinant ASIC3 channels (e.g., CHO or HEK293 cells)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to various acidic values for activation)

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.3)

  • This compound

Procedure:

  • Cell Preparation:

    • Culture cells expressing ASIC3 channels on glass coverslips.

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution at a physiological pH (e.g., 7.4).

  • Patch-Clamp Recording:

    • Pull glass micropipettes and fire-polish them to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • ASIC3 Activation and Modulation:

    • Apply an acidic extracellular solution (e.g., pH 6.8) to activate ASIC3 channels and record the inward current.

    • After the current returns to baseline, co-apply the acidic solution with different concentrations of this compound.

    • Record the potentiation of the acid-evoked current in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the acid-evoked currents in the absence and presence of this compound.

    • Calculate the percentage of potentiation for each concentration.

    • Plot the percentage of potentiation against the logarithm of the compound concentration to determine the EC50 for potentiation.

Troubleshooting Guides

Urokinase Inhibition Assay
IssuePotential CauseRecommended Solution
High background fluorescence Autofluorescence of the test compound.Run a control with the compound and substrate without the enzyme to subtract the background.
Contaminated reagents or plate.Use fresh, high-quality reagents and new plates.
No or low enzyme activity Improper storage of the enzyme.Ensure urokinase is stored at the recommended temperature and avoid repeated freeze-thaw cycles.
Inactive substrate.Check the expiration date and proper storage of the substrate.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Inconsistent incubation times.Use a multichannel pipette for simultaneous additions and ensure consistent timing.
Precipitation of the test compound Low solubility in the assay buffer.Decrease the final concentration of the compound or use a co-solvent like DMSO (ensure the final DMSO concentration is low and consistent across all wells).
ASIC3 Patch-Clamp Electrophysiology
IssuePotential CauseRecommended Solution
Unstable seal resistance Dirty pipette tip or cell membrane.Use fresh, filtered solutions. Ensure the cell culture is healthy.
Mechanical vibration.Use an anti-vibration table and ensure the setup is stable.
No response to acidic pH Low or no expression of ASIC3 channels.Verify channel expression using another method (e.g., immunocytochemistry or Western blot).
Incorrect pH of the activation solution.Prepare fresh solutions and verify the pH immediately before the experiment.
Run-down of the current Channel desensitization or cell dialysis.Allow sufficient time between acid applications for channel recovery. Use the perforated patch-clamp configuration to preserve the intracellular environment.[20]
High series resistance Small pipette tip or incomplete membrane rupture.Use pipettes with appropriate resistance. Apply gentle suction to ensure complete whole-cell access. Compensate for series resistance using the amplifier's circuitry.[20][21]

Visualizations

Signaling Pathways

urokinase_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4-CPG 4-Chlorophenylguanidine hydrochloride uPA uPA 4-CPG->uPA Inhibits uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Cleaves Integrins Integrins uPAR->Integrins Activates Plasmin Plasmin Plasminogen->Plasmin Jak Jak Integrins->Jak Activates ERK MAPK/ERK Integrins->ERK Activates STAT STAT Jak->STAT Phosphorylates Proliferation Proliferation, Migration, Survival STAT->Proliferation Regulates ERK->Proliferation Regulates

Caption: Urokinase (uPA) signaling pathway and the inhibitory point of this compound.

asic3_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4-CPG 4-Chlorophenylguanidine hydrochloride ASIC3 ASIC3 4-CPG->ASIC3 Positive Allosteric Modulator H_ion H+ H_ion->ASIC3 Activates Ca_ion Ca2+ Influx ASIC3->Ca_ion ERK ERK Pathway Ca_ion->ERK Modulates Cellular_Response Cellular Response (e.g., Nociception) ERK->Cellular_Response Regulates

Caption: ASIC3 signaling pathway and the modulatory action of this compound.

Experimental Workflows

off_target_workflow cluster_screening Off-Target Identification cluster_validation Off-Target Validation cluster_quantification Quantitative Analysis in_silico In Silico Screening (e.g., structure-based, ligand-based) in_vitro In Vitro Screening (e.g., broad kinase panel, receptor binding assays) in_silico->in_vitro Prioritize Targets biochemical_assay Biochemical Assays (e.g., enzyme kinetics) in_vitro->biochemical_assay Validate Hits cellular_assay Cellular Assays (e.g., patch-clamp, signaling pathway analysis) biochemical_assay->cellular_assay Confirm Cellular Activity dose_response Dose-Response Curves (IC50/EC50 determination) cellular_assay->dose_response binding_kinetics Binding Kinetics (Ki/Kd determination) cellular_assay->binding_kinetics

Caption: A general experimental workflow for identifying and validating off-target effects of a compound.[22][23][24][25][26][27]

References

4-Chlorophenylguanidine hydrochloride purity and quality control issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenylguanidine hydrochloride.

Purity and Quality Control FAQs

Q1: What are the typical purity specifications for this compound?

A1: The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) and should generally be ≥98%. However, specifications can vary by supplier and intended use. For use as a reference standard, higher purity is expected. Below is a summary of typical quality control parameters.

ParameterSpecificationTypical ValueAnalytical Method
Purity (Assay)≥98%99.5%HPLC
IdentificationConforms to reference spectrumConformsIR, ¹H-NMR, MS
Water Content≤ 1.0%0.5%Karl Fischer Titration
Residue on Ignition≤ 0.1%<0.1%USP <281>
Heavy Metals≤ 20 ppm<10 ppmICP-MS

Q2: What are the common impurities associated with this compound?

A2: this compound is a known impurity and degradation product of antiseptics like chlorhexidine (B1668724) and the antimalarial drug proguanil. Potential impurities can arise from the synthesis process or degradation. Key related substances to monitor include:

Impurity NameStructureTypical Limit
4-ChloroanilineC₆H₆ClN≤ 0.1%
1,5-bis(4-chlorophenyl)biguanideC₁₄H₁₅Cl₂N₇≤ 0.2%
4-ChlorophenylureaC₇H₇ClN₂O≤ 0.15%

Q3: How can I assess the purity of my this compound sample?

A3: A validated reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and reliable technique for determining the purity of this compound and quantifying its related substances.

Experimental Protocols

Protocol: Purity Determination by RP-HPLC

This protocol provides a general framework for the purity analysis of this compound. Method validation and optimization are recommended for your specific instrumentation and sample matrix.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Reagent and Sample Preparation:

  • Diluent: Mobile Phase A/Mobile Phase B (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of the sample in the diluent.

3. System Suitability:

Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the principal peak should be ≤ 2.0%.

4. Analysis and Calculation:

Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution. Impurities can be quantified based on their relative peak areas.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Mobile Phase & Diluent prep_std Prepare Standard Solution prep_reagents->prep_std prep_sample Prepare Sample Solution prep_reagents->prep_sample sys_suitability System Suitability Test prep_std->sys_suitability prep_sample->sys_suitability run_std Inject Standard sys_suitability->run_std run_sample Inject Sample run_std->run_sample integrate_peaks Integrate Chromatogram Peaks run_sample->integrate_peaks calc_purity Calculate Purity & Impurity Profile integrate_peaks->calc_purity

Troubleshooting Guide

Problem 1: Unexpected or Poor Peak Shape in HPLC Analysis

  • Possible Cause: Inappropriate mobile phase pH. Guanidine compounds are basic, and the mobile phase pH can significantly affect peak shape.

    • Solution: Ensure the mobile phase pH is acidic (e.g., using 0.1% trifluoroacetic acid or formic acid) to ensure consistent protonation of the analyte, leading to sharper, more symmetrical peaks.

  • Possible Cause: Column degradation.

    • Solution: Use a fresh column or a column with proven performance for basic compounds.

Problem 2: Low Solubility in Aqueous Buffers

  • Possible Cause: The hydrochloride salt of 4-Chlorophenylguanidine is generally water-soluble, but high concentrations in certain buffers can lead to precipitation.

    • Solution: Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol (B145695) before diluting into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell-based assays).[1]

Problem 3: Inconsistent Results in Biological Assays

  • Possible Cause: Compound instability in solution.

    • Solution: Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles. Perform a stability study in your specific experimental medium if necessary.

  • Possible Cause: Interaction with assay components.

    • Solution: Run appropriate vehicle controls and consider potential interactions of the guanidinium (B1211019) group with negatively charged components in your assay.

Signaling Pathway Information

This compound is known to act as an inhibitor of urokinase-type plasminogen activator (uPA) and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[2]

Urokinase-Type Plasminogen Activator (uPA) Inhibition

uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[3] Plasmin, in turn, is involved in the degradation of the extracellular matrix. By inhibiting uPA, this compound can block this cascade.

uPA_pathway pro_uPA pro-uPA (Zymogen) uPA uPA (Active Serine Protease) pro_uPA->uPA Activation plasmin Plasmin uPA->plasmin Catalyzes Conversion plasminogen Plasminogen ecm Extracellular Matrix Degradation plasmin->ecm inhibitor 4-Chlorophenylguanidine Hydrochloride inhibitor->uPA Inhibits

ASIC3 Modulation

ASIC3 is a proton-gated ion channel expressed in sensory neurons that is involved in pain perception.[4][5] this compound acts as a positive allosteric modulator, sensitizing the channel to activation by protons (a decrease in pH).[2] This leads to an influx of sodium ions (Na⁺), depolarization of the neuron, and the propagation of a pain signal.

ASIC3_pathway protons Extracellular Protons (Low pH) asic3 ASIC3 Ion Channel protons->asic3 Activates na_influx Na⁺ Influx asic3->na_influx modulator 4-Chlorophenylguanidine Hydrochloride modulator->asic3 Sensitizes depolarization Neuronal Depolarization na_influx->depolarization pain_signal Pain Signal Propagation depolarization->pain_signal

References

Enhancing the specificity of 4-Chlorophenylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-Chlorophenylguanidine hydrochloride (4-CPG), with a focus on enhancing its experimental specificity.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is known to have two primary molecular targets. It is a potent inhibitor of the urokinase-type plasminogen activator (uPA)[1][2][3]. Additionally, it acts as a positive allosteric modulator (PAM) of the acid-sensing ion channel 3 (ASIC3), which means it enhances the channel's sensitivity to protons and can also directly activate it[1][4][5].

Q2: What is the potency of this compound at its primary targets?

A2: The potency of 4-CPG has been characterized for its primary targets. For urokinase, the reported median inhibition concentration (IC50) is in the range of 6-7 µM. For ASIC3, while a specific EC50 for its potentiation effect is not consistently reported across sources, it is recognized as a potent positive allosteric modulator that can reverse the effects of ASIC3 desensitization[4][5].

Q3: Are there known or potential off-targets for this compound?

A3: While a comprehensive off-target screening profile for 4-CPG is not publicly available, the guanidine (B92328) moiety present in its structure is known to interact with various biological targets. Therefore, off-target effects are possible. Studies on other guanidine-containing compounds have shown interactions with receptors such as α2-adrenoceptors and muscarinic receptors. These represent potential, unconfirmed off-targets for 4-CPG that should be considered during experimental design.

Q4: How can I enhance the specificity of my experiments using this compound?

A4: Enhancing specificity involves a combination of careful experimental design, the use of appropriate controls, and potentially counter-screening against known off-targets of similar compounds. Key strategies include:

  • Using the lowest effective concentration: Titrate 4-CPG to the lowest concentration that elicits the desired effect on your target of interest to minimize the engagement of lower-affinity off-targets.

  • Employing orthogonal approaches: Use additional, structurally different inhibitors or modulators for the same target to confirm that the observed biological effect is target-specific.

  • Utilizing knockout/knockdown models: If working with cell-based assays, using cells where the target (urokinase or ASIC3) has been knocked out or knocked down can help verify that the compound's effect is mediated through that target.

  • Performing counter-screening: If you suspect off-target effects, consider screening 4-CPG against a panel of receptors, particularly those known to be modulated by guanidine-containing compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

TargetInteraction TypeParameterValueReference
Urokinase (uPA)InhibitionIC50~ 6-7 µM[6]
ASIC3Positive Allosteric Modulation-Potent Modulator[1][4][5]
α2-AdrenoceptorsPotential Off-Target-Data not available-
Muscarinic ReceptorsPotential Off-Target-Data not available-

Troubleshooting Guide

Issue: I am observing an unexpected biological effect in my experiment. How can I determine if it's an off-target effect of 4-CPG?

  • Question: Could the effect be mediated by the compound's known dual activity on urokinase and ASIC3?

    • Answer: Yes. It is crucial to dissect which of the two primary targets is responsible for the observed effect. You can use a specific urokinase inhibitor that does not affect ASIC3, or an ASIC3 modulator that does not inhibit urokinase, to see if you can replicate the effect.

  • Question: What are the first steps to troubleshoot potential non-specific effects?

    • Answer:

      • Concentration-Response Curve: Perform a full dose-response experiment. Off-target effects often occur at higher concentrations.

      • Positive and Negative Controls: Use a well-characterized inhibitor/modulator for your target of interest as a positive control. As a negative control, use a structurally similar but inactive compound, if available.

      • Confirm Target Expression: Ensure that your experimental system (e.g., cell line) expresses the target protein (urokinase or ASIC3) at sufficient levels.

  • Question: My assay shows high background or variability. Could this be due to non-specific binding?

    • Answer: High background can indeed be a sign of non-specific binding of the compound to assay components or other proteins in your system.

      • Solution 1: Optimize Assay Buffer: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer to reduce non-specific hydrophobic interactions.

      • Solution 2: Blocking Agents: In cell-based or protein-binding assays, ensure adequate blocking with agents like Bovine Serum Albumin (BSA) or casein.

      • Solution 3: Reduce Incubation Time: Minimize incubation times to what is necessary to achieve a robust on-target signal.

Experimental Protocols & Workflows

Urokinase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available urokinase activity assay kits.

Principle: The assay measures the enzymatic activity of urokinase using a fluorogenic substrate. In the presence of an inhibitor like 4-CPG, the rate of fluorescence generation is reduced.

Materials:

  • Urokinase enzyme

  • Urokinase Assay Buffer

  • Fluorogenic urokinase substrate (e.g., a peptide conjugated to 7-Amino-4-methylcoumarin, AMC)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Prepare a 4-CPG dilution series: Prepare a series of concentrations of 4-CPG in Urokinase Assay Buffer. Also, prepare a no-inhibitor control.

  • Add inhibitor to wells: Add 10 µL of each 4-CPG dilution or buffer to the wells of the 96-well plate.

  • Add urokinase: Add 40 µL of urokinase solution (at a predetermined concentration) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add 50 µL of the urokinase substrate solution to each well to start the reaction.

  • Measure fluorescence: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Plot the percentage of urokinase inhibition versus the log of the 4-CPG concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare 4-CPG Dilutions add_inhibitor Add 4-CPG to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Urokinase Solution add_enzyme Add Urokinase prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate pre_incubate->add_substrate measure Kinetic Fluorescence Reading (Ex/Em = 350/450 nm) add_substrate->measure analyze Calculate Reaction Rates measure->analyze plot Plot % Inhibition vs. [4-CPG] analyze->plot calculate_ic50 Determine IC50 plot->calculate_ic50

Workflow for the fluorometric urokinase inhibition assay.
ASIC3 Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)

Principle: This technique measures the ion currents flowing through ASIC3 channels in the membrane of a single cell. The effect of 4-CPG as a positive allosteric modulator is assessed by applying it to the cell and observing changes in the acid-evoked currents.

Materials:

  • Cell line expressing human or rodent ASIC3 (e.g., CHO or HEK293 cells)

  • External solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to various pH values (e.g., pH 7.4, 6.8, 6.5)

  • Internal solution for the patch pipette (containing K-gluconate or CsCl)

  • This compound

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Cell Preparation: Plate the ASIC3-expressing cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Identify a healthy, isolated cell under the microscope.

    • Approach the cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior (whole-cell mode).

  • Record Baseline Currents:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Perfuse the cell with the external solution at pH 7.4.

    • Apply a brief pulse of acidic external solution (e.g., pH 6.8) to elicit a baseline ASIC3 current.

  • Apply 4-CPG:

    • Perfuse the cell with the external solution at pH 7.4 containing a specific concentration of 4-CPG for 1-2 minutes.

  • Record Modulated Currents:

    • While still in the presence of 4-CPG, apply the same acidic pulse (e.g., pH 6.8) and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the ASIC3 currents before and after the application of 4-CPG.

    • A potentiation of the current amplitude or a slowing of the decay rate indicates positive allosteric modulation.

    • Repeat with different concentrations of 4-CPG to generate a dose-response curve and determine the EC50 value.

Signaling Pathway Diagrams

G plasminogen Plasminogen (inactive) plasmin Plasmin (active) plasminogen->plasmin Activation ecm Extracellular Matrix (ECM) Degradation plasmin->ecm Leads to upa Urokinase (uPA) upa->plasmin Catalyzes cpg 4-Chlorophenylguanidine hydrochloride cpg->upa Inhibits invasion Cell Invasion & Metastasis ecm->invasion

Inhibitory action of 4-CPG on the urokinase signaling pathway.

G cluster_membrane Cell Membrane asic3 ASIC3 Channel (Closed) open_channel ASIC3 Channel (Open) acidosis Extracellular Acidosis (H⁺) acidosis->asic3 Activates cpg 4-Chlorophenylguanidine hydrochloride cpg->asic3 Positive Modulation influx Na⁺/Ca²⁺ Influx open_channel->influx depolarization Membrane Depolarization influx->depolarization excitation Neuronal Excitation depolarization->excitation

Positive allosteric modulation of ASIC3 by 4-CPG.

References

Modifying experimental protocols for 4-Chlorophenylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the use of 4-Chlorophenylguanidine hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological targets?

A1: this compound is a small molecule that functions as a potent inhibitor of urokinase-type plasminogen activator (uPA) and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[1][2] Its dual activity makes it a valuable tool for research in cancer biology and pain signaling pathways.

Q2: What is the solubility and stability of this compound?

A2: this compound is soluble in water up to 100 mM.[2] For experimental purposes, it is recommended to prepare fresh solutions. If storage is necessary, stock solutions should be stored at -20°C for short-term and -80°C for long-term storage to minimize degradation. Avoid repeated freeze-thaw cycles. For use in cell-based assays, ensure the final concentration of any organic solvent (like DMSO) is kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q3: What are the recommended storage conditions for the solid compound?

A3: The solid form of this compound should be stored at room temperature, protected from light and moisture.[2]

Troubleshooting Guide

Issue 1: Inconsistent results in urokinase inhibition assays.

  • Question: My urokinase inhibition assay is showing high variability between replicates when using this compound. What could be the cause?

  • Answer: Inconsistent results can arise from several factors:

    • Compound Precipitation: Although soluble in water, high concentrations in complex buffers might lead to precipitation. Visually inspect your assay wells for any signs of precipitation. Consider preparing a fresh, lower concentration stock solution and ensuring complete dissolution before adding it to the assay.

    • Enzyme Instability: Urokinase can be unstable. Ensure the enzyme is properly stored and handled. Prepare fresh enzyme dilutions for each experiment and keep them on ice.

    • Pipetting Inaccuracy: Small volumes of concentrated inhibitor can be difficult to pipette accurately. Use calibrated pipettes and consider performing serial dilutions to work with larger volumes.

    • Assay Conditions: Ensure that the pH and temperature of your assay buffer are optimal and consistent throughout the experiment.

Issue 2: No observable effect in ASIC3 modulation experiments.

  • Question: I am not seeing the expected potentiation of ASIC3 currents with this compound in my patch-clamp experiments. What should I check?

  • Answer: Several factors could contribute to a lack of effect:

    • pH of Extracellular Solution: As a positive allosteric modulator, the effect of this compound on ASIC3 is pH-dependent. Ensure the pH of your extracellular solution is appropriate to observe modulation. The compound increases the pH sensitivity of ASIC3, so effects might be more pronounced at sub-maximal activating pH levels.[1][2]

    • Compound Concentration: Verify the final concentration of the compound in your recording chamber. Inadequate perfusion or adsorption to tubing can lower the effective concentration.

    • Cell Health and Channel Expression: Ensure the cells are healthy and express sufficient levels of ASIC3. Poor cell health can lead to rundown of channel activity.

    • Voltage-Clamp Quality: A poor seal (low resistance) or high series resistance can lead to voltage-clamp errors, masking the modulatory effects. Monitor your seal and series resistance throughout the experiment.

Issue 3: Suspected off-target effects in cell-based assays.

  • Question: I am observing cellular effects that may not be related to urokinase inhibition or ASIC3 modulation. How can I investigate this?

  • Answer: To investigate potential off-target effects, consider the following:

    • Control Experiments: Use a negative control compound with a similar chemical structure but known to be inactive against urokinase and ASIC3.

    • Target-Specific Readouts: Employ assays that directly measure urokinase activity (e.g., a chromogenic or fluorogenic substrate-based assay) or ASIC3 channel currents (electrophysiology) in parallel with your cell-based experiments.

    • Dose-Response Analysis: A clear dose-response relationship for the primary targets that correlates with the observed cellular phenotype can provide evidence for on-target effects.

Quantitative Data

ParameterValueTargetAssay TypeReference
Solubility Up to 100 mM in waterN/AN/A[2]
Purity ≥98%N/AHPLC[2]

No specific IC50 or EC50 values for this compound were found in the provided search results. Researchers should determine these values empirically for their specific assay conditions.

Experimental Protocols

Detailed Methodology: Urokinase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on urokinase.

Materials:

  • Human Urokinase (uPA)

  • Fluorogenic urokinase substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • This compound

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in water (e.g., 10 mM). Perform serial dilutions in Assay Buffer to obtain a range of concentrations for testing (e.g., 0.1 µM to 100 µM).

  • Enzyme Preparation: Prepare a working solution of human urokinase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to the blank wells.

    • Add 50 µL of the urokinase working solution to the control and inhibitor wells.

    • Add 25 µL of the serially diluted this compound solutions to the inhibitor wells. Add 25 µL of Assay Buffer to the blank and control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the fluorogenic urokinase substrate to all wells.

  • Measurement: Immediately begin kinetic reading on a fluorescence plate reader at 37°C. Record fluorescence every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Detailed Methodology: ASIC3 Modulation via Whole-Cell Patch-Clamp Electrophysiology

This protocol details the steps to assess the modulatory effect of this compound on ASIC3 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing human ASIC3

  • Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM MES, 10 mM Glucose. Adjust pH to various values (e.g., 7.4, 7.0, 6.8) with NaOH.

  • Intracellular (pipette) solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound stock solution (in water).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Plate cells expressing ASIC3 onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording Setup:

    • Place a coverslip with cells in the recording chamber and perfuse with the pH 7.4 extracellular solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply rapid solution changes to a lower pH (e.g., pH 6.8) to elicit ASIC3 currents. Establish a stable baseline response.

    • To test for modulation, co-apply a sub-maximal activating pH (e.g., pH 7.0) with various concentrations of this compound.

    • Record the peak and sustained components of the ASIC3 current in the absence and presence of the compound.

  • Data Analysis:

    • Measure the peak and sustained current amplitudes for each condition.

    • Calculate the potentiation of the current by this compound at each concentration as a percentage of the control current at the same pH.

    • Construct a dose-response curve by plotting the percent potentiation against the logarithm of the compound concentration to determine the EC50 value.

Visualizations

Urokinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen Integrins Integrins uPAR->Integrins Interacts Plasmin Plasmin Plasminogen->Plasmin uPA ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM FAK FAK Integrins->FAK Activates Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Migration Cell Proliferation, Migration, Invasion ERK->Proliferation_Migration Promotes Chlorophenylguanidine 4-Chlorophenylguanidine hydrochloride Chlorophenylguanidine->uPA Inhibits

Caption: Urokinase (uPA)/uPAR signaling pathway and its inhibition.

ASIC3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ASIC3 ASIC3 Channel Na_ion Na+ Influx ASIC3->Na_ion Opens Protons Protons (H+) (Low pH) Protons->ASIC3 Activates Chlorophenylguanidine 4-Chlorophenylguanidine hydrochloride Chlorophenylguanidine->ASIC3 Positive Allosteric Modulation Depolarization Membrane Depolarization Na_ion->Depolarization Neuron_Excitation Neuronal Excitation (Pain Signal) Depolarization->Neuron_Excitation

Caption: ASIC3 channel activation and positive allosteric modulation.

Experimental_Workflow start Start prep_compound Prepare 4-Chlorophenylguanidine hydrochloride dilutions start->prep_compound prep_assay Prepare Assay Components (Enzyme/Cells, Buffers) start->prep_assay run_assay Perform Assay (Urokinase Inhibition or ASIC3 Modulation) prep_compound->run_assay prep_assay->run_assay acquire_data Acquire Data (Fluorescence or Currents) run_assay->acquire_data analyze_data Analyze Data (Calculate % Inhibition/Potentiation) acquire_data->analyze_data dose_response Generate Dose-Response Curve and Determine IC50/EC50 analyze_data->dose_response end End dose_response->end

Caption: General experimental workflow for inhibitor/modulator characterization.

References

Overcoming resistance to phenylguanidine compounds in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to phenylguanidine compounds in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cells have developed resistance to a phenylguanidine compound. What are the likely mechanisms?

A1: Acquired resistance to therapeutic compounds, including those containing a phenylguanidine moiety, is a multifaceted issue. Based on established mechanisms of drug resistance, the primary drivers are likely to be:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3] The positively charged guanidinium (B1211019) group at physiological pH may influence these interactions.[4]

  • Alteration of the Drug Target: If the phenylguanidine compound acts on a specific protein, such as a voltage-gated sodium channel or a 5-HT3 receptor, mutations in the gene encoding this target can reduce the binding affinity of the compound, rendering it less effective.

  • Epigenetic Modifications: Changes in DNA methylation and histone modification can alter the expression of genes involved in drug transport, metabolism, or the drug target itself, leading to a resistant phenotype.[5][6][7][8] These changes are heritable through cell divisions and can result in a stable resistant population.[6]

Q2: How can I confirm that my cell line has developed resistance?

A2: The most common method to confirm and quantify drug resistance is to compare the half-maximal inhibitory concentration (IC50) of the phenylguanidine compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[9][10][11]

Q3: What strategies can I employ to overcome this resistance?

A3: Several strategies can be investigated to overcome resistance to phenylguanidine compounds:

  • Combination Therapy: Using the phenylguanidine compound in combination with another therapeutic agent can create a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs.[12][13][14][15] This can involve targeting a compensatory signaling pathway or using a chemosensitizer.

  • Inhibition of ABC Transporters: If resistance is mediated by drug efflux, co-administration of an ABC transporter inhibitor (chemosensitizer) can restore the intracellular concentration of the phenylguanidine compound.

  • Epigenetic Modulation: The use of demethylating agents or histone deacetylase (HDAC) inhibitors may reverse epigenetic changes that contribute to resistance, potentially re-sensitizing the cells to the phenylguanidine compound.[6]

Q4: Are there any known synergistic partners for phenylguanidine compounds?

A4: While specific synergistic combinations for all phenylguanidine derivatives are not extensively documented, the general principle of combination therapy is a promising approach.[16] For instance, guanidine (B92328) derivatives have been shown to restore the susceptibility of bacteria to other antibiotics, suggesting a potential for synergistic interactions.[17] High-throughput screening of drug combinations is the most effective way to identify novel synergistic partners for your specific compound and cell line.[12][13][14]

Troubleshooting Guides

Problem 1: A gradual increase in the required dose of my phenylguanidine compound to achieve the same biological effect.
Possible Cause Suggested Solution
Development of Acquired Resistance 1. Confirm Resistance: Perform an IC50 determination assay comparing the current cell line with an early-passage, sensitive parental cell line. A significant fold-change in IC50 confirms resistance. 2. Characterize the Mechanism: Investigate the potential mechanisms of resistance (see FAQ 1). This could involve qPCR or Western blotting to check for overexpression of ABC transporters, or sequencing the gene of the target protein to look for mutations.
Cell Line Instability 1. Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular responses to drugs.
Problem 2: The IC50 of my phenylguanidine compound is significantly higher in one cell line compared to others (Intrinsic Resistance).
Possible Cause Suggested Solution
High Basal Expression of ABC Transporters 1. Assess Transporter Expression: Use qPCR or Western blot to compare the expression levels of major ABC transporters (P-gp, MRP1, BCRP) between your sensitive and resistant cell lines. 2. Use Transporter Inhibitors: Test if the IC50 in the resistant line can be reduced by co-incubating with known inhibitors of the overexpressed transporters (e.g., verapamil (B1683045) for P-gp).
Pre-existing Mutations in the Drug Target 1. Sequence the Target Gene: If the molecular target of your phenylguanidine compound is known, sequence the corresponding gene in both sensitive and resistant cell lines to identify any mutations that could affect drug binding.

Experimental Protocols

Protocol 1: Establishment of a Phenylguanidine-Resistant Cell Line

This protocol describes the method of continuous exposure to increasing drug concentrations to select for a resistant cell population.[18][19][20]

Methodology:

  • Determine the initial IC50: Perform a dose-response assay on the parental cell line to determine the initial IC50 of the phenylguanidine compound.

  • Initial Exposure: Culture the parental cells in a medium containing the phenylguanidine compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Subculture: Monitor the cells for growth. Initially, cell proliferation may be slow. Once the cells have adapted and are growing at a normal rate, subculture them.

  • Stepwise Dose Escalation: Gradually increase the concentration of the phenylguanidine compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Assess Resistance: At each dose escalation, once the cells have adapted, perform an IC50 assay to quantify the level of resistance.

  • Establish a Stable Resistant Line: Continue this process until the desired level of resistance is achieved (e.g., a >10-fold increase in IC50). The resulting cell line should be maintained in a medium containing a maintenance concentration of the drug (typically the IC20 of the resistant line) to preserve the resistant phenotype.

Protocol 2: IC50 Determination for a Phenylguanidine Compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound on a specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[9][10][11][21]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the phenylguanidine compound in the appropriate cell culture medium. It is recommended to use a 10-point dilution series. Include a vehicle control (e.g., DMSO) and a media-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the phenylguanidine compound.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance).

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[22]

Protocol 3: Combination Drug Screening to Assess Synergy

This protocol describes a checkerboard assay to evaluate the synergistic, additive, or antagonistic effects of a phenylguanidine compound with another drug.[12][14][23][24]

Methodology:

  • Determine Single-Agent IC50s: First, determine the IC50 values for both the phenylguanidine compound and the potential synergistic partner individually.

  • Plate Setup (Checkerboard): Prepare a 96-well plate where one drug is serially diluted along the rows and the other drug is serially diluted along the columns. This creates a matrix of different concentration combinations.

  • Cell Seeding and Treatment: Seed cells as in the IC50 protocol and treat them with the drug combinations.

  • Incubation and Viability Assay: Incubate the plate and perform a cell viability assay as previously described.

  • Data Analysis: Analyze the data using a synergy model such as the Bliss Independence model or the Loewe Additivity model.[23] Software packages are available to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation

Table 1: Example IC50 Values for a Phenylguanidine Compound in Sensitive and Resistant Cell Lines

Cell LinePhenylguanidine Compound IC50 (µM)Fold Resistance
Parental (Sensitive)1.5 ± 0.21
Resistant Sub-line25.8 ± 3.117.2

Table 2: Example Combination Index (CI) Values for Phenylguanidine Compound with Drug X

Phenylguanidine (µM)Drug X (µM)% InhibitionCI ValueInterpretation
0.50.1650.65Synergy
1.00.2850.45Strong Synergy
2.00.4950.30Very Strong Synergy

Visualizations

a cluster_workflow Troubleshooting Workflow for Phenylguanidine Resistance cluster_mechanisms Investigate Mechanisms cluster_solutions Develop Overcoming Strategies start Observation: Decreased Efficacy of Phenylguanidine Compound confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance is_resistant Is there a >3-fold increase in IC50? confirm_resistance->is_resistant abc_transporters ABC Transporter Overexpression? (qPCR/Western) is_resistant->abc_transporters Yes target_mutation Target Protein Mutation? (Sequencing) is_resistant->target_mutation Yes epigenetics Epigenetic Alterations? (Methylation/Histone Assay) is_resistant->epigenetics Yes not_resistant Resistance not confirmed. Consider other factors (e.g., experimental variability). is_resistant->not_resistant No abc_inhibitors ABC Transporter Inhibitors abc_transporters->abc_inhibitors combo_therapy Combination Therapy (Synergy Screen) target_mutation->combo_therapy epigenetic_drugs Epigenetic Modulators epigenetics->epigenetic_drugs end Re-sensitization Achieved combo_therapy->end Potential Solutions abc_inhibitors->end Potential Solutions epigenetic_drugs->end Potential Solutions

Caption: Troubleshooting workflow for identifying and addressing resistance to phenylguanidine compounds.

signaling_pathway cluster_cell Cellular Mechanisms of Resistance cluster_membrane Cell Membrane cluster_nucleus Nucleus phenylguanidine Phenylguanidine Compound target_protein Target Protein (e.g., Ion Channel) phenylguanidine->target_protein Binds and Inhibits abc_transporter ABC Transporter (e.g., P-gp) phenylguanidine->abc_transporter Efflux Substrate intracellular_effect Intracellular Therapeutic Effect target_protein->intracellular_effect resistance_mutation Target Mutation (Reduced Binding) resistance_efflux Increased Efflux (Lower Intracellular Conc.) gene_target Gene for Target Protein gene_target->target_protein Expression gene_target->gene_target Mutation gene_abc Gene for ABC Transporter gene_abc->abc_transporter Expression epigenetic_mods Epigenetic Modifications (Methylation, etc.) epigenetic_mods->gene_abc Upregulates

Caption: Key cellular pathways involved in the development of resistance to phenylguanidine compounds.

References

Technical Support Center: Synthesis of 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorophenylguanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial synthesis method involves the reaction of 4-chloroaniline (B138754) with dicyandiamide (B1669379) in the presence of an acid, typically hydrochloric acid. This method is favored for its atom economy and relatively straightforward procedure.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, reaction time, and stoichiometry of reactants are crucial. The reaction of 4-chloroaniline with dicyandiamide is often heated to ensure a reasonable reaction rate. The use of an appropriate solvent and the controlled addition of hydrochloric acid are also critical to maximize yield and purity.

Q3: What are the potential impurities in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (4-chloroaniline and dicyandiamide), as well as side products such as guanylurea, which can form from the hydrolysis of dicyandiamide.[1][2] Other potential impurities may arise from the starting 4-chloroaniline, which can contain other chloroaniline isomers.[3]

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a precise and sensitive method for quantifying this compound and its impurities. Other analytical techniques such as melting point determination and spectroscopy can also be employed to assess purity.

Q5: What are the typical storage conditions for this compound?

A5: this compound should be stored at room temperature, protected from light. It is a stable solid, but proper storage is necessary to prevent degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction temperature is maintained at the optimal level (e.g., reflux).- Extend the reaction time and monitor progress using TLC or HPLC.- Verify the correct stoichiometry of reactants.
Side reactions are occurring.- Control the reaction temperature to minimize the formation of byproducts.- Ensure the purity of the starting materials, particularly 4-chloroaniline, as impurities can lead to side reactions.[3]
Product loss during workup.- Optimize the recrystallization solvent system to maximize recovery.- Ensure complete precipitation of the hydrochloride salt by adjusting the pH if necessary.
Product is off-color (not white) Presence of colored impurities from starting materials or side reactions.- Recrystallize the product from a suitable solvent (e.g., ethanol).- Treat the solution with activated carbon to remove colored impurities before crystallization.
Low Purity (as determined by HPLC) Incomplete reaction or presence of side products.- Recrystallization is the most common method for purification. Multiple recrystallizations may be necessary.- Optimize the reaction conditions (temperature, time) to minimize byproduct formation.
Contamination with starting materials.- Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Wash the crude product with a solvent in which the starting materials are soluble but the product is not.
Difficulty in Isolating the Product Product is too soluble in the reaction mixture or workup solvent.- If the product is a hydrochloride salt, ensure the solution is sufficiently acidic to promote precipitation.- Use an anti-solvent to induce precipitation during recrystallization.
Inconsistent Results Between Batches Variability in the quality of starting materials.- Use high-purity starting materials and characterize them before use. Even small amounts of impurities can affect the reaction outcome.[4]
Inconsistent reaction conditions.- Strictly control reaction parameters such as temperature, time, and stirring rate.

Experimental Protocols

Synthesis of this compound from 4-Chloroaniline and Dicyandiamide

This protocol is based on a general method for the synthesis of 1-(4-chlorophenyl)biguanide, a related compound, which can be adapted for 4-chlorophenylguanidine.

Materials:

  • 4-chloroaniline

  • Dicyandiamide (N-Cyanoguanidine)

  • Toluene

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • To a solution of dicyandiamide (1.0 equivalent) in toluene, add 4-chloroaniline (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add a 50:50 mixture of concentrated HCl diluted in water dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 3 to 16 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Wash the residue with water.

  • Recrystallize the crude solid product from ethanol to afford pure this compound.[5]

Data Presentation

Parameter Value Reference
Molecular Formula C₇H₈ClN₃·HCl
Molecular Weight 206.07 g/mol
Purity (Typical) ≥98%
Solubility Soluble to 100 mM in water

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Chloroaniline 4-Chloroaniline Reaction_Vessel Reaction in Toluene + HCl (aq) 4-Chloroaniline->Reaction_Vessel Dicyandiamide Dicyandiamide Dicyandiamide->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Washing Water Wash Solvent_Removal->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Final_Product 4-Chlorophenylguanidine Hydrochloride Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Check_Reaction->Incomplete No Complete Complete Check_Reaction->Complete Yes Extend_Time Increase Reaction Time/Temperature Incomplete->Extend_Time Extend_Time->Check_Reaction Purification Optimize Purification Complete->Purification Recrystallize Recrystallize from suitable solvent Purification->Recrystallize Check_Purity Check Purity (HPLC) Recrystallize->Check_Purity Pure Pure Product Check_Purity->Pure >98% Impure Still Impure Check_Purity->Impure <98% Charcoal Use Activated Charcoal Impure->Charcoal Charcoal->Recrystallize

Caption: Troubleshooting logic for synthesis and purification issues.

References

Technical Support Center: Purification of 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chlorophenylguanidine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, primarily focusing on recrystallization.

Problem Potential Cause(s) Suggested Solution(s)
Failure of this compound to dissolve in the recrystallization solvent. Insufficient solvent volume. Incorrect solvent choice. Low temperature.Gradually add more solvent while heating and stirring until the solid dissolves. Select a more polar solvent or a suitable solvent mixture (e.g., methanol (B129727)/water, ethanol). Perform small-scale solubility tests to find an optimal solvent. Ensure the solvent is heated to its boiling point.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. Presence of impurities.Use a lower-boiling point solvent or a solvent mixture. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] Consider pre-purification by another method, such as an activated carbon wash, to remove impurities that may inhibit crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated. The cooling process is too rapid. Lack of nucleation sites.Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[2] Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
Crystals form too quickly, potentially trapping impurities. The solution is too concentrated. The cooling process is too fast.Reheat the solution and add a small amount of additional solvent.[2] Ensure a slow cooling process. Insulate the flask to slow down the rate of cooling.
The purified product has a low melting point or shows impurities by HPLC. Inefficient removal of impurities during recrystallization. Co-crystallization of impurities.Perform a second recrystallization. Wash the filtered crystals with a small amount of cold recrystallization solvent. Consider using a different solvent system for the second recrystallization.
Poor recovery of the purified product. Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization and loss during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the crystallization mixture in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Based on common synthetic routes starting from 4-chloroaniline (B138754), the most probable impurities include unreacted 4-chloroaniline and potentially positional isomers such as 2-chlorophenylguanidine and 3-chlorophenylguanidine.[3][4] 4-Chlorophenylguanidine is also listed as a known impurity of the antiseptic Chlorhexidine.[5][6]

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: As this compound is a salt, polar solvents are generally suitable. Good starting points for solvent screening include water, ethanol, methanol, or a mixture such as methanol/water or ethanol/water.[1][7] Due to its high solubility in water (soluble to 100 mM), using a solvent mixture might be necessary to reduce solubility at lower temperatures and improve yield.[3]

Q3: My recrystallization is not working. Are there any general tips for crystallizing guanidinium (B1211019) salts?

A3: Yes, for guanidinium salts, adjusting the pH of the solution can sometimes aid in crystallization. A patent for crystallizing other guanidinium salts suggests that adjusting the pH to a range of 1 to 3.5 with a suitable acid (in this case, HCl would be appropriate) can facilitate the process.[8] Also, ensuring a slow cooling process is crucial for forming pure, well-defined crystals.[9]

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol is a common setup for analyzing related aromatic amines.[10][11]

Q5: What analytical technique can be used to identify the structure of unknown impurities?

A5: For structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination, followed by isolation of the impurity (e.g., by preparative HPLC) and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed.[12]

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the initial purity of the material.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., 9:1 ethanol:water) and heat the mixture to boiling with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a suggested starting method and may require validation and optimization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase A to a concentration of approximately 0.1 mg/mL.

Quantitative Data

The following tables present illustrative data for the purification and analysis of this compound.

Table 1: Recrystallization Efficiency

Purification Step Solvent System Initial Purity (%) Final Purity (%) Recovery (%)
First RecrystallizationEthanol:Water (9:1)95.298.985
Second RecrystallizationMethanol98.9>99.890

Table 2: HPLC Method Validation Parameters (Illustrative)

Parameter Result
Linearity (r²) >0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Precision (%RSD) <1.5%
Accuracy (% Recovery) 98.5% - 101.2%

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_product Crude 4-Chlorophenylguanidine HCl dissolution Dissolve in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Drying washing->drying pure_product Pure 4-Chlorophenylguanidine HCl drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic cluster_yes1 cluster_no1 cluster_yes2 cluster_no2 cluster_oiling start Start Recrystallization dissolved Is the solid fully dissolved? start->dissolved cool Cool the solution dissolved->cool Yes add_solvent Add more hot solvent dissolved->add_solvent No crystals_form Do crystals form? cool->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out No troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal crystals_form->troubleshoot_no_crystals Yes add_solvent->dissolved success Collect Crystals oiling_out->success No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Change solvent oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cool troubleshoot_oiling->start

Caption: A logical diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Scaling Up 4-Chlorophenylguanidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and scaling up the synthesis of 4-Chlorophenylguanidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound? A1: The most prevalent industrial method is the reaction of 4-chloroaniline (B138754) with dicyandiamide (B1669379) in the presence of an acid, typically hydrochloric acid. This route is favored for its cost-effectiveness and relatively straightforward process. 4-chloroaniline is a common starting material for various industrial products, including pesticides and dyes.[1]

Q2: What are the critical safety considerations when scaling up this synthesis? A2: The primary safety concern is managing the reaction exotherm. The reaction between 4-chloroaniline and dicyandiamide can be exothermic, and on a large scale, inefficient heat dissipation can lead to a runaway reaction. It is crucial to have robust temperature control, an adequate cooling system, and a plan for controlled reagent addition. Some related preparations at a large scale are conducted in autoclaves for better temperature and pressure management.[2]

Q3: What are the typical impurities encountered in this synthesis? A3: Common impurities include unreacted starting materials (4-chloroaniline, dicyandiamide) and side products such as melamine-type oligomers formed from the self-condensation of dicyandiamide at high temperatures. Urea derivatives can also form from incomplete reactions.[3] 4-Chlorophenylguanidine is itself listed as a potential impurity in the synthesis of the antiseptic Chlorhexidine.[4]

Q4: How does solvent choice impact the scale-up process? A4: Solvent selection is critical for managing reaction kinetics, temperature, and product isolation.[3] For the synthesis of this compound, an aqueous medium or a high-boiling point solvent like ethylene (B1197577) glycol is often used. The solvent must be able to dissolve the reactants at the reaction temperature and allow for the precipitation of the product upon cooling.[5]

Synthesis Workflow and Logic Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.

SynthesisWorkflow Start Starting Materials (4-Chloroaniline, Dicyandiamide, HCl) Reaction Reaction Vessel (Heating & Agitation) Start->Reaction Charge Reagents Monitoring In-Process Control (TLC, LC-MS) Reaction->Monitoring Reaction Progress Monitoring->Reaction Continue Reaction Isolation Product Isolation (Cooling & Filtration) Monitoring->Isolation Reaction Complete Purification Purification (Recrystallization) Isolation->Purification Crude Product Drying Drying (Vacuum Oven) Purification->Drying Purified Solid QC Final Product QC (Purity, Identity) Drying->QC Dried Product End 4-Chlorophenylguanidine HCl QC->End Release

Caption: General experimental workflow for the synthesis of 4-Chlorophenylguanidine HCl.

TroubleshootingWorkflow Start Problem: Low Yield or Purity CheckTemp Was Temperature Maintained Correctly? Start->CheckTemp CheckMixing Was Agitation Sufficient? CheckTemp->CheckMixing Yes Sol_Temp Solution: Optimize heating profile. Ensure uniform heat transfer. CheckTemp->Sol_Temp No CheckReagents Are Starting Materials Pure? CheckMixing->CheckReagents Yes Sol_Mixing Solution: Increase agitation speed. Use appropriate impeller. CheckMixing->Sol_Mixing No CheckTime Was Reaction Time Sufficient? CheckReagents->CheckTime Yes Sol_Reagents Solution: Re-purify starting materials. Check for contaminants. CheckReagents->Sol_Reagents No Sol_Time Solution: Monitor by TLC/LC-MS to confirm completion. CheckTime->Sol_Time No End Process Optimized CheckTime->End Yes Sol_Temp->End Sol_Mixing->End Sol_Reagents->End Sol_Time->End

Caption: Troubleshooting flowchart for low yield or purity issues.

Troubleshooting Guide

Problem: The reaction yield dropped significantly upon scaling up.

Potential CauseRecommended Solution & Explanation
Inefficient Heat Transfer On a larger scale, the surface-area-to-volume ratio decreases, making it harder to maintain a uniform temperature. Hot spots can lead to byproduct formation. Solution: Improve the reactor's heating/cooling system, use a jacketed vessel, and consider a slower rate of reagent addition to control the exotherm.
Poor Mixing/Agitation Inadequate mixing can lead to localized concentration gradients, reducing reaction efficiency and promoting side reactions. Solution: Increase the agitation speed, and ensure the impeller design is appropriate for the vessel geometry and reaction mass viscosity.
Incomplete Reaction The reaction may require more time to reach completion on a larger scale.[3] Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time before quenching or work-up.[3]
Reagent Purity Contaminants in starting materials can poison catalysts or interfere with the reaction.[3] Solution: Verify the purity of 4-chloroaniline and dicyandiamide before use. If necessary, purify the starting materials.

Problem: The final product is off-color or has low purity.

Potential CauseRecommended Solution & Explanation
Formation of Side Products Overheating can cause dicyandiamide to form melamine-like impurities. Incomplete reaction can leave starting materials in the product.[3] Solution: Strictly control the reaction temperature. For purification, recrystallization from water or an alcohol/water mixture is effective.[2] Activated carbon treatment can be used to remove colored impurities.
Trapped Solvent/Reagents The product may precipitate too quickly, trapping impurities and solvent within the crystal lattice. Solution: Control the cooling rate during crystallization. A slower cooling profile generally results in larger, purer crystals. Wash the filtered solid thoroughly with a suitable solvent (e.g., cold water or isopropanol) to remove surface impurities.
Incorrect pH during Work-up The product is a hydrochloride salt, and its solubility is pH-dependent. Solution: Ensure the pH is acidic during isolation to maximize precipitation of the salt form. Washing with a slightly acidic cold solution can help remove non-basic impurities.

Experimental Protocols

The following are generalized protocols for laboratory-scale synthesis and purification. These should be optimized and adapted for specific equipment and scale.

1. Synthesis of Crude this compound

  • Reagents & Equipment: 4-chloroaniline, dicyandiamide, concentrated hydrochloric acid, water, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloroaniline followed by an equimolar amount of water and concentrated hydrochloric acid to form the 4-chloroaniline hydrochloride salt in situ.

    • Add a slight molar excess (e.g., 1.1 equivalents) of dicyandiamide to the solution.

    • Heat the mixture to reflux (typically 100-110°C) with vigorous stirring.

    • Maintain the reaction at reflux for a specified duration (e.g., 4-6 hours), monitoring the consumption of starting materials by TLC or LC-MS.

    • Once the reaction is deemed complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to maximize precipitation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with cold deionized water, followed by a wash with a cold organic solvent like isopropanol (B130326) or acetone (B3395972) to aid in drying.

    • Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

2. Purification by Recrystallization

  • Reagents & Equipment: Crude 4-Chlorophenylguanidine HCl, deionized water (or ethanol/water mixture), Erlenmeyer flask, hot plate, filtration apparatus.

  • Methodology:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of hot deionized water (or another suitable solvent system) to just dissolve the solid completely. The product is soluble up to 100 mM in water.

    • If the solution is colored, a small amount of activated carbon can be added, and the mixture is held at temperature for 10-15 minutes.

    • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature to allow for the formation of crystals.

    • Complete the crystallization by placing the flask in an ice bath for at least 30 minutes.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary

Table 1: Typical Reaction Parameters

ParameterValue / ConditionRationale / Comment
Reactant Ratio 1 : 1.1 (4-Chloroaniline : Dicyandiamide)A slight excess of the guanylating agent can help drive the reaction to completion.
Solvent Water / Dilute HClProvides a medium for the reaction and facilitates the formation of the hydrochloride salt.
Temperature 100 - 110 °C (Reflux)Ensures a sufficient reaction rate. Temperature control is crucial to prevent side reactions.[3]
Reaction Time 4 - 8 hoursDependent on scale and mixing efficiency. Should be confirmed by in-process monitoring.[3]
Typical Yield 75 - 90%Highly dependent on reaction conditions and purification efficiency.

Table 2: Solvent Selection for Recrystallization

Solvent SystemAdvantageDisadvantage
Water High solubility at elevated temperatures, low cost, safe.High boiling point can make drying difficult; may not effectively remove certain organic impurities.
Ethanol/Water Good solvating power, can be fine-tuned for optimal solubility differential.Flammable, requires careful control of solvent ratio.
Isopropanol Lower boiling point than water, good for washing and final rinsing.May have lower solvating power for the product compared to water.

References

Validation & Comparative

Validating Urokinase Inhibition: A Comparative Guide to 4-Chlorophenylguanidine Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Chlorophenylguanidine hydrochloride and other notable urokinase inhibitors. Urokinase-type plasminogen activator (uPA) is a serine protease critically involved in cancer progression and metastasis, making it a key target for therapeutic intervention.[1][2] This document presents supporting experimental data, detailed protocols for validating inhibitory effects, and visual representations of the relevant biological pathways and experimental workflows.

Inhibitor Performance Comparison

The inhibitory effects of various compounds against urokinase are summarized below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the potency of these inhibitors. A lower value for either metric indicates a higher potency.

InhibitorIC50 (µM)Ki (µM)Selectivity Notes
This compound ~6-7-Also a potent ASIC3 positive allosteric modulator.
Amiloride (B1667095) 1-502.4 - 7A diuretic drug that also inhibits the Na+/H+ exchanger.[3][4][5][6]
UK122 0.2-Highly selective for uPA over other proteases like tPA, plasmin, thrombin, and trypsin (IC50 >100 µM for all).[7][8][9][10][11]
WX-UK1 (UKI-1) -0.41Potent antimetastatic agent.[12][13]
WX-340 0.090.012Highly potent and specific competitive active-site inhibitor.[14]
B428 0.320.53Over 300-fold selective for uPA relative to tPA and over 1000-fold selective relative to plasmin.
B623 0.070.16Over 300-fold selective for uPA relative to tPA and over 1000-fold selective relative to plasmin.

Urokinase Signaling Pathway in Cancer Metastasis

The urokinase plasminogen activator system plays a pivotal role in the degradation of the extracellular matrix (ECM), a crucial step in cancer cell invasion and metastasis. The binding of urokinase (uPA) to its receptor (uPAR) on the cell surface initiates a proteolytic cascade. This cascade leads to the conversion of plasminogen to plasmin, which in turn can degrade ECM components and activate matrix metalloproteinases (MMPs), further promoting invasion.[1][15]

urokinase_pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix uPAR uPAR Integrins Integrins uPAR->Integrins FAK FAK Integrins->FAK Src Src FAK->Src MAPK MAPK Pathway Src->MAPK PI3K PI3K/Akt Pathway Src->PI3K Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration & Invasion PI3K->Migration pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPA->uPAR Plasminogen Plasminogen uPA->Plasminogen cleaves Plasmin Plasmin Plasminogen->Plasmin MMPs_latent Latent MMPs Plasmin->MMPs_latent activates ECM_Degradation ECM Degradation Plasmin->ECM_Degradation MMPs_active Active MMPs MMPs_latent->MMPs_active MMPs_active->ECM_Degradation Inhibitor 4-Chlorophenylguanidine hydrochloride & Alternatives Inhibitor->uPA

Caption: Urokinase signaling cascade in cancer metastasis and the point of inhibition.

Experimental Protocols

Fluorometric Urokinase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of compounds like this compound on urokinase activity using a fluorometric assay.

Materials:

  • Human Urokinase (e.g., Sigma-Aldrich, Abcam)

  • Urokinase Assay Buffer

  • Fluorogenic Urokinase Substrate (e.g., AMC-based peptide)

  • Test Inhibitor (e.g., this compound)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation/Emission ≈ 350/450 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute human urokinase in assay buffer to the desired stock concentration.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • Allow all reagents to equilibrate to room temperature.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of human urokinase to each well (except for the blank).

    • Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (solvent without inhibitor).

    • Add assay buffer to bring the total volume in each well to a consistent amount (e.g., 50 µL).

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the fluorogenic urokinase substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.[8][16][17]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow

The following diagram illustrates the workflow for validating the inhibitory effect of a test compound on urokinase.

experimental_workflow A Reagent Preparation (Urokinase, Inhibitor, Substrate) B Assay Plate Setup (Enzyme + Inhibitor Incubation) A->B C Initiate Reaction (Add Substrate) B->C D Kinetic Fluorescence Measurement (Ex/Em ~350/450 nm) C->D E Data Analysis (Calculate Reaction Rates) D->E F IC50 Determination (Dose-Response Curve) E->F

Caption: Workflow for validating urokinase inhibition using a fluorometric assay.

References

Unveiling the Modulatory Landscape of ASIC3: A Comparative Guide to 4-Chlorophenylguanidine Hydrochloride and Other Key Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the modulatory activity of 4-Chlorophenylguanidine hydrochloride (4-CPG) on the Acid-Sensing Ion Channel 3 (ASIC3), a key player in pain perception and mechanosensation. By examining its performance alongside other known activators and inhibitors, this document aims to equip researchers with the necessary data and methodologies to advance the study of ASIC3 modulation and its therapeutic potential.

Executive Summary

ASIC3 represents a promising therapeutic target for a variety of sensory-related disorders. The guanidine-based compound, this compound, has emerged as a significant positive allosteric modulator of this channel. This guide presents a detailed analysis of its activity in comparison to a panel of other well-characterized ASIC3 modulators. Quantitative data on the potency and efficacy of these compounds are presented, alongside detailed experimental protocols for their characterization. Furthermore, visual representations of the underlying signaling pathways and experimental workflows are provided to facilitate a deeper understanding of ASIC3 pharmacology.

Comparative Analysis of ASIC3 Modulators

The following tables summarize the quantitative data for various compounds known to modulate ASIC3 activity. These modulators are categorized as positive allosteric modulators/activators and inhibitors.

Table 1: Positive Allosteric Modulators and Activators of ASIC3

CompoundTypeEC50SpeciesNotes
This compound Positive Allosteric ModulatorNot explicitly definedRatIncreases the half-maximal pH of activation from 6.79 to 7.01. Also directly activates the channel and reverses desensitization.[1]
2-guanidine-4-methylquinazoline (GMQ)Activator680 µM (at pH 7.4)RatActivates sustained currents by shifting the pH-dependence of inactivation and activation.[1][2]
Agmatine (B1664431)Endogenous ActivatorNot explicitly definedNot specifiedActivates ASIC3 at neutral pH and enhances channel activity in the presence of other inflammatory signals.[3][4][5]
AmiloridePotentiator (at low concentrations)255 µM (for potentiation at pH 7.4)Not specifiedParadoxically potentiates ASIC3 at near-neutral pH while inhibiting at more acidic pH.[2][6]

Table 2: Inhibitors of ASIC3

CompoundTypeIC50SpeciesNotes
APETx2Inhibitor63 nMRatA sea anemone peptide toxin that is a potent and selective blocker of the transient peak current.[7][8][9][10][11]
A-317567Inhibitor1.025 µMNot specifiedA potent non-amiloride blocker that inhibits both the transient and sustained phases of the ASIC3 current.[12][13][14][15][16]
AmilorideInhibitor18.6 µM (at pH 6)Not specifiedA non-selective inhibitor of ASIC channels.[6]
DiclofenacInhibitor92 µMNot specifiedA non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the sustained current component of ASIC3.[17][18]

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for Characterizing ASIC3 Modulators

This protocol is designed to measure the effect of test compounds on ASIC3 currents in a heterologous expression system (e.g., HEK293 cells stably expressing ASIC3).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For stable transfection, introduce a plasmid containing the full-length cDNA for human or rat ASIC3 and a selection marker (e.g., neomycin resistance) using a suitable transfection reagent.

  • Select and maintain a stable cell line by culturing in the presence of the appropriate antibiotic (e.g., G418).

2. Electrophysiological Recording:

  • Plate the stably transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Intracellular Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na; adjust pH to 7.3 with KOH.

  • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; adjust pH to 7.4 with NaOH.

  • Establish a whole-cell recording configuration.

  • Hold the membrane potential at -60 mV.

3. Compound Application and Data Analysis:

  • Apply a control acidic solution (e.g., pH 6.8) to elicit a baseline ASIC3 current.

  • Perfuse the cells with the extracellular solution containing the test compound (e.g., this compound or an inhibitor) for a defined period before co-applying it with the acidic solution.

  • For activators, apply the compound at a neutral pH (7.4) to test for direct activation.

  • To determine EC50 or IC50 values, apply a range of compound concentrations and measure the peak and/or sustained current amplitude.

  • Normalize the current responses to the baseline current and fit the concentration-response data to the Hill equation to determine potency.

Protocol 2: Calcium Imaging Assay for ASIC3 Activity

This assay provides a higher-throughput method to screen for ASIC3 modulators by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

1. Cell Preparation:

  • Seed HEK293 cells stably expressing ASIC3 in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

2. Assay Procedure:

  • Use a fluorescence plate reader equipped with an automated liquid handling system.

  • Measure the baseline fluorescence.

  • Add the test compound at various concentrations to the wells.

  • After a short incubation, inject an acidic solution to activate ASIC3.

  • Record the change in fluorescence intensity over time.

3. Data Analysis:

  • Calculate the change in fluorescence (ΔF) from baseline.

  • Normalize the response to a positive control (e.g., a known ASIC3 activator) and a negative control (vehicle).

  • Plot the concentration-response curves to determine the EC50 or IC50 of the test compounds.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the key molecular interactions and experimental processes involved in the study of ASIC3 modulation.

ASIC3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular H+ Protons (H⁺) (Acidosis) ASIC3 ASIC3 Channel H+->ASIC3 Activates 4-CPG 4-Chlorophenylguanidine hydrochloride 4-CPG->ASIC3 Potentiates Inflammatory_Mediators Inflammatory Mediators (e.g., Serotonin, Bradykinin) Inflammatory_Mediators->ASIC3 Sensitizes Ca2+ Increased [Ca²⁺]i ASIC3->Ca2+ Ca²⁺ Influx MAPK MAPK/ERK Pathway Ca2+->MAPK Modulates Cellular_Response Cellular Response (e.g., Nociceptor Excitation, Gene Expression) MAPK->Cellular_Response

ASIC3 signaling cascade upon activation.

Experimental_Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Stable Transfection with ASIC3 Cell_Culture->Transfection Selection Antibiotic Selection Transfection->Selection Plating Plate Cells on Coverslips Selection->Plating Recording Whole-Cell Patch Clamp Recording Plating->Recording Compound_Application Application of 4-CPG & Alternatives Recording->Compound_Application Data_Acquisition Current Measurement Compound_Application->Data_Acquisition Normalization Normalization to Baseline Data_Acquisition->Normalization Curve_Fitting Concentration-Response Curve (EC50 / IC50 Determination) Normalization->Curve_Fitting

Workflow for electrophysiological comparison.

Conclusion

This compound stands out as a valuable pharmacological tool for probing the function of ASIC3. Its positive allosteric modulatory action, coupled with its ability to directly activate the channel and reverse desensitization, provides a unique profile compared to other known ligands. The data and protocols presented in this guide offer a solid foundation for researchers to conduct comparative studies, ultimately aiding in the elucidation of ASIC3's role in health and disease and paving the way for the development of novel therapeutics.

References

A Comparative Guide to Urokinase Inhibitors: 4-Chlorophenylguanidine Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Chlorophenylguanidine hydrochloride with other notable urokinase inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Urokinase and Its Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.[1] Its overexpression is implicated in the progression of several diseases, most notably cancer, where it facilitates tumor invasion and metastasis. This has made uPA a compelling target for therapeutic intervention. Urokinase inhibitors are molecules that can block the enzymatic activity of uPA, thereby impeding its pathological functions. These inhibitors are being actively investigated as potential anti-cancer and anti-metastatic agents.

Performance Comparison of Urokinase Inhibitors

The efficacy of a urokinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

The following table summarizes the inhibitory activities of this compound and other selected urokinase inhibitors. It is important to note that direct comparison of these values should be made with caution, as they may have been determined under different experimental conditions.

InhibitorTypeTarget Enzyme(s)IC50KiSelectivityReference(s)
This compound Small MoleculeUrokinase, TrypsinNot Reported6.07 µM (Urokinase)~20-fold for Urokinase over Trypsin[2]
120 µM (Trypsin)
Amiloride (B1667095) hydrochlorideSmall MoleculeUrokinase, Epithelial sodium channel (ENaC)7 - 16.6 µM7 µMNon-selective[3]
BC 11 hydrobromideSmall MoleculeUrokinase8.2 µMNot ReportedSelective over 8 other related enzymes
Biphenyl (B1667301) amidineSmall MoleculeUrokinase98 nMNot ReportedSelective
Mexiletine (B70256) derivative (compound 34)Small MoleculeUrokinase72 nMNot ReportedSelective

Urokinase Signaling Pathway

Urokinase exerts its effects by binding to its cell surface receptor, the urokinase plasminogen activator receptor (uPAR). This interaction initiates a cascade of signaling events that promote cell migration, invasion, and proliferation. Key downstream signaling pathways activated by the uPA/uPAR system include the Jak/Stat and MAPK/ERK pathways. Understanding this pathway is critical for the rational design of urokinase-targeted therapies.

UrokinaseSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA Plasminogen Plasminogen uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Binds Plasmin Plasmin Plasminogen->Plasmin Integrins Integrins uPAR->Integrins Associates with Jak Jak uPAR->Jak FAK FAK Integrins->FAK Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Responses Cell Migration, Invasion, Proliferation ERK->Cellular_Responses Stat Stat Jak->Stat Stat->Cellular_Responses

Caption: Urokinase (uPA) signaling pathway.

Experimental Protocols

The inhibitory activity of compounds against urokinase is typically determined using a fluorometric or colorimetric enzyme inhibition assay. Below is a generalized protocol for a fluorescence-based urokinase inhibitor screening assay.

Objective: To determine the in vitro inhibitory activity of a test compound against human urokinase.

Materials:

  • Human urokinase enzyme

  • Fluorogenic urokinase substrate (e.g., a peptide conjugated to a fluorescent reporter like AFC or AMC)

  • Assay buffer (e.g., Tris-HCl or HEPES based buffer at physiological pH)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Amiloride)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound and positive control in assay buffer to achieve a range of desired final concentrations.

    • Prepare a working solution of human urokinase in assay buffer.

    • Prepare a working solution of the fluorogenic urokinase substrate in assay buffer.

  • Assay Setup:

    • Add a small volume of the diluted test compound, positive control, or vehicle control (assay buffer with the same concentration of solvent as the test compounds) to the wells of a 96-well plate.

    • Add the urokinase enzyme solution to all wells except for the substrate control wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AFC-based substrates) kinetically over a period of time (e.g., 30-60 minutes) or at a single endpoint after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time curve) for each well.

    • Normalize the reaction rates of the wells containing the test compound to the rate of the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Test Compounds - Urokinase - Substrate - Buffers Dispense_Inhibitors Dispense Inhibitors & Controls into Plate Prepare_Reagents->Dispense_Inhibitors Add_Urokinase Add Urokinase Enzyme Dispense_Inhibitors->Add_Urokinase Pre_incubation Pre-incubate Add_Urokinase->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Normalize_Data Normalize to Control Calculate_Rates->Normalize_Data Plot_Dose_Response Plot Dose-Response Curve Normalize_Data->Plot_Dose_Response Determine_IC50 Determine IC50 Plot_Dose_Response->Determine_IC50

Caption: Urokinase inhibitor screening workflow.

Conclusion

This compound is a moderately potent inhibitor of urokinase with a Ki value in the low micromolar range. It exhibits some selectivity for urokinase over trypsin. When compared to other small molecule inhibitors, its potency is in a similar range to amiloride and BC 11 hydrobromide, but significantly lower than more recently developed compounds like the biphenyl amidine and mexiletine derivatives, which show nanomolar efficacy. The choice of an appropriate urokinase inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity, and other pharmacological properties. The experimental protocols and pathway information provided in this guide are intended to facilitate the further investigation and comparison of these and other urokinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chlorophenylguanidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a compound class is fundamental to designing more potent and selective therapeutic agents. This guide provides a comparative analysis of 4-chlorophenylguanidine hydrochloride analogs, focusing on their activity as urokinase inhibitors and potential modulators of acid-sensing ion channels (ASICs).

Introduction to this compound

This compound is a synthetic compound recognized for its potent inhibition of urokinase, a serine protease implicated in cancer metastasis, and its role as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3), which is involved in pain perception. The core structure, consisting of a substituted phenyl ring linked to a guanidine (B92328) group, provides a versatile scaffold for analog development. Understanding how modifications to this scaffold affect biological activity is crucial for the development of novel therapeutics.

Comparative Biological Activity of Phenylguanidine Analogs as Urokinase Inhibitors

The following table summarizes the structure-activity relationship of substituted phenylguanidine analogs as inhibitors of urokinase. The data is adapted from a quantitative SAR analysis of a series of phenylguanidine derivatives.

CompoundSubstitution on Phenyl RingKi (μM)
1 4-Cl (4-Chlorophenylguanidine)1.5
2 H14
3 4-CH35.6
4 4-OCH34.5
5 4-NO21.8
6 3,4-di-Cl0.4
7 3-Cl2.5
8 2-Cl25
9 4-Br1.2
10 4-I0.9
11 4-F3.2
12 4-t-butyl1.3

Key SAR Observations for Urokinase Inhibition:

  • Halogen Substitution: Substitution with halogens at the 4-position of the phenyl ring generally enhances inhibitory activity compared to the unsubstituted analog. The potency follows the order I > Br > Cl > F.

  • Position of Substitution: The position of the chloro substituent significantly impacts activity. A 4-chloro substitution is more favorable than a 3-chloro substitution, and a 2-chloro substitution is detrimental to activity.

  • Multiple Substitutions: Disubstitution with chlorine at the 3 and 4 positions results in a significant increase in potency.

  • Electronic Effects: Electron-withdrawing groups, such as a nitro group at the 4-position, enhance inhibitory activity.

  • Steric Effects: A bulky t-butyl group at the 4-position is well-tolerated and results in potent inhibition.

Experimental Protocols

Urokinase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of test compounds against human urokinase.

Materials:

  • Human Urokinase (two-chain, high-molecular-weight)

  • Chromogenic substrate S-2444 (pyro-Glu-Gly-Arg-p-nitroanilide)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8

  • Test compounds (this compound analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A stock solution of each test compound is prepared in DMSO and then diluted in the assay buffer to various concentrations.

  • In a 96-well plate, 20 µL of the test compound solution is mixed with 160 µL of assay buffer and 10 µL of human urokinase solution (final concentration ~1 nM).

  • The mixture is pre-incubated for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by adding 10 µL of the chromogenic substrate S-2444 (final concentration 0.2 mM).

  • The rate of p-nitroaniline release is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

  • The inhibitory constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Signaling Pathways and Mechanisms of Action

Urokinase and its Role in Cancer Metastasis

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface localizes its proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, can degrade various ECM components and activate other proteases, such as matrix metalloproteinaces (MMPs), facilitating tumor cell migration. Inhibition of uPA is a promising therapeutic strategy to prevent cancer metastasis.

Urokinase_Pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix uPA uPA uPAR uPAR uPA->uPAR Binds uPA_uPAR uPA-uPAR Complex uPA->uPA_uPAR uPAR->uPA_uPAR Plasmin Plasmin uPA_uPAR->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin ECM ECM Degradation & Cell Invasion Plasmin->ECM Leads to Inhibitor 4-Chlorophenylguanidine Analogs Inhibitor->uPA Inhibits

Caption: Urokinase signaling pathway in cancer metastasis and its inhibition.

Acid-Sensing Ion Channel 3 (ASIC3) Modulation

Acid-sensing ion channels (ASICs) are neuronal ion channels that are activated by a drop in extracellular pH. ASIC3 is predominantly expressed in sensory neurons and is implicated in pain perception, particularly in response to tissue acidosis associated with inflammation and ischemia. 4-Chlorophenylguanidine has been identified as a positive allosteric modulator of ASIC3, meaning it enhances the channel's sensitivity to protons. This modulation can lead to an increase in neuronal excitability and pain signaling.

ASIC3_Modulation cluster_neuron Sensory Neuron Membrane ASIC3 ASIC3 Channel (Closed) ASIC3_Open ASIC3 Channel (Open) ASIC3->ASIC3_Open Na_Influx Na+ Influx ASIC3_Open->Na_Influx Protons Extracellular Protons (Low pH) Protons->ASIC3 Activates Modulator 4-Chlorophenylguanidine Analogs Modulator->ASIC3 Potentiates Activation Depolarization Neuronal Depolarization Na_Influx->Depolarization Pain_Signal Pain Signal Depolarization->Pain_Signal

Caption: Modulation of ASIC3 by 4-Chlorophenylguanidine analogs.

Conclusion

The structure-activity relationship of this compound analogs reveals key chemical features that govern their inhibitory activity against urokinase. Substitutions on the phenyl ring significantly influence potency, providing a roadmap for the design of more effective inhibitors. The interaction of these analogs with ASIC3 highlights a potential for dual-target activity or off-target effects that should be considered in drug development. The provided experimental protocols and pathway diagrams serve as a foundational resource for further research into this important class of compounds.

A Comparative Guide to the In-Vitro and In-Vivo Activity of 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Chlorophenylguanidine hydrochloride's activity against two key molecular targets: urokinase-type plasminogen activator (uPA) and acid-sensing ion channel 3 (ASIC3). Its performance is compared with other known modulators of these targets, supported by available experimental data.

Overview of this compound

This compound is a small molecule that has demonstrated dual activity as a potent inhibitor of the serine protease urokinase and as a positive allosteric modulator of the acid-sensing ion channel 3. This dual functionality makes it a compound of interest for research in oncology and pain management.

In-Vitro Activity Comparison

Urokinase (uPA) Inhibition

Urokinase is a key enzyme involved in cancer cell invasion and metastasis through the degradation of the extracellular matrix. Its inhibition is a therapeutic strategy to impede cancer progression.

Data Summary: Urokinase Inhibitors

CompoundTypeTargetIn-Vitro Potency (Kᵢ/IC₅₀)Reference
This compound Guanidine derivativeuPAKᵢ: ~6 µM[1]
WX-UK1 (Mesupron®)3-Amidinophenylalanine derivativeuPA, other serine proteasesKᵢ: 0.41 µM[2][3]
Upamostat (WX-671)Prodrug of WX-UK1uPA systemNot directly applicable (prodrug)[4][5]
B428Benzo[b]thiophene-2-carboxamidineuPAKᵢ: 100 nM[6]
B623Benzo[b]thiophene-2-carboxamidineuPAKᵢ: 0.16 µM[7]
Amiloride (B1667095)DiureticuPA, ENaC, NHE1Kᵢ: 7 µM, IC₅₀: 7-12 µM to 45-85 µM[8][9][10]
p-AminobenzamidineBenzamidine derivativeuPA, TrypsinMicromolar range Kᵢ[7][11]

Experimental Protocol: In-Vitro Urokinase Inhibition Assay (General)

A typical in-vitro urokinase inhibition assay measures the enzymatic activity of uPA in the presence of varying concentrations of an inhibitor.

  • Principle: The assay utilizes a synthetic substrate that, when cleaved by active uPA, releases a fluorescent or chromogenic product. The rate of product formation is proportional to the uPA activity.

  • Materials:

    • Human Urokinase enzyme

    • Fluorogenic or chromogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

    • Assay Buffer (e.g., Tris-HCl buffer at physiological pH)

    • Test compound (inhibitor) and vehicle control (e.g., DMSO)

    • 96-well microplate (black plates for fluorescence)

    • Microplate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the human urokinase enzyme to each well.

    • Add the diluted test compound or vehicle control to the respective wells.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the uPA substrate to all wells.

    • Monitor the fluorescence or absorbance at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.[12]

ASIC3 Modulation

ASIC3 is a neuronal ion channel that plays a significant role in pain perception, particularly in response to tissue acidosis and inflammation.[13][14][15] Modulators of ASIC3 are being investigated as potential analgesics.

Data Summary: ASIC3 Modulators

CompoundTypeEffect on ASIC3In-Vitro Potency (EC₅₀/IC₅₀)Reference
This compound Guanidine derivativePositive Allosteric ModulatorIncreases pH sensitivity (qualitative)[13]
GMQ (2-guanidine-4-methylquinazoline)Guanidine derivativeAgonist/ModulatorEC₅₀: 680 µM (for activation at pH 7.4)[13][16][17][18][19]
EGCG (Epigallocatechin gallate)FlavonoidInhibitorIC₅₀: ~13 µM[20]
AmilorideDiureticNon-selective InhibitorPotentiates sustained currents at µM concentrations[17][21]

Experimental Protocol: In-Vitro ASIC3 Modulation (Whole-Cell Patch Clamp)

Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel modulation.

  • Principle: This technique allows for the direct measurement of ionic currents flowing through ASIC3 channels in the cell membrane of a single cell in response to pH changes and the presence of a modulator.

  • Materials:

    • Cell line expressing recombinant ASIC3 channels (e.g., CHO or HEK293 cells)

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

    • Borosilicate glass capillaries for pulling micropipettes

    • Extracellular and intracellular recording solutions with defined ionic compositions and pH

    • Test compound (modulator) and vehicle control

  • Procedure:

    • Culture cells expressing ASIC3 on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution at a resting pH (e.g., 7.4).

    • Pull a glass micropipette with a tip resistance of 2-5 MΩ and fill it with the intracellular solution.

    • Under microscopic guidance, form a high-resistance seal (giga-seal) between the micropipette tip and the cell membrane.

    • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Activate ASIC3 channels by rapidly perfusing the cell with an acidic extracellular solution (e.g., pH 6.8).

    • Record the resulting inward current.

    • To test for modulation, pre-apply the test compound in the resting pH solution before the acidic challenge, or co-apply it with the acidic solution.

    • Measure changes in current amplitude, kinetics, and pH-sensitivity to determine the effect of the compound (potentiation, inhibition, or shift in pH-response curve).

    • Construct dose-response curves to determine EC₅₀ or IC₅₀ values.

In-Vivo Activity Comparison

Urokinase Inhibition in Cancer Models

The in-vivo efficacy of urokinase inhibitors is typically evaluated in animal models of cancer, assessing their ability to reduce tumor growth and metastasis.

Data Summary: In-Vivo Efficacy of Urokinase Inhibitors

CompoundAnimal ModelCancer TypeKey FindingsReference
This compound No specific in-vivo efficacy data found in the searched literature.--
WX-UK1 (Mesupron®)Rat modelsPancreatic and mammary adenocarcinomaSignificantly reduced metastatic lesions and tumor growth.[22][3][23]
p-AminobenzamidineSCID miceHuman prostate xenograft (DU 145)64% lower final tumor weight compared to control.[24][24][25]

No specific in-vivo efficacy or pharmacokinetic data for this compound was identified in the provided search results.

Experimental Protocol: In-Vivo Tumor Xenograft Model (General)

  • Principle: Human cancer cells are implanted into immunodeficient mice, which then develop tumors. The mice are treated with the test compound, and the effect on tumor growth and/or metastasis is monitored.

  • Materials:

    • Immunodeficient mice (e.g., SCID or nude mice)

    • Human cancer cell line known to express uPA (e.g., DU 145 prostate cancer cells)

    • Cell culture reagents

    • Test compound and vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Culture the human cancer cells in-vitro.

    • Subcutaneously inject a suspension of the cancer cells into the flank of the immunodeficient mice.

    • Allow tumors to establish and reach a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

    • Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

    • Monitor the health and body weight of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for uPA levels).

    • If studying metastasis, examine relevant organs (e.g., lungs, liver) for metastatic nodules.

    • Compare tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.

Signaling Pathways and Experimental Workflows

Urokinase Signaling in Cancer Metastasis

Urokinase (uPA), upon binding to its receptor (uPAR) on the cancer cell surface, initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM). This process is crucial for cancer cells to invade surrounding tissues and metastasize. The uPA-uPAR complex also activates intracellular signaling pathways that promote cell migration, proliferation, and survival.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activates uPA uPA uPAR uPAR uPA->uPAR Binds to uPA->Plasmin Catalyzes uPAR->Plasminogen Signaling Pathways Intracellular Signaling (e.g., FAK, Src, MAPK) uPAR->Signaling Pathways Activates ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded ECM Degraded ECM ECM->Degraded ECM Cellular Responses Migration, Proliferation, Invasion, Survival Degraded ECM->Cellular Responses Facilitates Invasion Signaling Pathways->Cellular Responses Promotes

Caption: Urokinase (uPA) signaling pathway in cancer metastasis.

ASIC3 Signaling in Pain Perception

ASIC3 is a proton-gated cation channel expressed in sensory neurons. In response to tissue acidosis (a drop in pH), which occurs during inflammation and ischemia, ASIC3 opens, leading to an influx of sodium ions (Na+). This depolarizes the neuron, and if the threshold is reached, an action potential is generated and transmitted to the central nervous system, resulting in the sensation of pain.

ASIC3_Signaling_Pathway cluster_environment Tissue Microenvironment cluster_neuron Sensory Neuron Inflammation/Ischemia Inflammation/Ischemia Protons (H+) Increased [H+] (Acidosis) Inflammation/Ischemia->Protons (H+) ASIC3 ASIC3 Channel Protons (H+)->ASIC3 Activates Na_influx Na+ Influx ASIC3->Na_influx Opens to allow Depolarization Membrane Depolarization Na_influx->Depolarization Action Potential Action Potential Generation Depolarization->Action Potential CNS Central Nervous System (Pain Perception) Action Potential->CNS Signal Propagation

Caption: ASIC3 signaling pathway in pain perception.

Experimental Workflow for Inhibitor/Modulator Characterization

The general workflow for characterizing a compound like this compound involves a multi-step process from initial in-vitro screening to in-vivo validation.

Experimental_Workflow Target_Identification Target Identification (uPA / ASIC3) In_Vitro_Screening In-Vitro Screening (Enzymatic/Binding Assays) Target_Identification->In_Vitro_Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) In_Vitro_Screening->Hit_to_Lead In_Vitro_Characterization In-Vitro Characterization (IC50/EC50, Selectivity) Hit_to_Lead->In_Vitro_Characterization Cell_Based_Assays Cell-Based Assays (Invasion, Cytotoxicity, Electrophysiology) In_Vitro_Characterization->Cell_Based_Assays In_Vivo_PK In-Vivo Pharmacokinetics (ADME) Cell_Based_Assays->In_Vivo_PK In_Vivo_Efficacy In-Vivo Efficacy (Animal Models) In_Vivo_PK->In_Vivo_Efficacy Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development

References

Phenylguanidine Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological landscape of phenylguanidine derivatives, this guide offers a comparative analysis of their performance across various biological targets. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to facilitate informed decisions in therapeutic development.

Phenylguanidine and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The central guanidine (B92328) moiety, a nitrogen-rich functional group, allows these molecules to interact with a variety of biological targets, including ion channels, receptors, and enzymes. This has led to their investigation in diverse therapeutic areas, from infectious diseases to neurological disorders and oncology. This guide provides a comparative overview of different phenylguanidine derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Biological Activities

The therapeutic potential of phenylguanidine derivatives is underscored by their varied pharmacological profiles. The following tables summarize the in vitro and in vivo activities of several representative compounds, offering a snapshot of their relative potencies.

Antimicrobial Activity

Phenylguanidine derivatives have demonstrated notable efficacy against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of their antibacterial potency.

CompoundTarget OrganismMIC (µg/mL)Reference
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9mStaphylococcus aureus0.5[1]
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9mEscherichia coli1[1]
3-(4-trifluoromethyl)-benzyloxy derivative 10dStaphylococcus aureus1[1]
3-(4-trifluoromethyl)-benzyloxy derivative 10dEscherichia coli16[1]
Compound 10aStaphylococcus aureus4[1]
Compound 10aEscherichia coli4[1]
Compound 10jStaphylococcus aureus4[1]
Compound 10jEscherichia coli4[1]
Compound 10r–sStaphylococcus aureus4[1]
Compound 10r–sEscherichia coli4[1]
5-substituted derivative 29bStaphylococcus aureus8[1]
5-substituted derivative 29bEscherichia coli8[1]
4-tert-Butylphenyl derivative 33Staphylococcus aureus64[1]
4-tert-Butylphenyl derivative 33Escherichia coli>128[1]
Anticonvulsant Activity

Several phenylguanidine derivatives have been investigated for their potential to treat seizures. The maximal electroshock (MES) seizure model in mice is a standard preclinical test to evaluate anticonvulsant efficacy, with the effective dose 50 (ED50) being a key parameter.

CompoundAnimal ModelED50 (mg/kg)Reference
Phenylglycinamide derivative 53Mouse (MES test)89.7[2]
Phenylglycinamide derivative 60Mouse (MES test)73.6[2]
Phenylglycinamide derivative 14Mouse (MES test)49.6[3]
Benzyl methylamine (B109427) derivative 37Mouse (MES test)12.92[4]
Compound 5Mouse (MES test)40.96[4]
Compound 15Mouse (MES test)21[4]
In Vitro Anticancer Activity

The potential of phenylguanidine derivatives as anticancer agents has been explored against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference
Azaglycophymine derivative 19BT-474 (Breast Cancer)4[5]
Azaglycophymine derivative 19Various Breast Cancer Cell Lines4-6[5]
Compound 46Various Breast Cancer Cell LinesSimilar to Cpd 19[5]
Compound 47Various Breast Cancer Cell LinesSimilar to Cpd 19[5]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)HCT116 (Colorectal Carcinoma)6.43 ± 0.72[6]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)A549 (Lung Adenocarcinoma)9.62 ± 1.14[6]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)A375 (Melanoma)8.07 ± 1.36[6]
Compound 9bMCF-7 (Breast Cancer)<0.1[7]
Compound 9bA549 (Lung Cancer)<0.1[7]
Compound 9cMCF-7 (Breast Cancer)<0.1[7]
Compound 9cA549 (Lung Cancer)<0.1[7]

Key Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of phenylguanidine derivatives stem from their interaction with various molecular targets. Two prominent examples are their roles as sodium channel blockers and 5-HT3 receptor modulators.

Sodium_Channel_Blockade cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_Channel->Na_ion_in Block Blockade Na_ion_out Na+ Na_ion_out->Na_Channel Influx Phenylguanidine Phenylguanidine Derivative Phenylguanidine->Na_Channel Binds to channel pore Depolarization Membrane Depolarization Action_Potential Action Potential Depolarization->Action_Potential Prevents Neuronal_Excitability Reduced Neuronal Excitability Action_Potential->Neuronal_Excitability Leads to

Figure 1. Putative mechanism of sodium channel blockade by phenylguanidine derivatives.

Some N,N'-diphenylguanidines act as blockers of voltage-gated sodium channels. This action is thought to underlie their anticonvulsant effects. By binding to the channel, they prevent the influx of sodium ions, thereby reducing neuronal excitability and suppressing seizure activity.

HT3_Receptor_Interaction cluster_membrane Postsynaptic Membrane cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_neuron Postsynaptic Neuron HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Cation_Influx Cation Influx (Na+, Ca2+) HT3_Receptor->Cation_Influx Opens channel Serotonin Serotonin (5-HT) Serotonin->HT3_Receptor Binds & Activates Phenylguanidine Phenylguanidine Derivative Phenylguanidine->HT3_Receptor Binds & Modulates Depolarization Depolarization Cation_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Figure 2. Interaction of phenylguanidine derivatives with 5-HT3 receptors.

Phenyldiguanide is known to act on 5-HT3 receptors, which are ligand-gated ion channels. This interaction can lead to the stimulation of sensory neurons and subsequent reflex responses.[8] The modulation of these receptors by phenylguanidine derivatives highlights their potential in conditions where 5-HT3 signaling is implicated.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments cited in this guide.

In Vitro Sodium Channel Blockade Assay

Objective: To determine the inhibitory effect of a test compound on voltage-gated sodium channels.

Workflow:

Sodium_Channel_Assay_Workflow start Start cell_prep Cell Preparation (Expressing target sodium channel) start->cell_prep pre_incubation Pre-incubation (Add test compound at varying concentrations) cell_prep->pre_incubation stimulation Stimulation (Add veratridine (B1662332) and [¹⁴C]guanidinium chloride) pre_incubation->stimulation termination Termination (Rapid wash with ice-cold buffer) stimulation->termination cell_lysis Cell Lysis termination->cell_lysis measurement Measurement (Scintillation counting) cell_lysis->measurement data_analysis Data Analysis (Determine IC50 value) measurement->data_analysis end End data_analysis->end

Figure 3. Workflow for in vitro sodium channel blockade assay.

Procedure:

  • Cell Preparation: Culture cells expressing the target sodium channel to an appropriate density and prepare a cell suspension in assay buffer.

  • Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of the test compound and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Stimulation: Initiate sodium channel opening and radiotracer influx by adding a solution containing veratridine and [¹⁴C]guanidinium chloride to each well. Incubate for a short period (e.g., 2-5 minutes).

  • Termination: Stop the influx by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Measurement: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the radioactive counts against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES - Test)

Objective: To evaluate the in vivo anticonvulsant efficacy of a test compound in mice.[9][10][11][12][13]

Workflow:

Anticonvulsant_Assay_Workflow start Start animal_prep Animal Preparation (e.g., ICR male mice) start->animal_prep compound_admin Compound Administration (Oral or other route) animal_prep->compound_admin waiting_period Waiting Period (e.g., 1 hour) compound_admin->waiting_period mes_induction Maximal Electroshock Induction (Corneal electrodes) waiting_period->mes_induction observation Observation (Presence/absence of tonic hindlimb extension) mes_induction->observation data_analysis Data Analysis (Calculate % protection and ED50) observation->data_analysis end End data_analysis->end MIC_Assay_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound in Broth start->prepare_dilutions inoculate Inoculate with Standardized Bacterial Suspension prepare_dilutions->inoculate incubate Incubate (e.g., 37°C for 18-24 hours) inoculate->incubate observe Observe for Turbidity (Visual or Spectrophotometric) incubate->observe determine_mic Determine MIC (Lowest concentration with no visible growth) observe->determine_mic end End determine_mic->end

References

Benchmarking 4-Chlorophenylguanidine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of 4-Chlorophenylguanidine hydrochloride against established standards in the context of its known biological activities and its structural relevance to a key class of therapeutic targets: the Sodium-Hydrogen Exchangers (NHEs).

While this compound is a known inhibitor of urokinase and a positive allosteric modulator of Acid-Sensing Ion Channel 3 (ASIC3), its direct activity as a Sodium-Hydrogen Exchanger (NHE) inhibitor is not extensively documented in publicly available literature. However, the presence of a guanidine (B92328) moiety, a key pharmacophore for NHE inhibition, suggests a potential for interaction. This guide offers a comparative analysis based on its established activities and provides the necessary experimental framework to evaluate its potential as an NHE inhibitor.

Comparative Analysis of Inhibitory Activities

To provide a clear benchmark, the following table summarizes the inhibitory concentrations (IC50) of well-characterized NHE inhibitors. Due to the lack of direct experimental data for this compound's effect on NHEs, it is not included in this quantitative comparison. Researchers are encouraged to use the experimental protocols provided in this guide to determine these values.

CompoundTargetIC50 ValueReference
Amiloride (B1667095) NHE1~1-10 µM[1]
NHE2~1000 µM[2]
NHE3-
Cariporide (B1668443) (HOE-642) NHE10.05 µM[2]
NHE21000 µM[2]
NHE33 µM[2]
Eniporide NHE14.5 nM[3]
NHE2-
NHE3-
Zoniporide NHE114 nM[4][5][6]
NHE22200 nM[6]
NHE3220000 nM[6]

Established Biological Activities of this compound

Urokinase Inhibition

This compound is recognized as a potent inhibitor of urokinase-type plasminogen activator (uPA).[7] uPA is a serine protease that plays a crucial role in fibrinolysis and extracellular matrix degradation through the conversion of plasminogen to plasmin.[8] Its signaling pathway is integral to processes like tissue remodeling, cell migration, and invasion.

urokinase_pathway cluster_extracellular Extracellular Space Pro-uPA Pro-uPA uPA uPA Pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Plasminogen Plasminogen uPA->Plasminogen Cleavage Plasmin Plasmin Plasminogen->Plasmin Activation ECM Degradation ECM Degradation Plasmin->ECM Degradation Cell Migration Cell Migration Plasmin->Cell Migration Cell Invasion Cell Invasion Plasmin->Cell Invasion 4-Chlorophenylguanidine 4-Chlorophenylguanidine 4-Chlorophenylguanidine->uPA Inhibition

Urokinase signaling pathway inhibition.
ASIC3 Positive Allosteric Modulation

This compound acts as a positive allosteric modulator of ASIC3, a proton-gated ion channel primarily found in peripheral sensory neurons.[7] It enhances the channel's sensitivity to pH changes, a mechanism implicated in pain perception.

asic3_modulation cluster_membrane Cell Membrane ASIC3 ASIC3 Channel In Out Increased Cation Influx Increased Cation Influx ASIC3->Increased Cation Influx Protons (H+) Protons (H+) Protons (H+)->ASIC3:p_out Activates 4-Chlorophenylguanidine 4-Chlorophenylguanidine 4-Chlorophenylguanidine->ASIC3 Modulates Neuronal Excitation Neuronal Excitation Increased Cation Influx->Neuronal Excitation

ASIC3 positive allosteric modulation.

The Guanidine Moiety and NHE Inhibition: A Structural Perspective

Many potent and selective NHE inhibitors, including amiloride and its derivatives like cariporide and eniporide, feature a guanidine group. This structural element is crucial for their interaction with the exchanger protein. The positively charged guanidinium (B1211019) ion is thought to mimic the binding of a hydrated sodium ion, thereby blocking the channel. Given that this compound possesses this key functional group, it is plausible that it may exhibit some degree of NHE inhibitory activity. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols for Evaluating NHE Inhibition

To ascertain the NHE inhibitory potential of this compound and to enable a direct comparison with known standards, the following experimental protocols are recommended.

Intracellular pH (pHi) Measurement Assay

This assay directly measures the activity of NHEs by monitoring the recovery of intracellular pH following an acid load.

Objective: To determine the IC50 of this compound for NHE isoforms.

Materials:

  • Cells expressing the NHE isoform of interest (e.g., NHE1-transfected fibroblasts or cells endogenously expressing a specific isoform).

  • pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Ammonium chloride (NH4Cl) for acid loading.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Test compound (this compound) and known NHE inhibitors (e.g., amiloride, cariporide).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Cell Preparation: Seed cells on coverslips or in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate cells with BCECF-AM in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove extracellular dye.

  • Acid Loading: Induce intracellular acidification by exposing the cells to a solution containing NH4Cl, followed by its removal.

  • pH Recovery: Monitor the fluorescence of BCECF at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities is proportional to the intracellular pH.

  • Inhibitor Treatment: Perform the pH recovery measurement in the presence of varying concentrations of this compound or a known NHE inhibitor.

  • Data Analysis: Calculate the rate of pH recovery for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

pHi_assay_workflow A Seed Cells B Load with BCECF-AM A->B C Induce Acid Load (NH4Cl pulse) B->C E Add Test Compound / Standard C->E D Monitor Fluorescence (pH recovery) F Calculate Rate of pH Recovery D->F E->D G Determine IC50 F->G

Workflow for intracellular pH measurement assay.
Platelet Swelling Assay

This is a functional assay for NHE1 activity, as platelet volume regulation is highly dependent on this isoform.

Objective: To assess the inhibitory effect of this compound on endogenous NHE1 activity.

Materials:

  • Freshly isolated human or animal platelets.

  • Sodium propionate (B1217596) solution.

  • Test compound (this compound) and a known NHE1 inhibitor (e.g., cariporide).

  • Spectrophotometer or particle size analyzer to measure changes in platelet volume.

Procedure:

  • Platelet Isolation: Isolate platelets from whole blood by centrifugation.

  • Incubation with Inhibitor: Pre-incubate the platelet suspension with various concentrations of this compound or a standard inhibitor.

  • Induction of Swelling: Induce platelet swelling by adding sodium propionate. The propionate enters the cell and acidifies the cytoplasm, activating NHE1 to extrude protons and import sodium, leading to osmotic swelling.

  • Measurement of Swelling: Monitor the change in light scattering or platelet volume over time.

  • Data Analysis: Quantify the extent of swelling in the presence of the inhibitor compared to the control. Plot the inhibition of swelling against the inhibitor concentration to determine the IC50.

Conclusion

While this compound is an established urokinase inhibitor and ASIC3 modulator, its role as a direct NHE inhibitor remains to be elucidated. The presence of the guanidine moiety provides a strong rationale for investigating this potential activity. The experimental protocols outlined in this guide offer a robust framework for researchers to determine the NHE inhibitory profile of this compound and to directly benchmark its performance against well-characterized standards like amiloride and cariporide. Such data would be invaluable for defining its full pharmacological profile and exploring its potential in drug development.

References

Replicating Published Experiments with 4-Chlorophenylguanidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to replicate and compare published findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of 4-Chlorophenylguanidine hydrochloride's performance as a urokinase inhibitor and an ASIC3 channel modulator against common alternatives, supported by experimental data from published literature. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Urokinase Inhibition: Comparative Analysis

This compound is a known inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis. Its inhibitory potency has been evaluated alongside other compounds, providing a basis for comparison.

Quantitative Comparison of Urokinase Inhibitors

A key study by Towle et al. (1993) provides a direct comparison of the inhibitory effects of several compounds on human urokinase. While not providing a specific Ki for 4-Chlorophenylguanidine, the study notes its potency is in a similar range to amiloride (B1667095). The study introduces two novel inhibitors, B428 and B623, demonstrating significantly higher potency.

CompoundIC50 (µM)Ki (µM)Selectivity vs. tPASelectivity vs. Plasmin
4-Chlorophenylguanidine ~6-7[1]Not ReportedNot ReportedNot Reported
Amiloride ~6-7[1]7[2]HighHigh
B428 0.32[1]0.53[1]>300-fold[1]>1000-fold[1]
B623 0.07[1]0.16[1]>300-fold[1]>1000-fold[1]

Table 1: Comparative inhibitory activity of this compound and other inhibitors against human urokinase. Data is sourced from published literature.

Experimental Protocol: Urokinase Activity Assay (Chromogenic)

This protocol is adapted from standard methodologies for measuring urokinase activity using a chromogenic substrate.[3][4]

Objective: To determine the inhibitory activity of compounds on urokinase by measuring the cleavage of a chromogenic substrate.

Materials:

  • Human Urokinase (uPA)

  • Chromogenic Substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Assay Buffer (e.g., 0.05 M Tris-HCl, pH 8.8, containing 0.1 M NaCl)

  • Inhibitor compounds (this compound, Amiloride, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of human urokinase in assay buffer.

  • Prepare serial dilutions of the inhibitor compounds in assay buffer.

  • To each well of a 96-well plate, add a fixed volume of the urokinase solution.

  • Add the different concentrations of the inhibitor compounds to the wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed time period (endpoint assay).

  • The rate of substrate cleavage is proportional to the urokinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Urokinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis uPA Urokinase Solution Mix Mix Urokinase and Inhibitor uPA->Mix Inhibitor Inhibitor Dilutions Inhibitor->Mix Substrate Chromogenic Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Incubate at 37°C Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 405 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Urokinase Inhibition Assay Workflow

ASIC3 Modulation: A Comparative Perspective

This compound has been identified as a positive allosteric modulator and a direct agonist of the Acid-Sensing Ion Channel 3 (ASIC3), a key player in pain perception. Its effects can be compared to other known guanidine-based modulators like 2-guanidine-4-methylquinazoline (GMQ) and the diuretic amiloride.

Quantitative Comparison of ASIC3 Modulators
CompoundEffect on ASIC3Potency/Effective ConcentrationReference
4-Chlorophenylguanidine Positive Allosteric Modulator, AgonistNot explicitly quantified in the primary study[5]
GMQ Agonist, Potentiates sustained "window" currentEC50 for potentiation of sustained current not reported[6][7]
Amiloride Inhibitor of peak current, Potentiates sustained currentIC50 for peak current inhibition: ~10-20 µM[6]

Table 2: Comparative effects of this compound and other modulators on ASIC3 channels.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for studying the effects of compounds on ASIC3 channels expressed in a heterologous system.

Objective: To measure the modulatory effects of compounds on the ion currents mediated by ASIC3 channels.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably or transiently expressing rat ASIC3.

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to various levels, e.g., 7.4, 6.8, etc.).

  • Internal solution (e.g., containing in mM: 120 KCl, 5 NaCl, 1 MgCl2, 0.5 CaCl2, 10 HEPES, 10 EGTA; pH 7.2).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and perfusion system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Culture CHO cells expressing ASIC3 on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Apply acidic external solutions (e.g., pH 6.8) to activate ASIC3 channels and record the resulting inward currents.

  • To test the effect of a modulator, co-apply the compound with the acidic solution or pre-apply it before the acid stimulus.

  • Record changes in current amplitude, kinetics (activation, desensitization), and steady-state currents in the presence of the test compound.

  • Analyze the data to determine the nature and extent of modulation (potentiation, inhibition, or agonism).

ASIC3_Modulation_Pathway cluster_stimulus Stimulus cluster_channel Channel Activity cluster_modulator Modulation Protons Extracellular Protons (Low pH) ASIC3 ASIC3 Channel Protons->ASIC3 Binds to Extracellular Domain Activation Channel Activation ASIC3->Activation Na_Influx Na+ Influx Activation->Na_Influx Depolarization Neuronal Depolarization Na_Influx->Depolarization Pain_Signal Pain Signal Transduction Depolarization->Pain_Signal CPG 4-Chlorophenylguanidine CPG->ASIC3 Positive Allosteric Modulation / Agonism

Signaling Pathway of ASIC3 Activation and Modulation

This guide provides a framework for researchers to understand and replicate key experiments involving this compound. By presenting comparative data and detailed protocols, it aims to facilitate further research into the therapeutic potential of this and related compounds.

References

Independent Verification of 4-Chlorophenylguanidine Hydrochloride's Dual Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Chlorophenylguanidine hydrochloride's (4-CPG) performance as both a urokinase inhibitor and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3). The information presented is supported by experimental data from peer-reviewed literature and includes detailed protocols for the key assays cited, enabling independent verification and further research.

Overview of this compound's Mechanisms

This compound is a small molecule that has been identified to possess two distinct biological activities:

  • Inhibition of Urokinase-Type Plasminogen Activator (uPA): uPA is a serine protease that plays a critical role in fibrinolysis and extracellular matrix degradation. Its overexpression is associated with cancer invasion and metastasis, making it a target for anti-cancer therapies.

  • Positive Allosteric Modulation of Acid-Sensing Ion Channel 3 (ASIC3): ASIC3 is a neuronal sodium channel that is activated by extracellular acidification. It is involved in pain sensation, particularly in ischemic and inflammatory conditions. Positive allosteric modulators of ASIC3 can enhance its activity.

This dual activity makes 4-CPG a unique pharmacological tool and a potential starting point for the development of novel therapeutics.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of this compound and its alternatives for both of its identified mechanisms of action.

Urokinase Inhibition
CompoundTargetIC50 (µM)Ki (µM)Notes
This compound Urokinase6-7[1][2]-Moderate potency.
Amiloride (B1667095)Urokinase7-12[3]-Structurally related to 4-CPG.
B428 (4-substituted benzo[b]thiophene-2-carboxamidine)Urokinase0.32[1][2]0.53[1][2]Competitive inhibitor, significantly more potent than 4-CPG.[1][2]
B623 (4-substituted benzo[b]thiophene-2-carboxamidine)Urokinase0.07[1][2]0.16[1][2]Competitive inhibitor, one of the most potent synthetic uPA inhibitors known.[1][2]
Biphenyl amidine 1Urokinase0.098[4]-Potent and selective, but with poor oral bioavailability.[4]
Phenyl amidine 2Urokinase-3.8[4]Forms a salt bridge with Asp189 in the S1 pocket of uPA.[4]
Mexiletine analogue 34Urokinase0.072[4]-Potent, selective, and orally bioavailable.[4]
WX-UK1 (Mesupron®)Urokinase--Advanced to clinical trials for cancer.
ASIC3 Modulation
CompoundTargetEffectEC50 (µM)Notes
This compound ASIC3Positive Allosteric Modulator, Agonist-Enhances proton sensitivity.
AmilorideASIC3Paradoxical: Potentiation at low concentrations, inhibition at high concentrationsPotentiation: 255 (at pH 7.4)[5]Also blocks other ion channels.
2-Guanidine-4-methylquinazoline (GMQ)ASIC3Activator at physiological pH-Induces pain in an ASIC3-dependent manner.
Protons (H+)ASIC3AgonistpH50 ~6.7Endogenous activator.

Experimental Protocols

Urokinase Inhibition Assay (Chromogenic Method)

This protocol is adapted from commercially available urokinase inhibitor screening kits and published literature.[1][2][6]

Materials:

  • Human Urokinase (uPA)

  • Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl and 0.01% Tween-20)

  • Test compounds (including this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of human uPA in assay buffer.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To each well of the 96-well plate, add:

    • Assay Buffer

    • uPA solution

    • Test compound solution (or solvent control)

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the chromogenic uPA substrate to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ASIC3 Modulation Assay (Whole-Cell Patch Clamp)

This protocol is a generalized procedure based on standard electrophysiology techniques for studying ion channels.

Materials:

  • Cells expressing human ASIC3 (e.g., HEK293 or CHO cells)

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjusted to various pH values)

  • Internal solution (e.g., containing in mM: 120 KCl, 5 NaCl, 1 MgCl2, 0.5 EGTA, 10 HEPES, 4 Mg-ATP; adjusted to pH 7.2)

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes (pulled to a resistance of 3-5 MΩ)

  • Test compounds (including this compound and alternatives)

Procedure:

  • Culture cells expressing ASIC3 on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate.

  • Pull a glass pipette and fill it with the internal solution.

  • Approach a cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -60 mV.

  • Apply a series of acidic external solutions (e.g., pH 7.0, 6.5, 6.0) to elicit ASIC3 currents.

  • After establishing a stable baseline, co-apply the acidic solution with different concentrations of the test compound.

  • Record the changes in the amplitude and kinetics of the ASIC3 currents in the presence of the test compound.

  • To determine the EC50 for potentiation, apply a sub-maximal concentration of the acid agonist (e.g., pH 7.0) and co-apply increasing concentrations of the test compound. Plot the potentiation of the current against the compound concentration.

Visualizations

Signaling Pathway of Urokinase in Cancer Invasion

urokinase_pathway uPA uPA uPAR uPAR uPA->uPAR Plasmin Plasmin uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin ECM Extracellular Matrix Plasmin->ECM Degrades MMPs Pro-MMPs Plasmin->MMPs Activates Degradation ECM Degradation Active_MMPs Active MMPs MMPs->Active_MMPs Active_MMPs->ECM Degrades Invasion Cancer Cell Invasion Degradation->Invasion Inhibitor 4-CPG & Alternatives Inhibitor->uPA Inhibits

Caption: Urokinase (uPA) signaling cascade leading to cancer cell invasion and its inhibition.

Experimental Workflow for Urokinase Inhibition Assay

urokinase_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_uPA Prepare uPA Solution Add_Reagents Add uPA and Inhibitor to 96-well plate Prep_uPA->Add_Reagents Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Reagents Prep_Substrate Prepare Substrate Solution Add_Substrate Add Chromogenic Substrate Prep_Substrate->Add_Substrate Incubate Incubate at 37°C Add_Reagents->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 405 nm Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data Calc_IC50 Determine IC50 Plot_Data->Calc_IC50

Caption: Workflow for determining the IC50 of urokinase inhibitors.

Mechanism of ASIC3 Modulation

asic3_modulation cluster_channel ASIC3 Channel ASIC3_Closed Closed State ASIC3_Open Open State ASIC3_Closed->ASIC3_Open Opens ASIC3_Desensitized Desensitized State ASIC3_Open->ASIC3_Desensitized Desensitizes Na_Influx Na+ Influx ASIC3_Open->Na_Influx Protons Protons (H+) Protons->ASIC3_Closed Binds Modulator 4-CPG (Positive Allosteric Modulator) Modulator->ASIC3_Closed Binds to allosteric site Modulator->ASIC3_Open Potentiates opening Depolarization Neuronal Depolarization Na_Influx->Depolarization

Caption: Positive allosteric modulation of the ASIC3 channel by 4-Chlorophenylguanidine.

References

A Comparative Guide to Analytical Methods for the Detection of 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Chlorophenylguanidine hydrochloride is critical for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of key analytical methods for the detection of this compound, supported by experimental data from analogous molecules and detailed methodologies.

Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, and Mass Spectrometry (MS) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC).

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds. When coupled with a UV detector, it provides a robust and cost-effective method for routine analysis.

Mass Spectrometry (MS) , particularly when combined with a chromatographic inlet like GC or LC, offers unparalleled selectivity and sensitivity. This makes it ideal for complex matrices and for studies requiring very low detection limits.

Comparative Performance Data

The following table summarizes the performance characteristics of different analytical methods based on data from structurally similar compounds. This data serves as a strong starting point for method development for this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass-based detection.Chromatographic separation followed by mass-based detection of precursor and product ions.
Selectivity Moderate to HighHighVery High
Sensitivity (LOD) ng/mL range[1][2]pg to ng rangepg to fg range[3]
Linearity (R²) >0.999[4]>0.99>0.999[3]
Precision (RSD) < 5%[5]< 15%< 10%[3]
Sample Matrix Bulk drug, formulations, biological fluids (with extraction)[1][2]Volatile and semi-volatile compounds in various matrices.Complex matrices including environmental and biological samples.[3][6][7]
Throughput HighModerateModerate to High
Cost Low to ModerateModerate to HighHigh

Experimental Protocols

Below are detailed methodologies for each of the discussed analytical techniques. These protocols are based on established methods for analogous compounds and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v)[1][2]. The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution from 200-400 nm. A common starting wavelength for similar aromatic compounds is in the range of 220-260 nm[1][2][5].

  • Injection Volume: 10-20 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Mobile Phase (Stock Solution) A->B C Prepare Working Standards B->C F Inject Standards & Sample C->F D Weigh Sample E Dissolve & Dilute Sample D->E E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (λmax) G->H I Data Acquisition H->I J Generate Calibration Curve I->J K Calculate Concentration I->K J->K

HPLC-UV analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for the derivatized analyte (e.g., DB-5MS)

  • Autosampler

Reagents:

  • Derivatizing agent (e.g., silylating agent like BSTFA)

  • Appropriate solvent (e.g., acetonitrile, dichloromethane)

  • Helium (carrier gas)

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for several minutes[7].

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV[8]

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a suitable solvent.

  • Add the derivatizing agent and heat the mixture if necessary to complete the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Dissolution B Derivatization A->B C Injection B->C D GC Separation C->D E Electron Ionization (EI) D->E F Mass Analysis (MS) E->F G Peak Integration F->G H Quantification G->H

GC-MS analytical workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for high sensitivity and selectivity, especially in complex matrices like biological fluids.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer

  • C18 or HILIC column

  • Electrospray ionization (ESI) source

Reagents:

LC-MS/MS Conditions:

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate (e.g., 0.1% formic acid).

  • Flow Rate: 0.2-0.5 mL/min

  • Ionization Mode: Positive ion electrospray (ESI+)

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)[3]. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

Sample Preparation:

  • For simple matrices, a "dilute-and-shoot" approach may be sufficient.

  • For complex matrices like plasma or urine, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove interferences.

Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Extraction (e.g., SPE) B LC Separation A->B C Electrospray Ionization (ESI) B->C D Precursor Ion Selection (Q1) C->D E Collision-Induced Dissociation (Q2) D->E F Product Ion Monitoring (Q3) E->F G MRM Peak Integration F->G H Quantification G->H

References

Head-to-Head Comparison: 4-Chlorophenylguanidine Hydrochloride Versus Novel Compounds in Urokinase Inhibition, ASIC3 Modulation, and 5-HT3 Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance Metrics and Experimental Data

This guide provides a detailed comparative analysis of 4-Chlorophenylguanidine hydrochloride against a selection of novel compounds, focusing on their interactions with three key biological targets: the urokinase-type plasminogen activator (uPA), acid-sensing ion channel 3 (ASIC3), and the 5-HT3 receptor. This publication aims to be an essential resource for researchers engaged in drug discovery and development by presenting a side-by-side view of efficacy, supported by experimental data and detailed protocols.

At a Glance: Comparative Efficacy

The following tables summarize the available quantitative data for this compound and the selected novel compounds. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Urokinase (uPA) Inhibition

CompoundTypeIC50 (µM)Source
This compoundPhenylguanidine6-7[1]
UK1224-Oxazolidinone (B12829736)0.2[2][3][4]

Table 2: Acid-Sensing Ion Channel 3 (ASIC3) Modulation

CompoundTypeActivityEC50 (µM)Source
This compoundPhenylguanidinePositive Allosteric ModulatorNot Reported[5][6]
FRCCRFamide & FRC̄R̄C̄Famide (RFamide peptides)PeptidesPositive Allosteric Modulators1-5[2][7][8]

Table 3: 5-HT3 Receptor Agonism

CompoundTypeAffinity (Ki, nM)EfficacySource
N-(3-chlorophenyl)guanidine*Arylguanidine32Full Agonist[9][10]
Pyrroloquinoxaline derivativesHeterocyclicSubnanomolar to low nanomolar IC50Agonists/Partial Agonists

*Note: N-(3-chlorophenyl)guanidine is a close structural analog of this compound. The difference lies in the position of the chlorine atom on the phenyl ring.

In-Depth Analysis of Performance

Urokinase Inhibition:

This compound is a known inhibitor of urokinase, a serine protease implicated in cancer metastasis.[1] The novel 4-oxazolidinone compound, UK122, demonstrates significantly greater potency with an IC50 value approximately 30 to 35 times lower than that of this compound.[2][3][4] This suggests that UK122 could be a more effective agent for therapeutic applications targeting urokinase.

ASIC3 Modulation:

This compound acts as a positive allosteric modulator of ASIC3, a channel involved in pain perception.[5][6] Similarly, novel synthetic short RFamide and CFamide peptides have been identified as potent and selective positive modulators of ASIC3 activity, with reported EC50 values in the low micromolar range.[2][7][8] While a direct quantitative comparison is challenging without a reported EC50 for this compound, the data on RFamide peptides establish them as valuable research tools and potential therapeutic leads for conditions involving ASIC3 dysregulation.

5-HT3 Receptor Agonism:

The arylguanidine structure, as seen in N-(3-chlorophenyl)guanidine, confers agonist activity at the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting.[9][11] Novel pyrroloquinoxaline derivatives have emerged as highly potent 5-HT3 receptor agonists, with some exhibiting subnanomolar affinity. This indicates a significantly higher potency for the pyrroloquinoxaline scaffold compared to the phenylguanidine class in targeting the 5-HT3 receptor.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the key signaling pathways and a general workflow for compound evaluation.

Signaling_Pathways cluster_uPA Urokinase (uPA) Pathway cluster_ASIC3 ASIC3 Modulation cluster_5HT3 5-HT3 Receptor Agonism uPA uPA Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation leads to Metastasis Metastasis ECM_Degradation->Metastasis Inhibitor 4-CPG / UK122 Inhibitor->uPA inhibits Protons H+ (Acidosis) ASIC3 ASIC3 Channel Protons->ASIC3 activates Na_Influx Na+ Influx ASIC3->Na_Influx Depolarization Neuronal Depolarization Na_Influx->Depolarization Pain_Signal Pain Sensation Depolarization->Pain_Signal PAM 4-CPG / RFamides PAM->ASIC3 potentiates Serotonin (B10506) Serotonin / Agonist HT3R 5-HT3 Receptor Serotonin->HT3R activates Ion_Influx Cation Influx (Na+, Ca2+) HT3R->Ion_Influx Depolarization2 Neuronal Depolarization Ion_Influx->Depolarization2 Emesis Emetic Reflex Depolarization2->Emesis Agonist 4-CPG / Pyrroloquinoxalines Agonist->HT3R activates

Caption: Simplified signaling pathways for uPA, ASIC3, and the 5-HT3 receptor.

Experimental_Workflow cluster_workflow General Experimental Workflow for Compound Evaluation A Compound Synthesis & Characterization B Primary Screening (e.g., Urokinase Inhibition Assay) A->B C Secondary Screening (e.g., ASIC3 Patch Clamp) B->C D Tertiary Screening (e.g., 5-HT3 Binding Assay) C->D E Lead Compound Identification D->E F In Vivo Efficacy & Safety Studies E->F

Caption: A generalized workflow for the evaluation of novel compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Urokinase Inhibition Assay (Chromogenic Substrate Method)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of urokinase.

Materials:

  • Human urokinase enzyme

  • Chromogenic substrate for urokinase (e.g., S-2444)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

  • Test compounds (this compound, UK122) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a fixed amount of human urokinase to each well.

  • Add the serially diluted test compounds to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode) at 37°C.

  • Calculate the rate of substrate hydrolysis for each compound concentration.

  • Plot the percentage of urokinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

ASIC3 Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)

This electrophysiological technique measures the effect of a compound on the ion channel activity of ASIC3.

Materials:

  • Cell line expressing human or rodent ASIC3 (e.g., CHO or HEK293 cells)

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4)

  • Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH adjusted to 7.2)

  • Acidic external solution (pH adjusted to a value that elicits a submaximal ASIC3 response, e.g., pH 6.8)

  • Test compounds (this compound, RFamide peptides)

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

  • Culture the ASIC3-expressing cells on coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a rapid pulse of the acidic external solution to elicit a baseline ASIC3 current.

  • After the current returns to baseline, perfuse the cell with the external solution containing the test compound for a defined period.

  • While in the presence of the test compound, apply the same acidic stimulus and record the ASIC3 current.

  • To determine the EC50 for positive allosteric modulation, apply a sub-saturating concentration of the acidic stimulus in the presence of varying concentrations of the test compound.

  • Analyze the potentiation of the current amplitude or the slowing of the desensitization kinetics to determine the compound's modulatory effect and calculate the EC50 value.

5-HT3 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293)

  • Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (N-(3-chlorophenyl)guanidine, pyrroloquinoxaline derivatives)

  • Unlabeled 5-HT3 receptor antagonist for determining non-specific binding (e.g., granisetron)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube or 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and either the assay buffer (for total binding), a saturating concentration of the unlabeled antagonist (for non-specific binding), or the test compound at various concentrations.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to separate the bound from the free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

References

Comparative Efficacy and Potency of 4-Chlorophenylguanidine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Chlorophenylguanidine hydrochloride's efficacy and potency against other relevant compounds. This document synthesizes available experimental data to offer an objective overview of its performance as both a urokinase inhibitor and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).

Introduction

This compound is a molecule of interest due to its dual activity, targeting two distinct and significant proteins involved in various physiological and pathological processes. It is recognized as a potent inhibitor of urokinase (uPA), a serine protease implicated in cancer metastasis and tissue remodeling.[1][2] Concurrently, it functions as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3), a key player in pain perception and mechanosensation.[1][3][4] This guide will delve into the quantitative measures of its efficacy and potency, compare it with alternative compounds, and provide detailed experimental methodologies for the assays cited.

Urokinase (uPA) Inhibition

Urokinase is a critical enzyme in the plasminogen activation system, playing a pivotal role in extracellular matrix degradation, a process central to cancer cell invasion and metastasis. The inhibitory potential of this compound against uPA has been quantified and compared with other known inhibitors.

Comparative Data for Urokinase Inhibitors
CompoundTypeIC50 (µM)Ki (µM)Selectivity
4-Chlorophenylguanidine Guanidine Derivative6 - 7[2]Not ReportedSelective for uPA over tPA and plasmin
AmilorideDiuretic, uPA Inhibitor6 - 7[2]Not ReportedSelective for uPA
B428Benzo[b]thiophene-2-carboxamidine0.32[2]0.53[2]>300-fold for uPA over tPA; >1000-fold over plasmin[2]
B623Benzo[b]thiophene-2-carboxamidine0.07[2]0.16[2]>300-fold for uPA over tPA; >1000-fold over plasmin[2]
p-AminobenzamidineBenzamidine DerivativeNot explicitly stated, but inhibits in vitroNot ReportedCompetitive inhibitor
UK1224-Oxazolidinone Analogue>100 (for tPA, plasmin, thrombin, trypsin)Not ReportedSelective for uPA
WX-UK1 (Mesupron®)3-Amidinophenylalanine derivativeNot ReportedNot ReportedAdvanced to clinical trials
Experimental Protocol: Fluorometric Urokinase Inhibition Assay

This protocol outlines a typical method for determining the inhibitory activity of compounds against urokinase using a fluorogenic substrate.

Materials:

  • Human Urokinase (uPA) enzyme

  • Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~450-460 nm)

  • Test compounds (including this compound) and vehicle control (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound to various concentrations in the assay buffer.

  • In a 96-well microplate, add the human urokinase enzyme to each well.

  • Add the different concentrations of the test compound or vehicle control to the respective wells.

  • Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at time zero and then kinetically over a period of time (e.g., every minute for 30-60 minutes) at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Urokinase Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Enzyme and Inhibitor prep->plate incubate Incubate plate->incubate add_sub Add Substrate incubate->add_sub measure Measure Fluorescence (kinetic) add_sub->measure analyze Analyze Data (Calculate IC50) measure->analyze

Urokinase Inhibition Assay Workflow.

Acid-Sensing Ion Channel 3 (ASIC3) Modulation

ASIC3 is a proton-gated cation channel predominantly expressed in peripheral sensory neurons, where it contributes to pain sensation in response to tissue acidosis and inflammation. This compound acts as a positive allosteric modulator (PAM) of ASIC3, enhancing its activity.

Comparative Data for ASIC3 Modulators
CompoundTypeEffect on ASIC3EC50IC50
4-Chlorophenylguanidine Guanidine DerivativePositive Allosteric Modulator & Agonist[3][4]Not Explicitly ReportedNot Applicable
AmilorideDiuretic, ASIC InhibitorInhibitionNot Applicable18.6 µM (paradoxical potentiation also observed)[5] / 63 µM (rASIC3)[6]
TafalginTetrapeptide OpioidPositive Allosteric Modulator0.086 ± 0.024 mM (rat)[7] 0.33 ± 0.08 mM (human)[7]Not Applicable
2-Guanidine-4-methylquinazoline (GMQ)Guanidine DerivativeOpens channel at physiological pHNot Reported>100 µM (inhibition at higher concentrations)[8]
ArcainePolyaminePotentiation1.2 mM[6]Not Applicable
AgmatinePolyaminePotentiation9.7 mM[6]Not Applicable
A-317567Amiloride AnalogInhibitionNot Applicable9.5 µM[6]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Modulation

This protocol describes the standard method for assessing the modulatory effects of compounds on ASIC3 channels expressed in a heterologous system.

Materials:

  • Cell line expressing recombinant human or rat ASIC3 channels (e.g., CHO or HEK293 cells)

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP, GTP)

  • Extracellular (bath) solution with varying pH levels (e.g., pH 7.4 for baseline, and acidic pH like 6.8 to activate ASIC3)

  • Test compound (this compound) and control solutions

Procedure:

  • Culture cells expressing ASIC3 on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution at pH 7.4.

  • Pull a patch pipette with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Under visual control, approach a cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Record baseline ASIC3 currents by rapidly switching the perfusion to an acidic extracellular solution (e.g., pH 6.8) for a short duration.

  • To test the effect of the modulator, pre-apply the test compound in the pH 7.4 solution for a defined period before co-applying it with the acidic solution.

  • Record the ASIC3 currents in the presence of different concentrations of the test compound.

  • Analyze the data by measuring the peak and sustained components of the current.

  • To determine the EC50 for potentiation, plot the percentage increase in current amplitude or charge transfer against the logarithm of the compound concentration and fit with a dose-response curve.

G cluster_workflow Patch-Clamp Workflow for ASIC3 Modulation cell_prep Prepare ASIC3-expressing cells patch Achieve Whole-Cell Configuration cell_prep->patch baseline Record Baseline Current (Acidic pH) patch->baseline apply_pam Apply Modulator + Acidic pH baseline->apply_pam record Record Modulated Current apply_pam->record analyze Analyze Data (Calculate EC50) record->analyze

Patch-Clamp Workflow for ASIC3 Modulation.

Signaling Pathways

Understanding the signaling pathways modulated by this compound's targets is crucial for predicting its cellular and physiological effects.

Urokinase (uPA) Signaling

The binding of uPA to its receptor (uPAR) initiates a cascade of intracellular events, often through interaction with other membrane proteins like integrins and receptor tyrosine kinases. This can lead to the activation of several downstream pathways, including the Jak/Stat, MAPK/ERK, and PI3K/AKT pathways, which are involved in cell migration, proliferation, and survival.

G uPA uPA uPAR uPAR uPA->uPAR Integrins Integrins uPAR->Integrins RTKs RTKs uPAR->RTKs JakStat Jak/Stat Pathway uPAR->JakStat MAPK_ERK MAPK/ERK Pathway Integrins->MAPK_ERK PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT CellResponse Cell Migration, Proliferation, Survival JakStat->CellResponse MAPK_ERK->CellResponse PI3K_AKT->CellResponse G Protons Extracellular Protons (H+) ASIC3 ASIC3 Channel Protons->ASIC3 PAM 4-Chlorophenylguanidine (PAM) PAM->ASIC3 Cations Cation Influx (Na+, Ca2+) ASIC3->Cations Depolarization Membrane Depolarization Cations->Depolarization Calcium Increased Intracellular Ca2+ Cations->Calcium Response Cellular Response (e.g., Neuronal Excitability) Depolarization->Response Downstream Downstream Signaling (e.g., Kinase/Phosphatase activity) Calcium->Downstream Downstream->Response

References

Evaluating the Selectivity Profile of 4-Chlorophenylguanidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a synthetic small molecule that has garnered interest for its dual activity as a potent inhibitor of the urokinase-type plasminogen activator (uPA) and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[1] This unique pharmacological profile makes it a valuable tool for studying the physiological and pathological roles of these two distinct targets. However, understanding the selectivity of a compound is paramount in drug discovery and basic research to ensure that observed effects are attributable to the intended target and not to off-target interactions. This guide provides a comparative analysis of this compound's activity at its primary targets, outlines experimental protocols for its evaluation, and discusses the importance of a comprehensive selectivity screen.

Selectivity Profile of this compound

Urokinase (uPA) Inhibition

4-Chlorophenylguanidine is a competitive inhibitor of human urokinase with a reported inhibition constant (Ki) in the low micromolar range.[2] This level of potency is comparable to other well-known synthetic uPA inhibitors.

Table 1: Comparison of Urokinase Inhibitors

CompoundTypeKi (µM)IC50 (µM)Selectivity Notes
4-Chlorophenylguanidine Phenylguanidine6-7[2]-Selective over plasmin and tissue-type plasminogen activator (tPA).[2]
Amiloride (B1667095)Diuretic7[3]-Also inhibits epithelial sodium channels (ENaC).
Hexamethylene amiloride (HMA)Amiloride Analog~3.5-Approximately twofold more potent than amiloride.[3]
Ethylisopropyl amiloride (EIPA)Amiloride Analog~3.5-Approximately twofold more potent than amiloride.[3]
B428Benzo[b]thiophene-2-carboxamidine0.53[2]0.32[2]>300-fold selective for uPA over tPA and >1000-fold over plasmin.[2]
B623Benzo[b]thiophene-2-carboxamidine0.16[2]0.07[2]>300-fold selective for uPA over tPA and >1000-fold over plasmin.[2]
Acid-Sensing Ion Channel 3 (ASIC3) Modulation

4-Chlorophenylguanidine acts as a positive allosteric modulator of ASIC3, enhancing the channel's sensitivity to proton activation and reversing the effects of desensitization.[1] This activity is shared by other guanidine-containing compounds.

Table 2: Comparison of ASIC3 Modulators

CompoundTypeEffectEC50 / IC50Notes
4-Chlorophenylguanidine PhenylguanidinePositive Allosteric ModulatorNot ReportedReverses desensitization.[1]
2-Guanidine-4-methylquinazoline (GMQ)Guanidine (B92328)Agonist & Positive Allosteric Modulator-Activates ASIC3 at physiological pH.[4][5]
Guanabenz (B1672423)GuanidineAgonist & Positive Allosteric Modulator-Also an α2-adrenoceptor agonist.[6]
Sephin1 (B1681622)Guanabenz DerivativeAgonist & Positive Allosteric Modulator-Lacks α2-adrenoceptor activity.[6]
APETx2Peptide ToxinInhibitorIC50 = 63 nM[5]Selective inhibitor of transient ASIC3 currents.[5]
A-317567Non-amiloride blockerInhibitorIC50 = 9.5 µM[5]Blocks both transient and sustained ASIC3 currents.[5]

The Importance of a Broader Selectivity Screen

While the primary targets of 4-Chlorophenylguanidine are established, its activity against a wider array of potential off-targets is not well-documented. The guanidine moiety is present in many biologically active compounds, and cross-reactivity is a possibility. For instance, a related compound, 5-chloro-2-guanidinobenzimidazole (ClGBI), a known inhibitor of the voltage-gated proton channel (HV1), was found to be non-selective, inhibiting a wide range of other voltage-gated potassium and sodium channels with affinities in the micromolar range. This underscores the critical need for a comprehensive selectivity profile of 4-Chlorophenylguanidine to ensure the accurate interpretation of experimental results.

Experimental Protocols

Urokinase Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound against urokinase using a fluorogenic substrate.

Materials:

  • Human Urokinase (uPA)

  • Urokinase Assay Buffer

  • Fluorogenic uPA substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC))

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350/450 nm)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Serially dilute the compound in Urokinase Assay Buffer to create a range of concentrations for testing.

  • In a 96-well plate, add the diluted compound solutions. Include wells for a positive control (uPA without inhibitor) and a negative control (assay buffer only).

  • Add a solution of human urokinase to all wells except the negative control.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at 3-minute intervals for at least 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the positive control and plot it against the inhibitor concentration to calculate the IC50 value. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

ASIC3 Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol outlines the procedure to evaluate the modulatory effects of this compound on ASIC3 channels expressed in a heterologous system (e.g., CHO or HEK293 cells).

Materials:

  • Cell line stably or transiently expressing human or rat ASIC3.

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted with NaOH).

  • Internal pipette solution (e.g., containing in mM: 120 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, 4 Na2-ATP, 0.4 Na-GTP, pH adjusted with KOH).

  • This compound.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

  • Culture the ASIC3-expressing cells on glass coverslips.

  • Prepare a stock solution of this compound and dilute it to the desired final concentration in the external solution.

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a glass pipette and fill it with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Clamp the cell at a holding potential of -60 mV.

  • To assess the modulatory effect, first apply a rapid pH drop (e.g., from pH 7.4 to pH 6.8) to elicit a baseline ASIC3 current.

  • After the current returns to baseline, perfuse the cell with the external solution containing this compound for a defined period.

  • While in the presence of the compound, apply the same pH drop as in step 7 and record the resulting current.

  • To test for direct activation, apply the compound at a neutral pH (7.4) and observe for any inward current.

  • Analyze the changes in current amplitude, activation kinetics, and desensitization in the presence and absence of the compound to characterize its modulatory effects. An EC50 for potentiation can be determined by testing a range of compound concentrations.

Visualizing Pathways and Workflows

Signaling Pathway of Urokinase and ASIC3

Signaling_Pathways cluster_uPA Urokinase Pathway cluster_ASIC3 ASIC3 Pathway uPA Urokinase (uPA) uPAR uPA Receptor (uPAR) uPA->uPAR binds Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration CPG_uPA 4-Chlorophenyl- guanidine CPG_uPA->uPA inhibits ASIC3 ASIC3 Channel Na_Influx Na+ Influx ASIC3->Na_Influx Protons Extracellular Protons (Low pH) Protons->ASIC3 activates Depolarization Neuronal Depolarization Na_Influx->Depolarization Pain_Sensation Pain Sensation Depolarization->Pain_Sensation CPG_ASIC3 4-Chlorophenyl- guanidine CPG_ASIC3->ASIC3 potentiates

Caption: Dual action of 4-Chlorophenylguanidine on uPA and ASIC3 pathways.

Experimental Workflow for Selectivity Profiling

Experimental_Workflow cluster_workflow Selectivity Profiling Workflow start Start: Compound Synthesis (4-Chlorophenylguanidine HCl) primary_assays Primary Target Assays start->primary_assays uPA_assay Urokinase Inhibition Assay (Determine Ki) primary_assays->uPA_assay ASIC3_assay ASIC3 Functional Assay (Determine EC50) primary_assays->ASIC3_assay selectivity_screen Broad Selectivity Screen uPA_assay->selectivity_screen ASIC3_assay->selectivity_screen receptor_panel Receptor Binding Panel (e.g., GPCRs, Kinases) selectivity_screen->receptor_panel Off-target Binding ion_channel_panel Ion Channel Panel (e.g., NaV, KV, CaV) selectivity_screen->ion_channel_panel Off-target Function data_analysis Data Analysis & Comparison receptor_panel->data_analysis ion_channel_panel->data_analysis conclusion Conclusion on Selectivity Profile data_analysis->conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount to ensuring both laboratory safety and environmental protection. 4-Chlorophenylguanidine hydrochloride, a compound requiring careful handling, necessitates strict adherence to proper disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal, aligning with institutional and regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent skin contact and irritation.[2]
Eye Protection Safety goggles or a face shieldTo protect against splashes and eye irritation.[1][2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of dust or aerosols.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound, a halogenated organic compound, must be managed as hazardous waste.[3][4][5] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation at the point of generation is the foundational step in safe chemical waste disposal.

  • Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, weigh boats, paper towels), and any absorbent materials from a spill, must be collected in a designated hazardous waste container.[2][3]

  • Halogenated vs. Non-Halogenated Waste: It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams to ensure proper treatment and disposal.[3][4][5][6] Do not mix with other waste types like acids, bases, or oxidizers.[3][4]

Step 2: Container Selection and Labeling

  • Container Compatibility: Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure, tightly fitting cap.[3][4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[4][5] The label must also include the full chemical name, "this compound," and its approximate concentration.[4] Ensure the date of accumulation is also recorded.

Step 3: Storage of Waste

  • Secure Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[2]

  • Secondary Containment: It is best practice to place the waste container within a secondary containment tray to prevent the spread of material in case of a leak.

  • Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][2]

Step 4: Final Disposal

  • Professional Disposal Service: The final disposal of the hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][3] Follow your institution's specific procedures for requesting a waste pickup.

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Notify: For a large spill, evacuate the immediate area and notify your EHS office.[2]

  • Containment: For small, manageable spills, and only if it is safe to do so, contain the spill using an appropriate absorbent material from a spill kit (e.g., vermiculite (B1170534) or sand).[3]

  • Cleanup: Carefully scoop the absorbent material and any solid residue into a designated hazardous waste container.[2]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.[2] All materials used for decontamination should also be disposed of as hazardous waste.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of 4-Chlorophenylguanidine hydrochloride waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Is it solid or liquid? ppe->segregate solid_waste Solid Waste: (Unused compound, contaminated PPE) segregate->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing the compound) segregate->liquid_waste Liquid container_solid Place in a designated 'Halogenated Solid Waste' container solid_waste->container_solid container_liquid Place in a designated 'Halogenated Liquid Waste' container liquid_waste->container_liquid label_container Label Container: 'Hazardous Waste', full chemical name, date container_solid->label_container container_liquid->label_container storage Store in a secure Satellite Accumulation Area away from incompatibles label_container->storage ehs_pickup Arrange for pickup by EHS or licensed waste disposal company storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for guanidine (B92328) waste disposal.

References

Essential Safety and Operational Guide for Handling 4-Chlorophenylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of 4-Chlorophenylguanidine hydrochloride (CAS Number: 14279-91-5). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety Concerns and Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE) Requirements

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and dust that can cause serious eye irritation.[1][2][3]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber).Prevents skin contact and absorption, which can cause skin irritation.[2][3]
Skin and Body Protection Protective clothing such as a lab coat, apron, or overalls.Minimizes the risk of skin exposure to the chemical.[3]
Respiratory Protection A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or irritation is experienced.Protects against inhalation of dust which may cause respiratory irritation.[4][5]
Step-by-Step Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood.[3][6]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][7]

2. Handling Procedures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[2][4]

  • Wash hands thoroughly after handling.[1][8]

  • Do not eat, drink, or smoke in the laboratory.[6][7]

3. Storage:

  • Store in a cool, dry place in a tightly closed container.[1][4]

  • Keep the container in a well-ventilated place.[1]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

Emergency SituationFirst Aid and Spill Management Measures
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][5][8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, consult a doctor.[1][5][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][7][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][8]
Spill Avoid dust formation.[1] Ensure adequate ventilation.[1][4] Use personal protective equipment.[4] Sweep up or vacuum the spill and collect it in a suitable, labeled container for disposal.[3][7] Prevent the spill from entering drains or waterways.[2][3]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1]

  • Do not allow the product to reach ground water, water courses, or sewage systems.[1]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_start Don Appropriate PPE prep_hood Work in Fume Hood prep_start->prep_hood prep_weigh Weigh Chemical prep_hood->prep_weigh handle_exp Perform Experiment prep_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill Occurs handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose of Hazardous Waste cleanup_waste->cleanup_dispose emergency_spill_kit Use Spill Kit emergency_spill->emergency_spill_kit emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->prep_start Re-evaluate Safety Measures emergency_spill_kit->cleanup_waste

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。